molecular formula C28H49NO6S B611177 Tauro-obeticholic acid CAS No. 863239-61-6

Tauro-obeticholic acid

Número de catálogo: B611177
Número CAS: 863239-61-6
Peso molecular: 527.8 g/mol
Clave InChI: JEZXQTZLWHAKAC-NQGMLVFVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Tauro-obeticholic acid is an active metabolite of obeticholic acid --- a farnesoid X receptor (FXR) agonist and semisynthetic derivative of chenodeoxycholic acid. This compound is formed from obeticholic acid by taurine conjugation in the liver but can be reconverted back to obeticholic acid by intestinal microflora.

Propiedades

IUPAC Name

2-[[(4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H49NO6S/c1-5-19-23-16-18(30)10-12-28(23,4)22-11-13-27(3)20(7-8-21(27)25(22)26(19)32)17(2)6-9-24(31)29-14-15-36(33,34)35/h17-23,25-26,30,32H,5-16H2,1-4H3,(H,29,31)(H,33,34,35)/t17-,18-,19-,20-,21+,22+,23+,25+,26-,27-,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEZXQTZLWHAKAC-NQGMLVFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCC(=O)NCCS(=O)(=O)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]1O)CC[C@@H]4[C@H](C)CCC(=O)NCCS(=O)(=O)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H49NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

863239-61-6
Record name Obeticholic acid metabolite UPF-1443
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0863239616
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TAURO-OBETICHOLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5IG4XE90K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Tauro-Obeticholic Acid: A Deep Dive into its Hepatocellular Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Tauro-obeticholic acid (T-OCA) is the taurine-conjugated active metabolite of obeticholic acid (OCA), a potent and selective agonist of the Farnesoid X Receptor (FXR).[1][2][3] OCA, a semi-synthetic derivative of the primary bile acid chenodeoxycholic acid (CDCA), is approximately 100-fold more potent than its endogenous counterpart in activating FXR.[4][5] FXR is a nuclear receptor highly expressed in hepatocytes and enterocytes, where it functions as a master regulator of bile acid, lipid, and glucose homeostasis.[6][7][8] This technical guide provides an in-depth exploration of the molecular mechanisms through which T-OCA exerts its effects on hepatocytes, with a focus on its role in regulating bile acid metabolism and its therapeutic implications in cholestatic liver diseases.

Core Mechanism of Action: FXR Agonism

The primary mechanism of action of this compound in hepatocytes is the activation of the Farnesoid X Receptor (FXR).[6][9] Upon entering the hepatocyte, T-OCA binds to and activates FXR. FXR then forms a heterodimer with the Retinoid X Receptor (RXR), and this complex translocates to the nucleus.[10] The FXR/RXR heterodimer binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.[10] This activation initiates a cascade of downstream signaling events that collectively work to reduce the intracellular concentration of bile acids, thereby protecting hepatocytes from bile acid-induced toxicity.[4][8][11]

Signaling Pathway of T-OCA in Hepatocytes

T_OCA_Hepatocyte_Signaling Mechanism of Action of this compound in Hepatocytes cluster_cell Hepatocyte cluster_nucleus Nuclear Events cluster_intestine Enterocyte T_OCA This compound FXR FXR T_OCA->FXR Binds and Activates FXR_RXR FXR-RXR Complex FXR->FXR_RXR RXR RXR RXR->FXR_RXR Nucleus Nucleus FXR_RXR->Nucleus Translocates to SHP SHP (Small Heterodimer Partner) (Gene: NR0B2) FXR_RXR->SHP Induces Expression BSEP BSEP (Bile Salt Export Pump) (Gene: ABCB11) FXR_RXR->BSEP Induces Expression OSTab OSTα/OSTβ (Genes: SLC51A/SLC51B) FXR_RXR->OSTab Induces Expression FXRE FXR Response Element (FXRE) CYP7A1_gene CYP7A1 Gene SHP->CYP7A1_gene Represses Transcription BileAcidEfflux_Canalicular Canalicular Bile Acid Efflux BSEP->BileAcidEfflux_Canalicular Mediates BileAcidEfflux_Basolateral Basolateral Bile Acid Efflux OSTab->BileAcidEfflux_Basolateral Mediates CYP7A1_protein CYP7A1 Protein CYP7A1_gene->CYP7A1_protein Leads to BileAcidSynthesis Bile Acid Synthesis CYP7A1_protein->BileAcidSynthesis Rate-limiting enzyme BileAcidSynthesis->BileAcidEfflux_Canalicular BileAcidSynthesis->BileAcidEfflux_Basolateral Cholesterol Cholesterol Cholesterol->BileAcidSynthesis FGF19 FGF19 (Fibroblast Growth Factor 19) FGF19->CYP7A1_gene Represses Transcription (via FGFR4)

Caption: Signaling pathway of this compound in hepatocytes.

Regulation of Bile Acid Homeostasis

T-OCA modulates the expression of key genes involved in the synthesis, transport, and metabolism of bile acids.

Suppression of Bile Acid Synthesis

A critical effect of T-OCA-mediated FXR activation is the potent suppression of de novo bile acid synthesis.[4][11] This is achieved primarily through two interconnected pathways:

  • Induction of Small Heterodimer Partner (SHP) : In the liver, FXR activation directly induces the expression of SHP (encoded by the NR0B2 gene).[4][12] SHP, in turn, acts as a transcriptional repressor of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classic bile acid synthesis pathway.[6][8]

  • Induction of Fibroblast Growth Factor 19 (FGF19) : In the intestine, FXR activation by bile acids (including reabsorbed OCA) stimulates the synthesis and secretion of FGF19.[6][13] FGF19 enters the portal circulation and travels to the liver, where it binds to its receptor, FGFR4, on hepatocytes.[6] This binding event activates a signaling cascade that also leads to the repression of CYP7A1 gene expression.[6][14]

By suppressing CYP7A1, T-OCA effectively reduces the conversion of cholesterol into bile acids, thereby decreasing the overall intracellular bile acid pool and mitigating hepatotoxicity.[4][8]

Enhancement of Bile Acid Efflux

In addition to inhibiting synthesis, T-OCA promotes the transport of bile acids out of hepatocytes. FXR activation upregulates the expression of several key bile acid transporters:

  • Bile Salt Export Pump (BSEP) : Located on the canalicular (apical) membrane of hepatocytes, BSEP (encoded by ABCB11) is the primary transporter responsible for secreting bile acids into the bile canaliculi.[6][8]

  • Organic Solute Transporter Alpha and Beta (OSTα/OSTβ) : This heterodimeric transporter is located on the basolateral membrane of hepatocytes and facilitates the efflux of bile acids back into the sinusoidal blood.[4][11]

The coordinated upregulation of these transporters enhances the clearance of bile acids from the liver, further contributing to the reduction of hepatocellular bile acid concentrations.[4][11]

Quantitative Data on T-OCA/OCA Effects in Hepatocytes

The following tables summarize the quantitative effects of OCA on gene expression and bile acid levels in primary human hepatocytes. It is important to note that T-OCA and Glyco-OCA, the primary metabolites of OCA, have been shown to be equipotent to the parent compound in activating FXR.[4]

Table 1: Effect of Obeticholic Acid on Gene Expression in Sandwich-Cultured Human Hepatocytes (SCHH)

Target GeneFunctionOCA Concentration (1 µmol/L) - Fold Change vs. ControlReference
SHP Represses CYP7A13.7 ± 0.2[4][11]
FGF-19 Represses CYP7A1735 ± 63[4][11]
CYP7A1 Bile Acid Synthesis99% reduction[4]
BSEP Canalicular Bile Acid Efflux6.4 ± 0.8[4][11]
OSTα Basolateral Bile Acid Efflux6.4 ± 0.2[4][11]
OSTβ Basolateral Bile Acid Efflux42.9 ± 7.9[4][11]

Table 2: Effect of Obeticholic Acid on Bile Acid Levels in SCHH

ParameterOCA Concentration (1 µmol/L) - % of ControlReference
Total Bile Acid Content42.7 ± 20.5%[4][11]
Intracellular d8-TCA Concentration39.6 ± 8.9%[4][11]

Anti-Inflammatory and Anti-Fibrotic Effects

Beyond its effects on bile acid homeostasis, T-OCA exhibits anti-inflammatory and anti-fibrotic properties in the liver.[15][16] In hepatic macrophages (Kupffer cells) and hepatic stellate cells (HSCs), FXR activation by OCA has been shown to suppress pro-inflammatory signaling pathways, such as NF-κB.[7] This leads to a reduction in the expression of pro-inflammatory cytokines.[16] By mitigating inflammation and inhibiting the activation of HSCs, the primary cell type responsible for liver fibrosis, T-OCA can help to attenuate the progression of liver scarring.[8][16]

Experimental Protocols

FXR Activation Assay (Luciferase Reporter Assay)

This protocol describes a common in vitro method to assess the potency of compounds like T-OCA in activating FXR.

Objective: To quantify the activation of FXR by T-OCA in a cellular context.

Materials:

  • HepG2 cells (or other suitable human hepatocyte cell line)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • FXR expression plasmid

  • RXR expression plasmid

  • FXRE-luciferase reporter plasmid (containing multiple copies of an FXRE upstream of a luciferase gene)

  • Transfection reagent (e.g., FuGene 6)

  • This compound (T-OCA)

  • Luciferase assay system

  • Luminometer

Procedure:

  • Cell Seeding: Seed HepG2 cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Transfection: Co-transfect the cells with the FXR expression plasmid, RXR expression plasmid, and the FXRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.[10] A control plasmid (e.g., β-galactosidase) can be included to normalize for transfection efficiency.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of T-OCA or a vehicle control.

  • Incubation: Incubate the cells for an additional 24 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system.[10]

  • Data Analysis: Normalize the luciferase activity to the control transfection reporter (if used). Plot the normalized luciferase activity against the log of the T-OCA concentration to generate a dose-response curve and calculate the EC50 value.

FXR_Activation_Workflow FXR Activation Assay Workflow start Start seed_cells Seed HepG2 cells in 96-well plates start->seed_cells transfect Co-transfect with FXR, RXR, and FXRE-luciferase plasmids seed_cells->transfect treat Treat cells with varying concentrations of T-OCA transfect->treat incubate Incubate for 24 hours treat->incubate lyse_measure Lyse cells and measure luciferase activity incubate->lyse_measure analyze Analyze data and determine EC50 lyse_measure->analyze end End analyze->end

Caption: Workflow for an FXR activation luciferase reporter assay.

Gene Expression Analysis in Sandwich-Cultured Human Hepatocytes (SCHH)

This protocol outlines the methodology for studying the effect of T-OCA on the expression of target genes in a physiologically relevant in vitro model.

Objective: To measure changes in the mRNA levels of key genes involved in bile acid homeostasis in response to T-OCA treatment.

Materials:

  • Cryopreserved primary human hepatocytes

  • Collagen-coated culture plates

  • Hepatocyte culture medium

  • Matrigel or another suitable extracellular matrix overlay

  • This compound (T-OCA)

  • RNA extraction kit

  • Reverse transcriptase and reagents for cDNA synthesis

  • qPCR master mix

  • Primers and probes for target genes (e.g., CYP7A1, SHP, BSEP, OSTα, OSTβ) and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR instrument

Procedure:

  • Hepatocyte Plating: Thaw and plate primary human hepatocytes on collagen-coated plates.

  • Matrigel Overlay: After cell attachment (typically 4-6 hours), overlay the cells with a layer of Matrigel to establish the sandwich culture configuration. This helps maintain hepatocyte polarity and function.

  • Stabilization: Culture the SCHH for 48-72 hours to allow them to stabilize.

  • T-OCA Treatment: Replace the culture medium with fresh medium containing the desired concentrations of T-OCA or a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).[4]

  • RNA Extraction: At the end of the incubation period, lyse the cells and extract total RNA using a commercial kit.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA.

  • Quantitative PCR (qPCR): Perform qPCR using specific primers and probes for the target genes and a housekeeping gene for normalization.

  • Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method.

Conclusion

This compound exerts its primary effects in hepatocytes through potent and selective activation of the Farnesoid X Receptor. This initiates a cascade of transcriptional changes that collectively lead to a reduction in the synthesis of bile acids and an increase in their efflux from the liver. These mechanisms protect hepatocytes from the cytotoxic effects of bile acid accumulation. Furthermore, the anti-inflammatory and anti-fibrotic actions of T-OCA contribute to its therapeutic potential in a range of chronic liver diseases. The experimental protocols detailed herein provide a framework for the continued investigation of FXR agonists and their impact on hepatocyte biology.

References

Navigating the Metabolic Maze: A Technical Guide to Tauro-obeticholic Acid vs. Obeticholic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the metabolic pathways of obeticholic acid (OCA) and its primary taurine-conjugated metabolite, tauro-obeticholic acid (T-OCA). This document details the comparative metabolism, outlines key experimental protocols for their study, and presents quantitative data to support further research and development in the field of liver diseases.

Introduction: The Farnesoid X Receptor and its Synthetic Agonist

Obeticholic acid (OCA) is a potent, selective agonist of the farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine.[1][2][3] As a synthetic analog of the primary human bile acid chenodeoxycholic acid (CDCA), OCA plays a crucial role in the regulation of bile acid, lipid, and glucose metabolism.[2][3] Its primary therapeutic application is in the treatment of chronic liver diseases such as primary biliary cholangitis (PBC).[4] Understanding the metabolic fate of OCA, particularly its conversion to and from T-OCA, is critical for optimizing its therapeutic efficacy and safety profile.

The Metabolic Journey: From Obeticholic Acid to its Conjugates and Back

The metabolism of obeticholic acid primarily involves conjugation in the liver, followed by secretion into the bile, and subsequent enterohepatic recirculation. A key step in this process is the formation of glyco-obeticholic acid (G-OCA) and this compound (T-OCA).

Hepatic Conjugation: The Role of Glycine (B1666218) and Taurine (B1682933)

Upon reaching the liver, OCA undergoes conjugation with the amino acids glycine or taurine.[5][6] This process is catalyzed by two key enzymes: bile acid-CoA synthetase (BACS) and bile acid-CoA:amino acid N-acyltransferase (BAAT).[7][8] A single human enzyme, hBAT, is capable of catalyzing the conjugation of bile acids with both glycine and taurine.[9] The addition of these hydrophilic amino acid moieties increases the water solubility of OCA, facilitating its transport and excretion.

While the precise glycine-to-taurine conjugation ratio (G/T ratio) for obeticholic acid in humans has not been definitively established in the reviewed literature, studies on endogenous bile acids indicate a typical G/T ratio of approximately 3:1 in healthy adults.[2] This ratio can be influenced by various factors, including diet and the presence of liver disease.[10] For instance, in cirrhotic patients, a decrease in the G/T ratio has been observed.[5]

Enterohepatic Recirculation and Deconjugation

The conjugated forms, G-OCA and T-OCA, are secreted into the bile and subsequently enter the small intestine.[6] In the intestinal lumen, gut microbiota play a critical role in the deconjugation of these metabolites, cleaving the amide bond to release the parent OCA.[6][11] This unconjugated OCA can then be reabsorbed from the intestine and return to the liver via the portal circulation, completing the enterohepatic recirculation loop.

Taurine-conjugated bile acids have been shown to be more resistant to hydrolysis by intestinal bacteria compared to their glycine-conjugated counterparts.[12] This suggests that T-OCA may have a longer residence time in the enterohepatic circulation compared to G-OCA.

Metabolic Stability

Obeticholic acid is designed to be more metabolically stable than its natural counterpart, CDCA. Specifically, it is resistant to 7α-dehydroxylation by intestinal bacteria, a common metabolic pathway for primary bile acids that leads to the formation of more toxic secondary bile acids like lithocholic acid.[13]

Role of Cytochrome P450

The cytochrome P450 (CYP) enzyme system, particularly CYP3A4, is involved in the metabolism and detoxification of various bile acids.[4][14] While direct metabolism of OCA by CYP3A4 is not its primary metabolic route, the activation of FXR by OCA can modulate the expression of CYP3A4, adding another layer of complexity to its metabolic profile.[15][16]

Quantitative Analysis of OCA and its Metabolites

The following tables summarize the pharmacokinetic parameters and concentration ranges of OCA, G-OCA, and T-OCA in human plasma, as determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Table 1: Pharmacokinetic Parameters of Obeticholic Acid

ParameterValueReference
Time to Peak Plasma Concentration (Tmax)~1.5 hours[5]
Plasma Protein Binding>99%[5]
Primary Route of EliminationFeces (~87%)[5]
Urinary Excretion<3%[5]

Table 2: Linear Concentration Ranges of OCA and its Metabolites in Human Plasma

AnalyteLinear Range (Study 1)Linear Range (Study 2)
Obeticholic Acid (OCA)0.410 - 120.466 ng/mL0.2506 - 100.2 ng/mL
Glyco-obeticholic Acid (G-OCA)0.414 - 121.708 ng/mL0.2500 - 100.0 ng/mL
This compound (T-OCA)0.255 - 75.101 ng/mL0.1250 - 50.00 ng/mL
Data from references[1] and[17].

Experimental Protocols for Studying OCA and T-OCA Metabolism

This section provides detailed methodologies for key experiments used to investigate the metabolic pathways of OCA and T-OCA.

Quantification of OCA, G-OCA, and T-OCA in Human Plasma by LC-MS/MS

This protocol describes a method for the simultaneous quantification of OCA and its major metabolites in human plasma.

4.1.1. Materials and Reagents

  • Obeticholic acid, Glyco-obeticholic acid, and this compound analytical standards

  • Stable isotope-labeled internal standards (e.g., d4-OCA, d4-G-OCA, d4-T-OCA)

  • Human plasma (K2-EDTA)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid

  • Water (deionized, 18 MΩ)

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

4.1.2. Sample Preparation (Solid-Phase Extraction)

  • Spike 250 µL of human plasma with the internal standard solution.

  • Precondition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

4.1.3. LC-MS/MS Conditions

  • LC System: High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate the analytes (e.g., start at 30% B, increase to 90% B over 5 minutes).

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in negative mode.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for OCA, G-OCA, T-OCA, and their internal standards.

In Vitro Metabolism of Obeticholic Acid using Human Liver Microsomes

This protocol outlines a method to assess the metabolic stability of OCA in human liver microsomes.

4.2.1. Materials and Reagents

  • Pooled human liver microsomes (HLM)

  • Obeticholic acid

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ice-cold)

4.2.2. Incubation Procedure

  • Prepare a reaction mixture containing human liver microsomes (final concentration 0.5 mg/mL) and obeticholic acid (final concentration 1 µM) in potassium phosphate buffer.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples at 10,000 x g for 10 minutes to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent OCA.

Study of Obeticholic Acid Metabolism and Transport in Sandwich-Cultured Human Hepatocytes (SCHs)

This protocol describes the use of SCHs to investigate the hepatic uptake, metabolism, and biliary excretion of OCA.

4.3.1. Materials and Reagents

  • Cryopreserved human hepatocytes

  • Collagen-coated plates

  • Hepatocyte culture medium (e.g., Williams' Medium E)

  • Matrigel or another extracellular matrix overlay

  • Obeticholic acid

  • Hanks' Balanced Salt Solution (HBSS) with and without calcium

4.3.2. Cell Culture and Experiment

  • Thaw and plate cryopreserved human hepatocytes on collagen-coated plates.

  • After cell attachment, overlay the hepatocytes with a layer of Matrigel to form the "sandwich" culture.

  • Maintain the cultures for 4-5 days to allow for the formation of bile canaliculi.

  • Uptake and Metabolism:

    • Incubate the SCHs with a known concentration of obeticholic acid in culture medium for various time points.

    • Lyse the cells and collect the cell lysate and the culture medium.

    • Analyze the cell lysate and medium by LC-MS/MS to determine the intracellular and extracellular concentrations of OCA, G-OCA, and T-OCA.

  • Biliary Excretion:

    • Incubate the SCHs with obeticholic acid.

    • To differentiate between basolateral and canalicular excretion, perform parallel incubations in HBSS with calcium (maintains tight junctions) and HBSS without calcium (disrupts tight junctions, releasing biliary content).

    • Quantify the analytes in the cell lysates and incubation buffers to calculate the biliary excretion index.

Visualizing the Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the metabolic pathway of obeticholic acid and a typical experimental workflow.

Obeticholic_Acid_Metabolic_Pathway cluster_liver Hepatocyte OCA_Admin Obeticholic Acid (Oral Administration) Intestine_Absorption Intestinal Absorption OCA_Admin->Intestine_Absorption Portal_Vein Portal Vein Intestine_Absorption->Portal_Vein Liver Liver (Hepatocyte) Portal_Vein->Liver OCA_in_Liver Obeticholic Acid Conjugation Conjugation (BACS, BAAT) OCA_in_Liver->Conjugation G_OCA Glyco-obeticholic Acid (G-OCA) Conjugation->G_OCA T_OCA This compound (T-OCA) Conjugation->T_OCA Bile_Secretion Biliary Secretion G_OCA->Bile_Secretion T_OCA->Bile_Secretion Bile_Duct Bile Duct Bile_Secretion->Bile_Duct Small_Intestine Small Intestine Bile_Duct->Small_Intestine Deconjugation Deconjugation (Gut Microbiota) Small_Intestine->Deconjugation Reabsorption Reabsorption Small_Intestine->Reabsorption Fecal_Excretion Fecal Excretion Small_Intestine->Fecal_Excretion Deconjugation->OCA_Admin OCA Reabsorption->Portal_Vein Enterohepatic Recirculation

Caption: Metabolic pathway of obeticholic acid.

Experimental_Workflow_LCMS Start Start: Human Plasma Sample Spike_IS Spike with Internal Standard Start->Spike_IS SPE Solid-Phase Extraction (SPE) Spike_IS->SPE Evaporate Evaporate to Dryness SPE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC_MS_Analysis LC-MS/MS Analysis Reconstitute->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing End End: Concentration Data Data_Processing->End

Caption: LC-MS/MS experimental workflow.

Conclusion

The metabolic landscape of obeticholic acid is characterized by a dynamic interplay of hepatic conjugation, biliary excretion, and enterohepatic recirculation, with this compound being a key active metabolite. A thorough understanding of these pathways, supported by robust quantitative methods and relevant in vitro models, is paramount for the continued development and clinical application of OCA and other FXR agonists. This technical guide provides a foundational resource for researchers dedicated to advancing the science of liver disease therapeutics.

References

Tauro-obeticholic Acid: A Technical Guide to Synthesis, Chemical Properties, and Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tauro-obeticholic acid (T-OCA) is the taurine-conjugated form and a primary active metabolite of obeticholic acid (OCA), a potent and selective farnesoid X receptor (FXR) agonist. As a key mediator of OCA's pharmacological effects, T-OCA plays a crucial role in the regulation of bile acid homeostasis, lipid metabolism, and inflammatory responses. This technical guide provides a comprehensive overview of the synthesis of T-OCA, its key chemical properties, and detailed methodologies for its application in preclinical research. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of FXR agonists in liver diseases and other metabolic disorders.

Chemical Properties

This compound is a synthetic bile acid analogue. Its chemical structure consists of the obeticholic acid backbone conjugated to a taurine (B1682933) molecule via an amide linkage. This conjugation enhances its water solubility compared to the parent compound, OCA.

PropertyValue
IUPAC Name 2-[[(3α,5β,6α,7α)-6-ethyl-3,7-dihydroxy-24-oxocholan-24-yl]amino]ethanesulfonic acid
Synonyms T-OCA, Obeticholic Acid Taurine Conjugate, Tauro-6-ethylchenodeoxycholic acid
CAS Number 863239-61-6
Molecular Formula C₂₈H₄₉NO₆S
Molecular Weight 527.76 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO and methanol.
Storage Store at -20°C for long-term stability.

Synthesis of this compound

The synthesis of this compound is achieved through the conjugation of obeticholic acid with taurine. The following protocol is a general method adapted from the synthesis of other taurine-conjugated bile acids.

Experimental Protocol: Taurine Conjugation of Obeticholic Acid

Materials:

  • Obeticholic acid (OCA)

  • Taurine

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether, anhydrous

  • Sodium bicarbonate (NaHCO₃)

  • Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., chloroform/methanol/acetic acid mixture)

Procedure:

  • Activation of Obeticholic Acid:

    • Dissolve obeticholic acid (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0°C in an ice bath.

    • Add N,N'-Dicyclohexylcarbodiimide (1.1 equivalents) to the solution and stir the reaction mixture at 0°C for 1 hour, then at room temperature overnight.

  • Conjugation with Taurine:

    • In a separate flask, dissolve taurine (1.5 equivalents) in a saturated aqueous solution of sodium bicarbonate.

    • Slowly add the taurine solution to the activated obeticholic acid mixture from step 1.

    • Stir the reaction mixture at room temperature for 24-48 hours.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate and wash the solid with a small amount of DMF.

    • Acidify the filtrate to a pH of approximately 2-3 with 1M HCl.

    • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude this compound by silica gel column chromatography using a chloroform/methanol/acetic acid solvent system.

    • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a white solid.

Expected Yield: 70-80%

Mechanism of Action: FXR Signaling Pathway

This compound, as an active metabolite of OCA, exerts its biological effects primarily through the activation of the Farnesoid X Receptor (FXR), a nuclear hormone receptor highly expressed in the liver and intestine.

FXR Signaling Pathway Diagram

FXR_Signaling_Pathway cluster_cell_membrane TOCA T-OCA TOCA->mem_in TOCA_cyto T-OCA mem_in->TOCA_cyto Uptake FXR FXR TOCA_cyto->FXR Binding & Activation FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXR Response Element (FXRE) on DNA FXR_RXR->FXRE Binds to SHP SHP (Small Heterodimer Partner) FXRE->SHP Induces Transcription BSEP BSEP (Bile Acid Export) FXRE->BSEP Induces Transcription CYP7A1 CYP7A1 (Bile Acid Synthesis) SHP->CYP7A1 Research_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies cluster_conclusion Data Analysis & Conclusion Synthesis Chemical Synthesis of T-OCA Purification Purification (Chromatography) Synthesis->Purification Analysis Structural Analysis (NMR, MS) Purification->Analysis FXR_Assay FXR Activation Assay (EC50 Determination) Analysis->FXR_Assay Cell_Assays Cell-based Assays (e.g., anti-inflammatory, anti-fibrotic) FXR_Assay->Cell_Assays Animal_Model Animal Model of Liver Disease (e.g., TAA-induced fibrosis) Cell_Assays->Animal_Model PK_PD Pharmacokinetics & Pharmacodynamics Animal_Model->PK_PD Efficacy_Tox Efficacy & Toxicity Assessment PK_PD->Efficacy_Tox Data_Analysis Statistical Analysis of Results Efficacy_Tox->Data_Analysis Conclusion Evaluation of Therapeutic Potential Data_Analysis->Conclusion

Tauro-obeticholic Acid: An In-Depth Technical Guide to the Active Metabolite of Obeticholic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Obeticholic acid (OCA), a potent and selective farnesoid X receptor (FXR) agonist, has emerged as a significant therapeutic agent for various chronic liver diseases.[1][2] As a synthetic analog of the primary bile acid chenodeoxycholic acid (CDCA), OCA exhibits approximately 100-fold greater potency in activating FXR.[3][4] Upon administration, Obeticholic acid undergoes extensive metabolism in the liver, where it is conjugated with the amino acids glycine (B1666218) and taurine (B1682933) to form glyco-obeticholic acid and tauro-obeticholic acid, respectively.[5] This guide focuses on this compound, a major and pharmacologically active metabolite of Obeticholic acid.[6][7]

This technical document provides a comprehensive overview of this compound, including its formation, pharmacokinetic profile, and mechanism of action as an FXR agonist. It is intended to serve as a resource for researchers and professionals involved in drug development and the study of liver diseases.

Metabolism of Obeticholic Acid

The primary metabolic pathway for Obeticholic acid involves conjugation in the liver. This biotransformation process is a crucial step in the enterohepatic circulation of bile acids.

Metabolic Pathway of Obeticholic Acid

OCA Obeticholic Acid (OCA) Liver Liver OCA->Liver Uptake Reabsorption Reabsorption OCA->Reabsorption TOCA This compound Bile Bile TOCA->Bile Secretion GOCA Glyco-obeticholic Acid GOCA->Bile Secretion Liver->TOCA Taurine Conjugation Liver->GOCA Glycine Conjugation Intestine Intestine Bile->Intestine Deconjugation Deconjugation (Intestinal Microflora) Intestine->Deconjugation Deconjugation->OCA Reconversion Reabsorption->Liver Enterohepatic Circulation

Caption: Metabolic conversion of Obeticholic acid.

Pharmacological Activity

Both Obeticholic acid and its taurine conjugate, this compound, are potent agonists of the farnesoid X receptor (FXR), a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism.[6][7] The activity of the conjugated metabolites is reported to be nearly identical to that of the parent compound, Obeticholic acid.[6]

FXR Agonist Potency
CompoundEC50 (FXR Activation)Potency vs. CDCAReference
Obeticholic Acid (OCA)~100 nM - 600 nM~20-100 fold[4][8][9]
This compoundActive MetaboliteSimilar to OCA[6]
Chenodeoxycholic Acid (CDCA)~10 µM1-fold[10]

Pharmacokinetics

Following oral administration, Obeticholic acid is rapidly absorbed and extensively metabolized into its active conjugates. The pharmacokinetic parameters of Obeticholic acid and its primary metabolites have been characterized in healthy subjects.

Pharmacokinetic Parameters in Healthy Chinese Subjects (Single 5 mg Dose, Fasting)
AnalyteCmax (ng/mL)Tmax (hr)AUC0-t (ng·h/mL)t1/2 (hr)
Obeticholic Acid13.9 ± 6.21.5 (0.5 - 4.0)33.5 ± 12.011.5 ± 5.0
Glyco-obeticholic Acid42.1 ± 13.94.0 (1.0 - 12.0)413.2 ± 133.526.3 ± 9.4
This compound7.9 ± 3.04.0 (1.0 - 12.0)73.0 ± 26.621.4 ± 8.1

Data presented as mean ± standard deviation for Cmax, AUC, and t1/2, and as median (range) for Tmax.

Signaling Pathway

Activation of FXR by Obeticholic acid and this compound triggers a cascade of downstream signaling events that regulate the expression of numerous target genes involved in bile acid homeostasis.

FXR Signaling Pathway

cluster_Hepatocyte Hepatocyte cluster_Enterocyte Enterocyte OCA_TOCA_H OCA / Tauro-OCA FXR_RXR_H FXR-RXR Heterodimer OCA_TOCA_H->FXR_RXR_H Activation SHP SHP (Small Heterodimer Partner) FXR_RXR_H->SHP Upregulation BSEP BSEP (Bile Salt Export Pump) FXR_RXR_H->BSEP Upregulation CYP7A1 CYP7A1 SHP->CYP7A1 Inhibition BileAcidSynthesis Bile Acid Synthesis CYP7A1->BileAcidSynthesis Catalyzes BileAcidExport Bile Acid Export BSEP->BileAcidExport OCA_TOCA_E OCA / Tauro-OCA FXR_RXR_E FXR-RXR Heterodimer OCA_TOCA_E->FXR_RXR_E Activation FGF19 FGF19 (Fibroblast Growth Factor 19) FXR_RXR_E->FGF19 Upregulation FGF19->Liver_H Portal Circulation FGFR4 FGFR4 Receptor (Hepatocyte) FGFR4->CYP7A1 Inhibition

Caption: FXR signaling cascade activation.

Experimental Protocols

In Vitro FXR Activation Assay (Luciferase Reporter Assay)

This protocol describes a common method to assess the potency of compounds as FXR agonists.

1. Cell Culture and Transfection:

  • Seed a suitable cell line (e.g., HepG2 or HEK293) in a 96-well plate.

  • Co-transfect the cells with an FXR expression vector and a luciferase reporter plasmid containing an FXR response element (FXRE). An internal control vector (e.g., Renilla luciferase) is also co-transfected to normalize for transfection efficiency.

2. Compound Treatment:

  • After transfection, treat the cells with varying concentrations of the test compound (e.g., Obeticholic acid, this compound) or a vehicle control.

3. Luciferase Assay:

  • Following an incubation period, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

4. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity.

  • Plot the normalized luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.[4][10]

Quantification of Obeticholic Acid and Metabolites in Plasma by LC-MS/MS

This protocol outlines the general steps for the simultaneous quantification of Obeticholic acid, Glyco-obeticholic acid, and this compound in human plasma.

1. Sample Preparation:

  • To a plasma sample, add an internal standard (e.g., a stable isotope-labeled version of the analytes).

  • Perform protein precipitation by adding a solvent such as acetonitrile.

  • Centrifuge the sample and collect the supernatant.

  • The supernatant can be further purified using solid-phase extraction (SPE).[9][11]

2. LC-MS/MS Analysis:

  • Inject the prepared sample onto a liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).

  • Use a suitable C18 column for chromatographic separation.

  • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent and fragment ions of each analyte and internal standard.[9][11]

3. Data Analysis:

  • Generate a calibration curve using standards of known concentrations.

  • Quantify the concentration of each analyte in the plasma samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

In Vitro Metabolism in Sandwich-Cultured Human Hepatocytes (SCHH)

This method is used to study the metabolism and transport of drugs in a system that mimics the in vivo liver environment.

1. Cell Culture:

  • Plate primary human hepatocytes on collagen-coated plates and overlay with a layer of extracellular matrix (e.g., Matrigel) to form a sandwich culture. This configuration helps maintain the polarity and function of the hepatocytes.[6][12]

2. Compound Incubation:

  • Treat the SCHH with the test compound (e.g., Obeticholic acid) for a specified period (e.g., 72 hours).

3. Sample Collection and Analysis:

  • Collect samples from the cell lysate, bile canaliculi (using a buffer system that maintains tight junction integrity), and the culture medium.

  • Analyze the samples for the parent compound and its metabolites using LC-MS/MS.

  • The expression of relevant genes (e.g., CYP7A1, BSEP, SHP) can be measured by qPCR to assess the pharmacological effect of the compound.[6][13]

Conclusion

This compound is a key active metabolite of Obeticholic acid, contributing significantly to its overall pharmacological effect as a potent FXR agonist. Understanding its formation, pharmacokinetic properties, and mechanism of action is crucial for the continued development and optimization of FXR-targeted therapies for liver and metabolic diseases. The experimental protocols outlined in this guide provide a foundation for further research into the complex biology of Obeticholic acid and its metabolites.

References

Intestinal microflora conversion of Tauro-obeticholic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Intestinal Microflora Conversion of Tauro-obeticholic Acid

Obeticholic acid (OCA) is a potent, selective farnesoid X receptor (FXR) agonist and a semisynthetic derivative of the primary human bile acid, chenodeoxycholic acid (CDCA). It is utilized in the treatment of primary biliary cholangitis (PBC). Following administration, OCA is absorbed and undergoes conjugation in the liver, primarily with the amino acid taurine (B1682933), to form this compound (T-OCA).[1] This conjugated form is the primary metabolite circulating in the enterohepatic system. The intestinal microflora plays a critical role in the biotransformation of T-OCA, primarily by reconverting it back to its active form, OCA, through enzymatic action.[1] This guide details the microbial conversion process, the enzymes and bacteria involved, the downstream signaling effects, and the experimental methodologies used to study these interactions.

The Core Conversion Pathway: T-OCA Deconjugation

The principal conversion of T-OCA within the intestine is deconjugation, a hydrolysis reaction that cleaves the amide bond between the obeticholic acid molecule and the taurine moiety. This process is exclusively mediated by the enzymatic activity of the resident gut microbiota.

Enzymology: Bile Salt Hydrolases (BSH)

The deconjugation of taurine-conjugated bile acids like T-OCA is catalyzed by a family of enzymes known as bile salt hydrolases (BSH). BSHs are expressed by a wide variety of intestinal bacteria.[2][3] The reaction is a critical step in the enterohepatic circulation of bile acids, as deconjugated bile acids are generally more hydrophobic and can be further metabolized by other microbial enzymes or reabsorbed by the host.

Key Microbial Players

A broad range of anaerobic bacteria found in the gut possess BSH enzymes. While specific studies focusing exclusively on T-OCA are limited, the BSH activity is widespread across several major phyla. Key genera known to harbor BSH activity and therefore likely contribute to T-OCA deconjugation include:

  • Firmicutes: Lactobacillus, Clostridium, Eubacterium

  • Bacteroidetes: Bacteroides

  • Actinobacteria: Bifidobacterium

The administration of OCA has been shown to lead to an increase in Gram-positive bacteria, including species of Lactococcus, Streptococcus, and Lactobacillus, suggesting a complex interplay where the drug and its metabolites can modulate the microbial community that is also responsible for its metabolism.[4]

Downstream Signaling of the Microbial Metabolite OCA

Once T-OCA is deconjugated by the gut microbiota to produce OCA, the latter acts as a powerful signaling molecule, primarily through the activation of the Farnesoid X Receptor (FXR).

FXR Activation Pathway

FXR is a nuclear receptor highly expressed in the liver and intestine.[5] The microbially-generated OCA binds to and activates FXR in the enterocytes of the ileum. This activation leads to the induction of Fibroblast Growth Factor 15 (FGF15) in mice and its human ortholog FGF19. FGF15/19 is then secreted into the portal circulation, travels to the liver, and acts on hepatocytes to suppress the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[5] This feedback loop is a central mechanism for maintaining bile acid homeostasis.

The following diagram illustrates the microbial conversion of T-OCA and the subsequent activation of the FXR signaling pathway.

TOCA_FXR_Pathway cluster_gut_lumen Gut Lumen cluster_enterocyte Ileal Enterocyte TOCA T-OCA OCA_lumen OCA OCA_cell OCA OCA_lumen->OCA_cell Uptake Bacteria Gut Microbiota (e.g., Clostridium, Bacteroides) FXR FXR RXR RXR FXR_RXR FXR-RXR Heterodimer FGF19_protein FGF19 Protein Portal Vein Portal Vein FGF19_protein->Portal Vein Secretion FGF19_mRNA FGF19_mRNA FGF19_mRNA->FGF19_protein Translation

Caption: Microbial conversion of T-OCA and subsequent FXR signaling.

Quantitative Data

Specific quantitative data on the conversion rates of T-OCA by distinct microbial species are not extensively detailed in the public literature. However, data from broader studies on taurine-conjugated bile acids and the effects of OCA on the gut microbial environment provide valuable context.

Table 1: Impact of OCA Administration on Gut Microbiota and Bile Acid Metabolism

Parameter Observation Bacterial Genera Affected Reference
Microbial Composition Significant increase in Gram-positive bacteria. Lactococcus, Streptococcus, Lactobacillus casei, Lactobacillus paracasei [4]
Bacterial Metabolic Pathways 135 metabolic pathways significantly affected, primarily associated with the increased Gram-positive species. L. lactis, S. thermophilus, L. casei/paracasei [4]

| Bile Acid Pool | Decreased luminal bile acid concentrations in the small intestine. | Not Applicable |[4] |

Experimental Protocols

Investigating the microbial conversion of T-OCA involves a combination of anaerobic microbiology, analytical chemistry, and molecular biology techniques.

In Vitro T-OCA Deconjugation Assay using Fecal Slurry

This protocol provides a method to assess the rate of T-OCA deconjugation by a mixed microbial community from fecal samples.

1. Preparation of Fecal Slurry:

  • Homogenize fresh fecal samples (1:10 w/v) in anaerobic phosphate-buffered saline (PBS) containing a reducing agent (e.g., 0.05% cysteine-HCl).
  • Perform this step inside an anaerobic chamber to maintain the viability of obligate anaerobes.
  • Centrifuge the slurry at low speed (e.g., 500 x g for 5 minutes) to pellet large debris. The supernatant serves as the microbial inoculum.

2. Incubation:

  • In the anaerobic chamber, add the fecal supernatant to an anaerobic culture medium (e.g., Brain Heart Infusion broth supplemented with yeast extract, hemin, and vitamin K).
  • Spike the culture with a known concentration of T-OCA (e.g., 50 µM).
  • Incubate at 37°C. Collect aliquots at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).

3. Sample Processing and Analysis:

  • Quench the reaction in the collected aliquots by adding an equal volume of ice-cold acetonitrile.
  • Centrifuge at high speed (e.g., 14,000 x g for 10 minutes) to precipitate proteins.
  • Analyze the supernatant for concentrations of T-OCA and OCA using Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS).[6]

The following diagram outlines this experimental workflow.

Experimental_Workflow Timepoints 5. Collect Timepoints (0, 2, 4, 8, 24h) Quench 6. Quench with Acetonitrile Timepoints->Quench Centrifuge 7. Centrifuge to Remove Protein Quench->Centrifuge Analysis 8. UPLC-MS Analysis Centrifuge->Analysis Data 9. Quantify T-OCA & OCA Calculate Conversion Rate Analysis->Data Incubation Incubation Incubation->Timepoints

Caption: Workflow for in vitro T-OCA deconjugation analysis.

Quantification of BSH Gene Abundance via qPCR

This protocol allows for the quantification of the genetic potential for bile acid deconjugation within a microbial community.

1. DNA Extraction:

  • Extract total microbial DNA from fecal samples or culture pellets using a commercially available kit optimized for complex matrices (e.g., stool DNA extraction kit).

2. qPCR Assay:

  • Use universal primers targeting conserved regions of the bile salt hydrolase (BSH) gene.
  • Prepare a reaction mixture containing SYBR Green master mix, forward and reverse BSH primers, and the extracted DNA template.
  • Run the qPCR on a thermal cycler with appropriate cycling conditions.
  • Include a standard curve of a known BSH gene copy number to allow for absolute quantification.
  • Normalize BSH gene abundance to the total bacterial abundance by also running a qPCR for the 16S rRNA gene.[6]

Conclusion

The conversion of this compound to obeticholic acid is a critical step in its mechanism of action, entirely dependent on the BSH enzymes produced by the intestinal microflora. This biotransformation releases the active FXR agonist, which then modulates host bile acid synthesis and metabolism through the FXR-FGF19 signaling axis. Understanding this intricate host-microbe interaction is paramount for drug development professionals, as variations in the gut microbiome composition and function can significantly influence the pharmacokinetic and pharmacodynamic profile of OCA. The methodologies outlined provide a framework for researchers to further investigate this relationship, paving the way for personalized therapeutic strategies that consider the metabolic capacity of a patient's microbiome.

References

The Cellular Journey of Tauro-obeticholic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tauro-obeticholic acid (T-OCA) is the taurine-conjugated form of obeticholic acid (OCA), a potent and selective farnesoid X receptor (FXR) agonist. As a modified bile acid, T-OCA's cellular uptake and transport are critical determinants of its pharmacokinetics, pharmacodynamics, and ultimately its therapeutic efficacy in cholestatic liver diseases and other metabolic disorders. This technical guide provides a comprehensive overview of the molecular mechanisms governing the cellular transport of T-OCA, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways involved.

Core Mechanisms of this compound Cellular Transport

The cellular transport of T-OCA is orchestrated by a series of specialized transporter proteins located on the apical and basolateral membranes of hepatocytes (liver cells) and enterocytes (intestinal cells). These transporters mediate the efficient uptake, efflux, and enterohepatic circulation of T-OCA, mirroring the pathways of endogenous bile acids.

Hepatic Uptake (Sinusoidal Membrane)

The initial step in the hepatic clearance of T-OCA from the bloodstream is its uptake into hepatocytes across the sinusoidal (basolateral) membrane. This process is primarily mediated by two major classes of transporters:

  • Na+-Taurocholate Cotransporting Polypeptide (NTCP) : A sodium-dependent transporter that plays a crucial role in the uptake of conjugated bile acids from the portal blood into hepatocytes.[1][2][3] T-OCA has been identified as a substrate for NTCP.[4]

  • Organic Anion Transporting Polypeptides (OATPs) : Specifically OATP1B1 and OATP1B3, which are sodium-independent transporters responsible for the uptake of a wide range of endogenous compounds, including conjugated bile acids.[5][6][7][8]

Hepatic Efflux (Canalicular Membrane)

Following its uptake into hepatocytes, T-OCA is secreted into the bile canaliculi for subsequent excretion. This efflux is an active, ATP-dependent process mediated by:

  • Bile Salt Export Pump (BSEP) : The primary transporter responsible for the canalicular secretion of monovalent bile salts, including tauro-conjugated bile acids.

  • Multidrug Resistance-Associated Protein 2 (MRP2) : This transporter also contributes to the biliary excretion of conjugated bile acids, particularly sulfated and glucuronidated forms.

Intestinal Absorption (Apical Membrane of Enterocytes)

In the terminal ileum, T-OCA that has been secreted into the bile can be reabsorbed back into the systemic circulation. This crucial step in the enterohepatic circulation is mediated by the:

  • Apical Sodium-dependent Bile Acid Transporter (ASBT) : This transporter is responsible for the active uptake of conjugated bile acids from the intestinal lumen into enterocytes.[8][9][10][11][12] T-OCA is a potent competitor for uptake via ASBT.[4]

Quantitative Data on Transporter Interactions

While specific kinetic parameters (Km, Vmax) for this compound are not extensively reported in publicly available literature, the following table summarizes the available quantitative data and provides reference values for the prototypical tauro-conjugated bile acid, taurocholic acid (TCA).

TransporterSubstrate/InhibitorParameterValueCell System/Assay ConditionsReference
NTCP This compound% Inhibition of TCA uptake~70% (at 10 µM T-OCA)U2OS cells expressing NTCP[4]
Taurocholic acidKm17.8 ± 5.0 µMSf9 membrane vesicles expressing BSEP[13]
ASBT This compound% Inhibition of TCA uptake~68% (at 10 µM T-OCA)U2OS cells expressing ASBT[4]
264W94 (inhibitor)Ki0.2 µMCHO cells expressing human ASBT[12]
Taurocholic acidKm5.03 µMNot specified[14]
OATP1B1 Taurocholic acidKm47.1 µMHEK293 cells overexpressing OATP1B1[6]
Glyco-conjugated bile acidsKm0.74–14.7 µMHEK293 cells overexpressing OATP1B1[6]
OATP1B3 Taurocholic acidKm42.2 µMHEK293 cells overexpressing OATP1B3[6]
Glyco-conjugated bile acidsKm0.47–15.3 µMHEK293 cells overexpressing OATP1B3[6]
BSEP Taurocholic acidKm17.8 ± 5.0 µMSf9 membrane vesicles expressing BSEP[13]
Vmax286.2 ± 28.2 pmol/mg protein/minSf9 membrane vesicles expressing BSEP[13]
MRP2 Taurocholic acid-Not a significant substrate-

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the cellular transport of this compound. These protocols are based on methodologies reported for other tauro-conjugated bile acids and can be adapted for T-OCA.

Cell-Based Uptake Assay (for NTCP, ASBT, OATPs)

Objective: To determine the kinetics of T-OCA uptake mediated by a specific transporter expressed in a mammalian cell line.

Materials:

  • HEK293, CHO, or U2OS cells stably transfected with the transporter of interest (e.g., NTCP, ASBT, OATP1B1, OATP1B3).

  • Wild-type (non-transfected) cells as a negative control.

  • Radiolabeled [3H]- or [14C]-Tauro-obeticholic acid (if available) or a suitable fluorescently labeled T-OCA analog.

  • Uptake buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

  • Scintillation cocktail and scintillation counter (for radiolabeled compounds) or a fluorescence plate reader.

Procedure:

  • Cell Seeding: Seed the transfected and wild-type cells in 24- or 48-well plates and grow to confluence.

  • Pre-incubation: Wash the cells with pre-warmed uptake buffer and pre-incubate for 10-15 minutes at 37°C.

  • Uptake Initiation: Remove the pre-incubation buffer and add the uptake buffer containing various concentrations of labeled T-OCA. For inhibition studies, include the inhibitor at various concentrations.

  • Uptake Termination: After a specified time (e.g., 1-5 minutes, determined from initial time-course experiments), rapidly terminate the uptake by aspirating the substrate solution and washing the cells three times with ice-cold uptake buffer.

  • Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 N NaOH with 1% SDS).

  • Quantification:

    • For radiolabeled T-OCA, transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity using a scintillation counter.

    • For fluorescently labeled T-OCA, measure the fluorescence of the cell lysate using a plate reader.

  • Data Analysis: Normalize the uptake to the protein concentration in each well. Subtract the uptake in wild-type cells from that in transfected cells to determine transporter-specific uptake. Calculate kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation. For inhibition studies, calculate the IC50 or Ki value.

Vesicular Transport Assay (for BSEP and MRP2)

Objective: To measure the ATP-dependent transport of T-OCA into inside-out membrane vesicles expressing BSEP or MRP2.

Materials:

  • Inside-out membrane vesicles prepared from Sf9 insect cells or mammalian cells overexpressing BSEP or MRP2.

  • Control membrane vesicles (from non-transfected cells).

  • Radiolabeled [3H]- or [14C]-Tauro-obeticholic acid.

  • Transport buffer (containing sucrose, MgCl2, and a buffer like MOPS or Tris).

  • ATP and AMP solutions.

  • Rapid filtration apparatus with glass fiber filters.

Procedure:

  • Vesicle Preparation: Thaw the membrane vesicles on ice.

  • Reaction Mixture: Prepare a reaction mixture containing the transport buffer, radiolabeled T-OCA, and either ATP (for active transport) or AMP (as a negative control). For inhibition studies, include the inhibitor in the reaction mixture.

  • Transport Initiation: Initiate the transport by adding the membrane vesicles to the pre-warmed reaction mixture at 37°C.

  • Transport Termination: At specific time points, take an aliquot of the reaction mixture and immediately add it to ice-cold stop solution to terminate the transport.

  • Filtration: Rapidly filter the mixture through a glass fiber filter to separate the vesicles from the transport medium. Wash the filters with ice-cold stop solution to remove non-transported substrate.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity retained on the filters.

  • Data Analysis: Subtract the radioactivity in the AMP-containing samples from the ATP-containing samples to determine the ATP-dependent transport. Calculate the initial rate of transport and determine the kinetic parameters (Km and Vmax) or inhibitory constants (IC50/Ki).

Signaling Pathways

This compound, as a potent FXR agonist, significantly influences intracellular signaling pathways that regulate bile acid homeostasis, lipid metabolism, and inflammation.

Farnesoid X Receptor (FXR) Signaling

Obeticholic acid is a potent activator of FXR.[11][15][16] Upon binding of T-OCA (or its de-conjugated form, OCA), FXR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to FXR response elements (FXREs) in the promoter regions of target genes, modulating their transcription.[17][18]

Key downstream effects of FXR activation by T-OCA include:

  • Repression of Bile Acid Synthesis: Upregulation of the Small Heterodimer Partner (SHP), which in turn inhibits the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[17]

  • Stimulation of Bile Acid Efflux: Increased expression of the BSEP transporter, promoting the secretion of bile acids from hepatocytes into the bile.[17]

  • Inhibition of Hepatic Bile Acid Uptake: Downregulation of the NTCP transporter, reducing the uptake of bile acids from the blood into the liver.

Takeda G-protein coupled Receptor 5 (TGR5) Signaling

As a bile acid, T-OCA is also expected to activate TGR5, a G-protein coupled receptor expressed in various cell types, including cholangiocytes and macrophages.[1][10][19]

Activation of TGR5 by T-OCA can lead to:

  • Increased Intracellular cAMP: TGR5 activation stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels.[1][19]

  • Activation of Protein Kinase A (PKA): cAMP activates PKA, which then phosphorylates downstream targets, leading to various cellular responses.

  • Calcium Mobilization: TGR5 signaling can also lead to an increase in intracellular calcium concentrations.[10]

Visualizations

Cellular Transport Mechanisms of this compound

Cellular_Transport_of_TOCA cluster_blood Sinusoidal Blood cluster_hepatocyte Hepatocyte cluster_bile Bile Canaliculus TOCA_blood T-OCA NTCP NTCP (SLC10A1) TOCA_blood->NTCP Na+ OATP OATPs (1B1/1B3) TOCA_blood->OATP TOCA_hep T-OCA NTCP->TOCA_hep OATP->TOCA_hep BSEP BSEP (ABCB11) TOCA_hep->BSEP ATP MRP2 MRP2 (ABCC2) TOCA_hep->MRP2 ATP TOCA_bile T-OCA BSEP->TOCA_bile MRP2->TOCA_bile

Caption: Hepatic uptake and efflux of this compound.

Intestinal Reabsorption of this compound

Intestinal_Transport_of_TOCA cluster_lumen Intestinal Lumen (Ileum) cluster_enterocyte Enterocyte cluster_portal_blood Portal Blood TOCA_lumen T-OCA ASBT ASBT (SLC10A2) TOCA_lumen->ASBT Na+ TOCA_ent T-OCA ASBT->TOCA_ent OSTab OSTα/β TOCA_ent->OSTab TOCA_blood T-OCA OSTab->TOCA_blood

Caption: Reabsorption of this compound in the ileum.

FXR Signaling Pathway Activated by this compound

FXR_Signaling_Pathway cluster_target_genes Target Gene Expression TOCA T-OCA FXR FXR TOCA->FXR FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXRE (DNA Binding) FXR_RXR->FXRE SHP SHP ↑ FXRE->SHP BSEP BSEP ↑ FXRE->BSEP NTCP NTCP ↓ FXRE->NTCP CYP7A1 CYP7A1 ↓ SHP->CYP7A1 inhibition

Caption: FXR signaling cascade initiated by this compound.

TGR5 Signaling Pathway Activated by this compound

TGR5_Signaling_Pathway TOCA T-OCA TGR5 TGR5 TOCA->TGR5 G_protein G Protein (Gs) TGR5->G_protein activates Ca_mobilization Ca²⁺ Mobilization TGR5->Ca_mobilization induces AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Cellular Responses PKA->Downstream Ca_mobilization->Downstream

References

Tauro-Obeticholic Acid's Impact on Gene Expression in Liver Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of tauro-obeticholic acid (T-OCA) on gene expression in liver cells. As the taurine (B1682933) conjugate of obeticholic acid (OCA), a potent farnesoid X receptor (FXR) agonist, T-OCA's biological activities are primarily attributed to OCA. This document summarizes the key molecular mechanisms, quantitative gene expression changes, and the experimental protocols used to elucidate these effects, offering a comprehensive resource for researchers in hepatology and drug development.

Core Mechanism of Action: FXR Activation

Obeticholic acid is a synthetic analogue of the primary bile acid chenodeoxycholic acid (CDCA) and is a powerful activator of the farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine.[1][2] FXR is a master regulator of bile acid, lipid, and glucose homeostasis.[3][4] Upon activation by OCA, FXR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, leading to the modulation of their transcription.[2]

The primary consequence of FXR activation in hepatocytes is the transcriptional regulation of genes involved in bile acid synthesis and transport. This leads to a reduction in the intracellular concentration of bile acids, thereby protecting liver cells from bile acid-induced toxicity.[5]

Quantitative Analysis of Gene Expression Changes

The following tables summarize the quantitative changes in the expression of key genes in human liver cells following treatment with obeticholic acid. These data are compiled from studies utilizing primary human hepatocytes and human precision-cut liver slices.

Table 1: Upregulated Genes in Human Liver Cells by Obeticholic Acid

GeneGene ProductFunctionFold ChangeConcentrationTreatment DurationCell TypeReference
NR0B2Small Heterodimer Partner (SHP)Transcriptional repressor of bile acid synthesis3.7 ± 0.21 µM72 hoursSandwich-cultured human hepatocytes[5]
ABCB11Bile Salt Export Pump (BSEP)Canalicular efflux of bile acids6.4 ± 0.81 µM72 hoursSandwich-cultured human hepatocytes[5]
ABCB4Multidrug Resistance Protein 3 (MDR3)Phospholipid transporter into bile--24 hoursHuman precision-cut liver slices[3]
SLC51AOrganic Solute Transporter Alpha (OSTα)Basolateral efflux of bile acids6.4 ± 0.21 µM72 hoursSandwich-cultured human hepatocytes[5]
SLC51BOrganic Solute Transporter Beta (OSTβ)Basolateral efflux of bile acids42.9 ± 7.91 µM72 hoursSandwich-cultured human hepatocytes[5]
FGF19Fibroblast Growth Factor 19Hormone that suppresses bile acid synthesis735 ± 631 µM72 hoursSandwich-cultured human hepatocytes[5]

Table 2: Downregulated Genes in Human Liver Cells by Obeticholic Acid

GeneGene ProductFunctionFold ChangeConcentrationTreatment DurationCell TypeReference
CYP7A1Cholesterol 7α-hydroxylaseRate-limiting enzyme in bile acid synthesis99% reduction1 µM72 hoursSandwich-cultured human hepatocytes[5]
CYP27A1Sterol 27-hydroxylaseEnzyme in the alternative bile acid synthesis pathway-0.5 µM & 10 µM48 hoursPrimary human hepatocytes[6]
CYP1A2Cytochrome P450 1A2Drug metabolism-10 µM48 hoursPrimary human hepatocytes[6]
CYP3A4Cytochrome P450 3A4Drug metabolism-10 µM48 hoursPrimary human hepatocytes[6]

Signaling Pathways Modulated by this compound

The activation of FXR by OCA triggers a cascade of signaling events that ultimately alter the gene expression profile of the hepatocyte. The central pathway involves the direct transcriptional regulation of FXR target genes.

OCA_FXR_Signaling cluster_cell Hepatocyte cluster_upregulated Upregulated Genes cluster_downregulated Downregulated Genes OCA Obeticholic Acid (from T-OCA) FXR FXR OCA->FXR activates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXR Response Element (DNA) FXR_RXR->FXRE binds to SHP NR0B2 (SHP) FXRE->SHP upregulates BSEP ABCB11 (BSEP) FXRE->BSEP upregulates OSTab SLC51A/B (OSTα/β) FXRE->OSTab upregulates CYP7A1 CYP7A1 SHP->CYP7A1 inhibits transcription

FXR signaling pathway activated by OCA.

Experimental Protocols

This section details the methodologies employed in the cited studies to investigate the effects of OCA on gene expression in liver cells.

Cell Culture and Treatment
  • Primary Human Hepatocytes: Cryopreserved primary human hepatocytes are thawed and plated on collagen-coated plates. Cells are maintained in hepatocyte culture medium. For experiments, cells are treated with OCA dissolved in a vehicle (e.g., DMSO) at concentrations typically ranging from 0.5 µM to 10 µM for 24 to 72 hours.[5][6]

  • Human Precision-Cut Liver Slices (hPCLS): hPCLS are prepared from fresh human liver tissue and cultured in a specialized medium. Slices are then treated with OCA for a specified period, for example, 24 hours.[3]

  • Sandwich-Cultured Human Hepatocytes (SCHH): Primary human hepatocytes are cultured between two layers of collagen, which helps to maintain their differentiated phenotype. SCHH are treated with various concentrations of OCA for up to 72 hours to assess dose-dependent effects on gene expression.[5]

RNA Extraction and Gene Expression Analysis

A standardized workflow is followed for analyzing gene expression changes.

RNA_Analysis_Workflow start Liver Cell Culture (e.g., Primary Hepatocytes) treatment Treatment with This compound start->treatment rna_extraction Total RNA Extraction treatment->rna_extraction qc RNA Quality Control (e.g., Bioanalyzer) rna_extraction->qc library_prep RNA-Seq Library Preparation qc->library_prep sequencing High-Throughput Sequencing library_prep->sequencing data_analysis Bioinformatic Analysis (Alignment, Quantification, Differential Expression) sequencing->data_analysis end Identification of Differentially Expressed Genes data_analysis->end

References

The Role of Tauro-obeticholic Acid in Primary Biliary Cholangitis Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Primary Biliary Cholangitis (PBC) is a chronic autoimmune liver disease characterized by the progressive destruction of small bile ducts, leading to cholestasis, fibrosis, and eventual liver failure. Obeticholic acid (OCA), a potent and selective farnesoid X receptor (FXR) agonist, has emerged as a significant therapeutic agent for PBC. Upon administration, OCA is rapidly conjugated in the liver to form its active metabolites, glyco-obeticholic acid and tauro-obeticholic acid (TOCA). TOCA, the taurine (B1682933) conjugate of OCA, is a key active metabolite that plays a crucial role in mediating the therapeutic effects of its parent compound. This technical guide provides an in-depth overview of the role of TOCA in preclinical models of PBC, focusing on its mechanism of action, available experimental data, and the methodologies used to assess its efficacy. While direct experimental evidence for TOCA is limited, its function is intrinsically linked to that of OCA through their shared agonism of the FXR.

Mechanism of Action: The Farnesoid X Receptor (FXR) Signaling Pathway

This compound, like its parent compound obeticholic acid, exerts its therapeutic effects primarily through the activation of the Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver and intestine. FXR is a master regulator of bile acid, lipid, and glucose homeostasis.

Activation of FXR by TOCA initiates a cascade of signaling events that collectively ameliorate the pathophysiology of PBC:

  • Inhibition of Bile Acid Synthesis: FXR activation in hepatocytes induces the expression of the small heterodimer partner (SHP), which in turn inhibits the activity of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway. This leads to a reduction in the overall bile acid pool, alleviating the toxic burden on the liver.

  • Promotion of Bile Acid Transport: FXR activation upregulates the expression of the bile salt export pump (BSEP), a key transporter responsible for pumping bile acids out of hepatocytes and into the bile canaliculi. This enhances the excretion of bile acids from the liver.

  • Enterohepatic FGF19 Signaling: In the intestine, FXR activation by bile acids (including reabsorbed TOCA) stimulates the release of Fibroblast Growth Factor 19 (FGF19). FGF19 travels to the liver and acts on its receptor, FGFR4, to further suppress CYP7A1 expression, providing an additional layer of negative feedback on bile acid synthesis.

  • Anti-inflammatory and Anti-fibrotic Effects: FXR activation has been shown to have direct anti-inflammatory effects by inhibiting the pro-inflammatory transcription factor NF-κB.[1] Furthermore, by modulating hepatic stellate cell activation, the primary cell type responsible for liver fibrosis, FXR agonism can attenuate the progression of liver scarring.[1]

The following diagram illustrates the core FXR signaling pathway activated by this compound.

FXR_Signaling_Pathway cluster_enterocyte Enterocyte cluster_hepatocyte Hepatocyte TOCA_ileum This compound FXR_ileum FXR TOCA_ileum->FXR_ileum Activates FGF19 FGF19 FXR_ileum->FGF19 Induces FGF19_portal FGF19->FGF19_portal TOCA_liver This compound FXR_liver FXR TOCA_liver->FXR_liver Activates SHP SHP FXR_liver->SHP Induces BSEP BSEP FXR_liver->BSEP Induces NFkB NF-κB FXR_liver->NFkB Inhibits HSC Hepatic Stellate Cell Activation FXR_liver->HSC Inhibits CYP7A1 CYP7A1 SHP->CYP7A1 Inhibits BileAcid Bile Acid Synthesis CYP7A1->BileAcid Catalyzes BileExport Bile Acid Export BSEP->BileExport FGFR4 FGFR4 FGFR4->CYP7A1 Inhibits Inflammation Inflammation NFkB->Inflammation Fibrosis Fibrosis HSC->Fibrosis FGF19_portal->FGFR4 FGF19_portal->FGFR4

Caption: FXR signaling pathway activated by this compound.

Preclinical Evidence in Primary Biliary Cholangitis Models

The two most common and well-characterized animal models used to study PBC and the effects of FXR agonists are:

  • Bile Duct Ligation (BDL) Model: This surgical model involves the ligation of the common bile duct, leading to obstructive cholestasis, bile duct proliferation, inflammation, and fibrosis, mimicking key features of PBC.

  • Mdr2 (Abcb4) Knockout Mouse Model: These mice lack the Mdr2 gene (the murine homolog of the human ABCB4 gene), which encodes a canalicular phospholipid transporter. The absence of phospholipids (B1166683) in the bile leads to bile duct injury, chronic inflammation, and progressive fibrosis, closely resembling the pathology of primary sclerosing cholangitis and sharing features with PBC.

The following tables summarize key quantitative findings from preclinical studies of Obeticholic Acid in these models.

Table 1: Effects of Obeticholic Acid on Serum Biomarkers in PBC Models

ParameterAnimal ModelTreatment GroupChange from ControlReference
Alanine Aminotransferase (ALT)BDL RatsOCA[1]
Aspartate Aminotransferase (AST)BDL RatsOCA[1]
Alkaline Phosphatase (ALP)BDL RatsOCA[1]
Total BilirubinBDL RatsOCA[1]
Total Bile AcidsMdr2-/- miceOCA[2]

Table 2: Effects of Obeticholic Acid on Liver Histopathology and Fibrosis in PBC Models

ParameterAnimal ModelTreatment GroupChange from ControlReference
Liver Fibrosis (Sirius Red Staining)BDL RatsOCA[1]
Hepatic Hydroxyproline ContentBDL RatsOCA[1]
α-Smooth Muscle Actin (α-SMA) ExpressionBDL RatsOCA[1]
Collagen Type 1 (Col1a1) mRNABDL RatsOCA[1]
Transforming Growth Factor-β (TGF-β) mRNABDL RatsOCA[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for the induction of PBC models and the subsequent analysis of therapeutic efficacy.

Bile Duct Ligation (BDL) in Mice

This protocol describes the surgical procedure to induce obstructive cholestasis.

  • Anesthesia and Preparation: Anesthetize the mouse using isoflurane. Shave the abdominal area and sterilize with an antiseptic solution.

  • Surgical Procedure: Make a midline laparotomy to expose the abdominal cavity. Gently retract the intestines to visualize the common bile duct. Carefully dissect the common bile duct from the surrounding tissue. Ligate the bile duct in two locations with surgical silk.

  • Closure: Suture the abdominal wall and skin in layers.

  • Post-operative Care: Provide appropriate analgesia and monitor the animal for recovery.

The following diagram outlines the experimental workflow for a BDL study.

BDL_Workflow start C57BL/6 Mice surgery Bile Duct Ligation (BDL) Surgery start->surgery treatment Treatment Initiation (e.g., Vehicle or TOCA) surgery->treatment monitoring Daily Monitoring (Weight, Health) treatment->monitoring endpoint Endpoint (e.g., 14-28 days) monitoring->endpoint collection Sample Collection (Blood, Liver) endpoint->collection analysis Biochemical & Histological Analysis collection->analysis

Caption: Experimental workflow for a bile duct ligation (BDL) study.

Mdr2 (Abcb4) Knockout Mouse Model

This is a genetic model that spontaneously develops a PBC-like phenotype.

  • Animal Model: Obtain Mdr2-/- mice on a suitable genetic background (e.g., FVB).

  • Housing and Care: House the animals in a specific pathogen-free facility.

  • Treatment: Initiate treatment with the test compound (e.g., this compound) or vehicle at a specified age (e.g., 4-8 weeks).

  • Monitoring and Endpoint: Monitor the animals for signs of disease progression. The experimental endpoint can vary depending on the specific research question (e.g., 8-12 weeks of age for assessment of fibrosis).

Biochemical Analysis of Liver Injury
  • Serum Collection: Collect blood via cardiac puncture or tail vein bleeding and separate the serum.

  • Enzyme Assays: Use commercially available kits to measure the serum levels of:

    • Alanine Aminotransferase (ALT)

    • Aspartate Aminotransferase (AST)

    • Alkaline Phosphatase (ALP)

    • Total Bilirubin

  • Bile Acid Measurement: Quantify total serum bile acids using an enzymatic assay or specific bile acid species using liquid chromatography-mass spectrometry (LC-MS).

Histological Analysis of Liver Fibrosis
  • Tissue Preparation: Perfuse the liver with saline and fix in 10% neutral buffered formalin. Embed the tissue in paraffin.

  • Staining: Section the paraffin-embedded liver tissue and stain with:

    • Hematoxylin and Eosin (H&E): For general morphology and assessment of inflammation and necrosis.

    • Sirius Red: To visualize and quantify collagen deposition (fibrosis).

  • Immunohistochemistry: Perform immunohistochemical staining for markers of hepatic stellate cell activation, such as α-Smooth Muscle Actin (α-SMA).

  • Image Analysis: Quantify the stained areas using digital image analysis software.

Conclusion and Future Directions

This compound is a key active metabolite of Obeticholic Acid and a potent FXR agonist. While direct preclinical data on the administration of TOCA in PBC models is currently lacking, the extensive research on OCA strongly suggests that TOCA plays a significant role in mediating the therapeutic effects observed with the parent drug. The primary mechanism of action for both compounds is the activation of the FXR signaling pathway, which leads to reduced bile acid synthesis, enhanced bile acid excretion, and anti-inflammatory and anti-fibrotic effects in the liver.

Future research should focus on directly evaluating the pharmacokinetics, pharmacodynamics, and therapeutic efficacy of this compound in established PBC models. Such studies would provide a more complete understanding of its contribution to the overall therapeutic profile of Obeticholic Acid and could potentially inform the development of next-generation FXR agonists with improved efficacy and safety profiles for the treatment of Primary Biliary Cholangitis.

References

A Technical Guide to the Physicochemical Properties of Tauro-obeticholic Acid for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tauro-obeticholic acid (T-OCA) is the taurine-conjugated metabolite of obeticholic acid (OCA), a potent and selective farnesoid X receptor (FXR) agonist.[1][2][3] As the primary active form of OCA in the liver, T-OCA plays a crucial role in the regulation of bile acid, lipid, and glucose metabolism.[4] Understanding its physicochemical properties is paramount for the design and execution of reliable and reproducible in vitro studies to explore its therapeutic potential in cholestatic liver diseases, nonalcoholic steatohepatitis (NASH), and other metabolic disorders. This technical guide provides a comprehensive overview of the core physicochemical characteristics of T-OCA, detailed experimental protocols for its use in in vitro settings, and a summary of its mechanism of action through the FXR signaling pathway.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for proper handling, formulation, and interpretation of experimental results. Key parameters are summarized in the tables below.

General Properties
PropertyValueSource(s)
IUPAC Name 2-[[(3α,5β,6α,7α)-6-ethyl-3,7-dihydroxy-24-oxocholan-24-yl]amino]ethanesulfonic acid[3]
Synonyms Obeticholic Acid Taurine Conjugate, Tauro-OCA, T-ECDCA, Tauro-6-Ethyl-CDCA[2][3]
Molecular Formula C₂₈H₄₉NO₆S[2]
Molecular Weight 527.76 g/mol [5]
CAS Number 863239-61-6[2]
Appearance Solid[2]
Solubility
SolventSolubilitySource(s)
DMSO Soluble (approx. 20 mg/mL and 50 mg/mL reported)[3][4]
Ethanol Soluble (approx. 20 mg/mL reported)[3]
Methanol Soluble[6]
Dimethyl Formamide Soluble (approx. 20 mg/mL reported)[3]
Water Soluble[6]
PBS (pH 7.2) Approx. 2 mg/mL[3]
Stability and Storage
ConditionRecommendationSource(s)
Solid Store at -20°C for ≥ 3 years[3]
In Solvent (e.g., DMSO) Store at -80°C for up to 1 year[4]
Aqueous Solution Prepare fresh; do not store for more than one day[3]
Ionization and Lipophilicity
PropertyValueNotesSource(s)
pKa (Predicted) 1.42 ± 0.50The sulfonic acid moiety is strongly acidic.Chemicalize
LogD Not experimentally determined for T-OCA.As an ionizable molecule, LogD is a more relevant descriptor of lipophilicity at physiological pH than LogP. For ionizable drugs, it is crucial to consider the distribution coefficient at a specific pH (e.g., LogD₇.₄) for predicting membrane permeability and solubility.[7]
Critical Micelle Concentration (CMC) Not experimentally determined for T-OCA.The CMC for bile acids generally falls within the 2-20 mM range. The specific CMC is dependent on the molecular structure and experimental conditions (e.g., temperature, ionic strength).[8][9]

Experimental Protocols

Preparation of T-OCA Stock Solutions

For Organic Solvents (e.g., DMSO):

  • Weigh the desired amount of solid T-OCA in a sterile container.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10-50 mM). Sonication may be used to aid dissolution.[4]

  • Aliquot the stock solution into sterile, light-protected tubes.

  • Store at -80°C for long-term storage.

For Aqueous Solutions:

  • T-OCA can be dissolved directly in aqueous buffers such as PBS (pH 7.2).[3]

  • Due to limited stability, aqueous solutions should be prepared fresh for each experiment and should not be stored for more than 24 hours.[3]

  • When diluting a DMSO stock solution into an aqueous cell culture medium, ensure the final concentration of DMSO is non-toxic to the cells (typically ≤ 0.1%).

In Vitro Cell-Based Assays

Cell Lines: Commonly used cell lines for studying the effects of T-OCA and OCA include:

  • Hepatocellular Carcinoma Cells: HepG2 (human) are widely used for studying hepatic metabolism and toxicity.[10][11]

  • Primary Human Hepatocytes: Provide a more physiologically relevant model for studying liver function.[12]

  • Intestinal Epithelial Cells: Caco-2 (human) are used to model intestinal absorption and metabolism.[13]

  • Hepatic Stellate Cells: LX-2 (human) are used to investigate the anti-fibrotic effects of FXR agonists.

1. FXR Activation Luciferase Reporter Assay:

This assay quantifies the ability of T-OCA to activate the farnesoid X receptor.

Methodology:

  • Cell Seeding: Seed HEK293T or HepG2 cells in a 96-well plate.

  • Transfection: Co-transfect the cells with a plasmid containing the human FXR gene and a reporter plasmid containing a luciferase gene under the control of an FXR response element (e.g., from the BSEP promoter). Commercial kits are available for this purpose.[14]

  • Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of T-OCA or a positive control (e.g., GW4064).

  • Incubation: Incubate the cells for 18-24 hours.

  • Lysis and Luminescence Reading: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol of the luciferase assay system.[1]

  • Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control plasmid) and plot the dose-response curve to determine the EC₅₀.

2. Cytotoxicity Assay (e.g., MTT or CellTiter-Glo®):

This assay assesses the potential cytotoxic effects of T-OCA on cultured cells.

Methodology (CellTiter-Glo®):

  • Cell Seeding: Seed HepG2 cells in a white, clear-bottom 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Treatment: Treat the cells with a range of T-OCA concentrations for a specified duration (e.g., 24, 48, or 72 hours).[15]

  • Reagent Addition: Equilibrate the plate to room temperature and add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Incubation and Luminescence Reading: Incubate for a short period to stabilize the luminescent signal and then measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

3. Gene Expression Analysis (qPCR):

This method is used to measure changes in the expression of FXR target genes.

Methodology:

  • Cell Treatment: Treat cultured hepatocytes (e.g., primary human hepatocytes or HepG2 cells) with T-OCA at various concentrations and for different time points.

  • RNA Extraction: Isolate total RNA from the cells using a suitable RNA extraction kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR): Perform qPCR using specific primers for FXR target genes such as SHP, FGF19, and CYP7A1, and a housekeeping gene for normalization (e.g., GAPDH or ACTB).

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Signaling Pathways and Experimental Workflows

FXR Signaling Pathway

This compound is a potent agonist of the Farnesoid X Receptor (FXR). Upon binding, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription. Key downstream effects include the induction of the Small Heterodimer Partner (SHP) and Fibroblast Growth Factor 19 (FGF19), which in turn repress the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[16][17][18]

FXR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Hepatocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TOCA This compound FXR_RXR_inactive FXR-RXR (inactive) TOCA->FXR_RXR_inactive Binds and activates FXR_RXR_active FXR-RXR (active) FXR_RXR_inactive->FXR_RXR_active Translocates to nucleus FXRE FXRE FXR_RXR_active->FXRE Binds to SHP_gene SHP Gene FXRE->SHP_gene Induces transcription FGF19_gene FGF19 Gene FXRE->FGF19_gene Induces transcription SHP SHP Protein SHP_gene->SHP FGF19 FGF19 Protein FGF19_gene->FGF19 CYP7A1_gene CYP7A1 Gene SHP->CYP7A1_gene Represses transcription FGF19->CYP7A1_gene Represses transcription

Figure 1: Simplified FXR signaling pathway activated by T-OCA.

Experimental Workflow for In Vitro Analysis

The following diagram illustrates a typical workflow for investigating the effects of this compound in a cell-based in vitro model.

In_Vitro_Workflow cluster_assays Perform Assays prep Prepare T-OCA Stock Solution (e.g., in DMSO) treat Treat Cells with T-OCA (and controls) prep->treat culture Culture Cells (e.g., HepG2) seed Seed Cells in Multi-well Plates culture->seed seed->treat incubate Incubate for a Defined Period treat->incubate viability Cell Viability/ Cytotoxicity Assay incubate->viability reporter FXR Reporter Assay incubate->reporter gene_exp Gene Expression Analysis (qPCR) incubate->gene_exp analysis Data Analysis and Interpretation viability->analysis reporter->analysis gene_exp->analysis

Figure 2: General experimental workflow for T-OCA in vitro studies.

Conclusion

This compound is a key molecule in understanding the therapeutic effects of obeticholic acid. A solid grasp of its physicochemical properties, including solubility and stability, is fundamental for designing meaningful in vitro experiments. The provided protocols offer a starting point for researchers to investigate its mechanism of action and cellular effects. Further characterization of its pKa, LogD, and CMC through experimental determination will enhance the precision of future studies. By activating the FXR signaling pathway, T-OCA modulates the expression of genes critical for bile acid homeostasis, highlighting its potential as a therapeutic agent for various liver and metabolic diseases.

References

Methodological & Application

Application Note: High-Throughput Quantification of Tauro-obeticholic Acid in Human Plasma via LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of tauro-obeticholic acid (T-OCA) in human plasma. Obeticholic acid (OCA) is a potent farnesoid X receptor (FXR) agonist used in the treatment of primary biliary cholangitis.[1][2][3] T-OCA is a major active metabolite of OCA, and its quantification in plasma is crucial for pharmacokinetic and drug metabolism studies.[4][5] The described protocol utilizes a straightforward sample preparation technique and offers high throughput, making it suitable for clinical and preclinical drug development.

Introduction

Obeticholic acid is a semi-synthetic bile acid analogue that selectively activates the farnesoid X receptor, a key regulator of bile acid, lipid, and glucose metabolism.[1] Following administration, OCA is rapidly conjugated in the liver to form two major active metabolites: glyco-obeticholic acid (G-OCA) and this compound (T-OCA).[4][5] These conjugates undergo enterohepatic recirculation.[3] Accurate measurement of T-OCA in plasma is essential for understanding the overall pharmacological activity and disposition of OCA.

LC-MS/MS has become the gold standard for bioanalytical quantification due to its high selectivity, sensitivity, and speed.[6][7] This note provides a detailed protocol for T-OCA quantification in human plasma, adaptable for high-throughput analysis.

Experimental Workflow

The overall experimental workflow for the quantification of T-OCA in plasma is depicted below.

Experimental Workflow for T-OCA Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma Sample Plasma Sample Internal Standard Addition Internal Standard Addition Plasma Sample->Internal Standard Addition 1. Protein Precipitation Protein Precipitation Internal Standard Addition->Protein Precipitation 2. Centrifugation Centrifugation Protein Precipitation->Centrifugation 3. Supernatant Transfer Supernatant Transfer Centrifugation->Supernatant Transfer 4. LC Separation LC Separation Supernatant Transfer->LC Separation 5. MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection 6. Quantification Quantification MS/MS Detection->Quantification 7. Reporting Reporting Quantification->Reporting 8.

Caption: Experimental workflow for T-OCA quantification in plasma.

Metabolic Pathway of Obeticholic Acid

Obeticholic acid undergoes conjugation with taurine (B1682933) or glycine (B1666218) in the liver to form its primary active metabolites, this compound and glyco-obeticholic acid.

OCA Metabolism OCA Obeticholic Acid (OCA) Taurine Taurine Conjugation (Liver) OCA->Taurine Glycine Glycine Conjugation (Liver) OCA->Glycine TOCA This compound (T-OCA) GOCA Glyco-obeticholic Acid (G-OCA) Taurine->TOCA Glycine->GOCA

Caption: Metabolic conversion of Obeticholic Acid.

Detailed Protocols

Materials and Reagents
  • This compound reference standard

  • This compound stable isotope-labeled internal standard (e.g., T-OCA-d4)

  • Human plasma (K2EDTA)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

Equipment
  • Liquid chromatograph coupled with a triple quadrupole mass spectrometer (LC-MS/MS)

  • Analytical balance

  • Vortex mixer

  • Refrigerated centrifuge

  • Pipettes

Sample Preparation: Protein Precipitation
  • Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.

  • To 50 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (T-OCA-d4 in methanol).

  • Vortex briefly to mix.

  • Add 200 µL of cold acetonitrile to precipitate plasma proteins.[8][9]

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.[9]

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography

ParameterCondition
Column C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile/methanol
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Optimized for separation of T-OCA from endogenous components

Mass Spectrometry

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition T-OCA Precursor Ion (m/z) -> Product Ion (m/z)
MRM Transition T-OCA-d4 Precursor Ion (m/z) -> Product Ion (m/z)
Collision Energy Optimized for each transition
Source Temperature 500°C

Quantitative Data Summary

The following table summarizes typical quantitative performance parameters for the analysis of T-OCA in human plasma.

ParameterThis compound (T-OCA)
Linearity Range 0.125 - 50.00 ng/mL[4]
Lower Limit of Quantification (LLOQ) 0.125 ng/mL[4]
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15%
Extraction Recovery > 85%
Matrix Effect Minimal

Conclusion

The described LC-MS/MS method provides a reliable and high-throughput approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and the high selectivity and sensitivity of the mass spectrometric detection make this method well-suited for pharmacokinetic studies and therapeutic drug monitoring in the development of obeticholic acid.

References

In Vitro Models for Advancing Research on Tauro-obeticholic Acid's Hepatocellular Effects

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for utilizing various in vitro models to study the effects of Tauro-obeticholic acid (T-OCA), the taurine (B1682933) conjugate of obeticholic acid (OCA), on hepatocytes. These models are crucial for elucidating the mechanisms of action, particularly through the farnesoid X receptor (FXR), and for assessing the therapeutic potential and potential hepatotoxicity of this compound. The provided protocols and data summaries are intended to guide researchers in drug discovery and development in their investigation of T-OCA and other FXR agonists.

Introduction to In Vitro Models for Hepatocellular Research

The study of T-OCA's effects on the liver necessitates robust and physiologically relevant in vitro models that can accurately recapitulate key aspects of hepatocyte function and response. The choice of model is critical and depends on the specific research question, ranging from high-throughput screening to detailed mechanistic studies.

Primary Human Hepatocytes (PHHs) are considered the gold standard for in vitro hepatotoxicity and drug metabolism studies due to their comprehensive metabolic capacity and expression of liver-specific transporters.[1] Culturing PHHs in a sandwich configuration (SCHH) between two layers of extracellular matrix helps maintain their polarity and form functional bile canaliculi, making this model particularly suitable for studying bile acid transport and cholestasis.[2][3][4]

HepaRG Cells , a human bipotent progenitor cell line, can differentiate into both hepatocyte- and cholangiocyte-like cells.[1] They represent a reliable alternative to PHHs, especially in three-dimensional (3D) spheroid models .[5][6] HepaRG spheroids exhibit long-term viability (over 4 weeks) and maintain high levels of metabolic enzyme activity and bile canalicular structures, making them ideal for studying chronic exposure and cholestasis.[5][6]

Co-culture models , which combine hepatocytes with other non-parenchymal cells like Kupffer cells and hepatic stellate cells, offer a more complex and physiologically relevant system to study inflammatory and fibrotic responses modulated by T-OCA.

Mechanism of Action: The Farnesoid X Receptor (FXR) Signaling Pathway

This compound, similar to its unconjugated form OCA, is a potent and selective agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that is a master regulator of bile acid, lipid, and glucose homeostasis.[7][8] Upon activation by bile acids or synthetic agonists like T-OCA, FXR heterodimerizes with the retinoid X receptor (RXR) and binds to specific DNA response elements in the promoter regions of target genes, thereby modulating their transcription.

The key effects of T-OCA-mediated FXR activation in hepatocytes include:

  • Suppression of Bile Acid Synthesis: FXR activation induces the expression of the small heterodimer partner (SHP), which in turn inhibits the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway.[7][9] This negative feedback loop reduces the intracellular concentration of potentially cytotoxic bile acids.

  • Promotion of Bile Acid Efflux: FXR upregulates the expression of the Bile Salt Export Pump (BSEP or ABCB11), a key canalicular transporter responsible for pumping bile salts from the hepatocyte into the bile.[7][8] It also increases the expression of the basolateral transporters Organic Solute Transporter alpha and beta (OSTα/β), which facilitate bile acid efflux back into the sinusoidal blood.[7]

  • Regulation of Lipid and Glucose Metabolism: FXR signaling influences triglyceride and glucose metabolism, contributing to the overall metabolic benefits observed with OCA treatment.[10]

FXR_Signaling_Pathway cluster_extracellular Extracellular Space T-OCA T-OCA FXR FXR T-OCA->FXR Enters cell & binds FXR_RXR FXR_RXR FXR->FXR_RXR Heterodimerizes with FXRE FXRE FXR_RXR->FXRE Binds to RXR RXR RXR->FXR_RXR SHP_Gene SHP_Gene FXRE->SHP_Gene Upregulates BSEP_Gene BSEP_Gene FXRE->BSEP_Gene Upregulates OST_Gene OST_Gene FXRE->OST_Gene Upregulates SHP_Protein SHP_Protein SHP_Gene->SHP_Protein Expresses Bile Salt\nExport Pump (BSEP) Bile Salt Export Pump (BSEP) BSEP_Gene->Bile Salt\nExport Pump (BSEP) Upregulates Expression Organic Solute\nTransporter (OSTα/β) Organic Solute Transporter (OSTα/β) OST_Gene->Organic Solute\nTransporter (OSTα/β) Upregulates Expression CYP7A1_Gene CYP7A1_Gene SHP_Protein->CYP7A1_Gene Inhibits Transcription Cholesterol 7α-hydroxylase\n(CYP7A1) Cholesterol 7α-hydroxylase (CYP7A1) CYP7A1_Gene->Cholesterol 7α-hydroxylase\n(CYP7A1) Downregulates Expression

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound (or its unconjugated form, OCA) on key molecular endpoints in various in vitro hepatocyte models.

Table 1: Effect of OCA on FXR Target Gene Expression in Sandwich-Cultured Human Hepatocytes (SCHH)
Gene OCA Concentration (µM) Fold Change (mRNA vs. Control) Reference
SHP0.1~2.5[7]
SHP1.0~4.0[7]
BSEP0.1~2.0[7]
BSEP1.06.4 ± 0.8[7]
OSTα1.06.4 ± 0.2[7]
OSTβ1.042.9 ± 7.9[7]
CYP7A10.1~0.5 (Suppression)[7]
CYP7A11.0~0.2 (Suppression)[7]
Table 2: Effect of OCA on Bile Acid Homeostasis and Transporter Protein Expression in SCHH
Parameter OCA Concentration (µM) Effect Reference
Total Bile Acid Content1.0Decrease to 42.7 ± 20.5% of control[7]
Intracellular d8-TCA1.0Decrease to 39.6 ± 8.9% of control[7]
OSTα Protein Expression1.0Increased to 260% of control[11]
OSTβ Protein Expression1.0Increased to 1100% of control[11]
BSEP Protein Expression1.0Increased to 185% of control[11]
Table 3: Cytotoxicity of Bile Acids in Primary Hepatocytes
Compound Cell Type IC50 (µM) Reference
Glycochenodeoxycholic acid (GCDCA)Primary Human Hepatocytes>100 (apoptosis observed at 50 µM)[12]
Unconjugated Bile Acids (CDCA, DCA)Rat HepatocytesStronger toxicity than conjugated forms[12]
Berbamine (for comparison)Normal Hepatocytes5670.94[13]

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of this compound on hepatocytes in vitro.

Protocol 1: Culture and Treatment of Sandwich-Cultured Human Hepatocytes (SCHH)

This protocol describes the establishment of SCHH cultures and subsequent treatment with T-OCA.

Materials:

  • Cryopreserved primary human hepatocytes

  • Collagen-coated culture plates (e.g., 24-well or 96-well)

  • Hepatocyte plating medium

  • Hepatocyte maintenance medium

  • Matrigel or other suitable extracellular matrix

  • This compound (T-OCA) stock solution

  • Phosphate-buffered saline (PBS)

Procedure:

  • Plate Coating: Pre-coat culture plates with collagen I according to the manufacturer's instructions.

  • Hepatocyte Thawing and Seeding: Rapidly thaw cryopreserved hepatocytes in a 37°C water bath. Resuspend the cells in pre-warmed hepatocyte plating medium and perform a cell count and viability assessment (e.g., using trypan blue). Seed the hepatocytes at a density that will achieve a confluent monolayer.

  • Cell Attachment: Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 4-6 hours to allow for cell attachment.

  • Matrigel Overlay: After attachment, aspirate the plating medium and overlay the cells with a layer of diluted Matrigel in cold hepatocyte maintenance medium.

  • Culture Maintenance: Culture the SCHH for 3-5 days to allow for the formation of bile canaliculi, changing the maintenance medium daily.

  • T-OCA Treatment: On the day of the experiment, replace the medium with fresh maintenance medium containing the desired concentrations of T-OCA or vehicle control (e.g., DMSO). For gene expression studies, a 72-hour incubation is often used.[7]

  • Endpoint Analysis: Following incubation, the cells are ready for various downstream analyses as described in the subsequent protocols.

SCHH_Workflow cluster_prep Preparation cluster_culture Sandwich Culture cluster_exp Experiment Thaw Thaw Cryopreserved Human Hepatocytes Seed Seed on Collagen-Coated Plate Thaw->Seed Attach Allow Attachment (4-6 hours) Seed->Attach Overlay Overlay with Extracellular Matrix Attach->Overlay Culture Culture for 3-5 Days (Bile Canaliculi Formation) Overlay->Culture Treat Treat with This compound Culture->Treat Analyze Endpoint Analysis (e.g., qRT-PCR, Viability Assay) Treat->Analyze

Protocol 2: 3D HepaRG Spheroid Culture for Cholestasis Studies

This protocol details the formation of HepaRG spheroids and their use in cholestasis assays.

Materials:

  • HepaRG cells

  • Ultra-low attachment (ULA) microplates (e.g., 96-well or 384-well)

  • HepaRG growth and differentiation medium

  • Cholestatic agent (e.g., chlorpromazine, cyclosporin (B1163) A)

  • T-OCA

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Fluorescent bile acid substrate (e.g., cholyl-lysyl-fluorescein)

Procedure:

  • Cell Seeding: Seed undifferentiated HepaRG cells into ULA plates at a density that promotes the formation of single spheroids per well (e.g., 1000-2000 cells/well).

  • Spheroid Formation and Differentiation: Culture the cells in differentiation medium for at least two weeks to allow for spheroid formation and hepatocyte differentiation. Change the medium every 2-3 days.

  • Induction of Cholestasis and T-OCA Treatment: To model drug-induced cholestasis, treat the spheroids with a known cholestatic compound in the presence or absence of various concentrations of T-OCA for a specified period (e.g., 24-72 hours).

  • Assessment of Cytotoxicity: Measure cell viability using a luminescent ATP assay (e.g., CellTiter-Glo®) according to the manufacturer's protocol.

  • Bile Canaliculi Function Assay: To assess the effect on bile acid transport, incubate the spheroids with a fluorescent bile acid substrate. Image the spheroids using high-content imaging to quantify the accumulation of the fluorescent substrate in the bile canaliculi.[5]

HepaRG_Spheroid_Workflow cluster_formation Spheroid Formation & Differentiation cluster_assay Cholestasis Assay cluster_endpoints Endpoint Analysis Seed Seed HepaRG Cells in ULA Plate Differentiate Culture for ~2 Weeks in Differentiation Medium Seed->Differentiate Treat Treat with Cholestatic Agent +/- this compound Differentiate->Treat Viability Cell Viability Assay (e.g., ATP content) Treat->Viability Bile_Transport Bile Acid Transport Assay (Fluorescent Substrate) Treat->Bile_Transport

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for FXR Target Gene Expression

This protocol outlines the steps for measuring changes in the mRNA levels of FXR target genes in response to T-OCA treatment.

Materials:

  • T-OCA-treated and control hepatocytes (from Protocol 1 or 2)

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • cDNA synthesis kit (e.g., High-Capacity cDNA Reverse Transcription Kit)

  • SYBR Green or TaqMan-based qPCR master mix

  • Primers for target genes (e.g., CYP7A1, BSEP, SHP, OSTα, OSTβ) and a housekeeping gene (e.g., GAPDH, RPLP0)

  • Real-time PCR instrument

Procedure:

  • RNA Extraction: Lyse the hepatocytes and extract total RNA using a commercial kit according to the manufacturer's instructions. Quantify the RNA and assess its purity (e.g., using a NanoDrop spectrophotometer).

  • cDNA Synthesis: Reverse transcribe an equal amount of RNA from each sample into cDNA using a reverse transcription kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers, and qPCR master mix.

  • qPCR Amplification: Perform the qPCR reaction using a real-time PCR instrument with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis: Determine the cycle threshold (Ct) values for each gene. Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt). Calculate the fold change in gene expression relative to the vehicle-treated control using the 2-ΔΔCt method.[14][15][16]

Protocol 4: Cell Viability and Cytotoxicity Assays

This protocol describes methods to assess the impact of T-OCA on hepatocyte viability, which is crucial for determining potential cytotoxicity.

Materials:

  • Treated hepatocytes in a multi-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • LDH (Lactate Dehydrogenase) cytotoxicity assay kit

  • ATP-based luminescent cell viability assay kit (e.g., CellTiter-Glo®)

Procedure (MTT Assay Example):

  • Treatment: Culture and treat hepatocytes with a range of T-OCA concentrations for the desired duration (e.g., 24 or 48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Aspirate the medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Dose-response curves can be generated to determine the IC50 value (the concentration that causes 50% inhibition of cell viability).[12][17]

Alternative Assays:

  • LDH Assay: Measures the release of LDH from damaged cells into the culture medium, indicating loss of membrane integrity.[17]

  • ATP Assay: Quantifies the amount of ATP, which correlates with the number of metabolically active cells.

Protocol 5: Bile Salt Export Pump (BSEP) Activity Assay

This functional assay measures the ability of T-OCA to modulate the transport of a model substrate by BSEP.

Materials:

  • Sandwich-cultured hepatocytes or membrane vesicles expressing BSEP

  • Radiolabeled or fluorescent BSEP substrate (e.g., [³H]-taurocholic acid, cholyl-lysyl-fluorescein)

  • T-OCA

  • Scintillation counter or fluorescence plate reader

Procedure (using SCHH):

  • Culture and Treatment: Prepare SCHH as described in Protocol 1 and treat with T-OCA or vehicle for the desired time.

  • Substrate Incubation: Incubate the cells with a solution containing the BSEP substrate.

  • Quantification of Biliary Excretion:

    • To measure the amount of substrate transported into the bile canaliculi, lyse the cells and measure the radioactivity or fluorescence in the cell lysate.

    • To differentiate between intracellular accumulation and biliary excretion, a "B-CLEAR®" or similar assay can be used, which involves selectively opening the tight junctions of the bile canaliculi to release the transported substrate.

  • Data Analysis: Compare the amount of transported substrate in T-OCA-treated cells to that in control cells to determine the effect on BSEP activity.

Conclusion

The in vitro models and protocols described herein provide a robust framework for investigating the multifaceted effects of this compound on hepatocytes. By employing these methods, researchers can gain valuable insights into the compound's mechanism of action through FXR, its impact on bile acid homeostasis, and its potential for both therapeutic benefit and hepatotoxicity. The systematic application of these models, from high-throughput screening in 3D spheroids to detailed mechanistic studies in SCHH, will undoubtedly accelerate the development and safe application of T-OCA and other FXR-targeted therapies for liver diseases.

References

Application Notes and Protocols for Pharmacokinetic Studies of Tauro-obeticholic Acid in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tauro-obeticholic acid (T-OCA) is the taurine-conjugated metabolite of obeticholic acid (OCA), a potent and selective farnesoid X receptor (FXR) agonist.[1] OCA is approved for the treatment of primary biliary cholangitis (PBC) and is under investigation for other liver diseases such as non-alcoholic steatohepatitis (NASH).[2] Understanding the pharmacokinetic (PK) profile of T-OCA is crucial for evaluating the overall efficacy and safety of OCA, as both the parent drug and its conjugated metabolites are pharmacologically active.[3] These application notes provide detailed methodologies for conducting preclinical pharmacokinetic studies of T-OCA in appropriate animal models.

Recommended Animal Models

Rodents, particularly mice and rats, are the most commonly used animal models for studying bile acid metabolism and the pharmacokinetics of drugs like obeticholic acid.[4] However, it is important to recognize the species differences in bile acid composition and metabolism between rodents and humans. Mice, for instance, have a more hydrophilic bile acid pool rich in muricholic acids, which can act as FXR antagonists, in contrast to the primary human bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA), which are FXR agonists. This fundamental difference should be considered when extrapolating rodent data to humans.

Experimental Protocols

Protocol 1: Single-Dose Pharmacokinetic Study of this compound in Rats

Objective: To determine the pharmacokinetic profile of T-OCA following a single oral administration to rats.

Materials:

  • This compound (T-OCA)

  • Vehicle for administration (e.g., 0.5% w/v carboxymethylcellulose in water)

  • Male Sprague-Dawley rats (8-10 weeks old)

  • Oral gavage needles

  • Blood collection supplies (e.g., EDTA-coated tubes, syringes)

  • Centrifuge

  • Freezer (-80°C)

  • LC-MS/MS system

Procedure:

  • Animal Acclimatization: Acclimate rats to the housing conditions for at least one week prior to the study.

  • Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.

  • Dosing:

    • Prepare a homogenous suspension of T-OCA in the vehicle at the desired concentration.

    • Administer a single oral dose of T-OCA to each rat via oral gavage. A typical dose for obeticholic acid in rodents is 10 mg/kg.

  • Blood Sampling:

    • Collect blood samples (approximately 0.25 mL) from the tail vein or other appropriate site at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

    • Place the collected blood into EDTA-coated tubes and keep on ice.

  • Plasma Preparation:

    • Centrifuge the blood samples at 4°C to separate the plasma.

    • Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

  • Bioanalysis:

    • Analyze the plasma samples for T-OCA concentrations using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate the key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the concentration-time curve), and t1/2 (half-life), using non-compartmental analysis.

Protocol 2: Tissue Distribution Study of this compound in Mice

Objective: To determine the distribution of T-OCA in various tissues following a single administration to mice.

Materials:

  • This compound (T-OCA)

  • Vehicle for administration

  • Male C57BL/6 mice (8-10 weeks old)

  • Dosing and blood collection supplies

  • Surgical instruments for tissue harvesting

  • Liquid nitrogen

  • Homogenizer

  • Freezer (-80°C)

  • LC-MS/MS system

Procedure:

  • Dosing: Administer a single dose of T-OCA to mice as described in Protocol 1.

  • Tissue Collection:

    • At predetermined time points (e.g., 1, 4, and 24 hours post-dose), euthanize a subset of mice.

    • Collect blood via cardiac puncture.

    • Harvest relevant tissues such as the liver, kidneys, small intestine, and brain.

    • Rinse tissues with cold saline, blot dry, weigh, and immediately freeze in liquid nitrogen. Store at -80°C.

  • Tissue Homogenization:

    • Homogenize the thawed tissue samples in an appropriate buffer.

  • Sample Analysis:

    • Extract T-OCA from the tissue homogenates and plasma.

    • Quantify T-OCA concentrations using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the concentration of T-OCA in each tissue (e.g., ng/g of tissue) at each time point.

Data Presentation

ParameterObeticholic Acid (OCA)Glyco-OCATauro-OCA
Tmax (h) ~1.5~1.5~1.5
Protein Binding >99%>99%>99%
Primary Route of Elimination Feces (via biliary secretion)Feces (via biliary secretion)Feces (via biliary secretion)
Table 1: Summary of Pharmacokinetic Parameters of Obeticholic Acid and its Metabolites in Humans.[3][5]

Mandatory Visualizations

Farnesoid X Receptor (FXR) Signaling Pathway

The pharmacological effects of this compound are mediated through the activation of the Farnesoid X Receptor (FXR), a key regulator of bile acid, lipid, and glucose homeostasis.

FXR_Signaling_Pathway TOCA This compound FXR FXR TOCA->FXR Activation RXR RXR FXR->RXR Heterodimerization SHP SHP FXR->SHP Induction FGF19 FGF19 (Intestine) FXR->FGF19 Induction BSEP BSEP FXR->BSEP Induction OSTab OSTα/β FXR->OSTab Induction ASBT ASBT FXR->ASBT RXR->SHP CYP7A1 CYP7A1 SHP->CYP7A1 Inhibition FGF19->CYP7A1 Inhibition (via FGFR4)

Caption: FXR signaling pathway activated by this compound.

Experimental Workflow for a Pharmacokinetic Study

A well-structured workflow is essential for the successful execution of a pharmacokinetic study.

PK_Workflow cluster_prestudy Pre-Study Phase cluster_study Study Phase cluster_poststudy Post-Study Phase protocol Protocol Design acclimatization Animal Acclimatization protocol->acclimatization fasting Fasting acclimatization->fasting dosing T-OCA Administration fasting->dosing sampling Blood/Tissue Collection dosing->sampling processing Sample Processing sampling->processing analysis LC-MS/MS Analysis processing->analysis pk_analysis Pharmacokinetic Analysis analysis->pk_analysis reporting Reporting pk_analysis->reporting

Caption: Workflow for a typical preclinical pharmacokinetic study.

References

Application Notes and Protocols: Evaluating the Effect of Tauro-Obeticholic Acid (T-OCA) on Sandwich-Cultured Human Hepatocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tauro-obeticholic acid (T-OCA) is the taurine-conjugated metabolite of obeticholic acid (OCA), a potent agonist of the farnesoid X receptor (FXR).[1] FXR is a key nuclear receptor that regulates the expression of genes involved in bile acid synthesis and transport in hepatocytes.[2] Dysregulation of these pathways is implicated in various cholestatic liver diseases. Sandwich-cultured human hepatocytes (SCHH) represent a robust in vitro model that maintains the polarized morphology and transporter function of hepatocytes in vivo, making them ideal for studying the effects of compounds like T-OCA on bile acid homeostasis.[3]

These application notes provide a detailed experimental protocol for treating SCHH with T-OCA to evaluate its impact on key genes and transporter function involved in bile acid regulation. The protocols described herein are based on established methods for OCA, as T-OCA is an active metabolite with similar FXR agonist activity.[2]

Key Signaling Pathway

T-OCA, like OCA, activates FXR, which in turn modulates the expression of several key genes. This includes the downregulation of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, and the upregulation of the Bile Salt Export Pump (BSEP) and Organic Solute Transporter alpha and beta (OSTα/β), which are responsible for bile acid efflux from hepatocytes.[2][4]

TOCA_FXR_Pathway TOCA T-OCA FXR FXR TOCA->FXR activates CYP7A1 CYP7A1 FXR->CYP7A1 downregulates BSEP BSEP FXR->BSEP upregulates OSTab OSTα/β FXR->OSTab upregulates BileAcidSyn Bile Acid Synthesis CYP7A1->BileAcidSyn rate-limiting enzyme BileAcidEfflux Bile Acid Efflux BSEP->BileAcidEfflux efflux pump OSTab->BileAcidEfflux efflux transporter

T-OCA Activated FXR Signaling Pathway

Experimental Protocols

Culture of Sandwich-Cultured Human Hepatocytes (SCHH)

This protocol is adapted from established methods for culturing primary human hepatocytes in a sandwich configuration.[3]

Materials:

  • Cryopreserved primary human hepatocytes

  • Collagen-coated plates (e.g., 24-well plates)

  • Hepatocyte culture medium (e.g., Williams' Medium E with supplements)

  • Matrigel® or other suitable extracellular matrix overlay

  • Incubator (37°C, 5% CO2)

Procedure:

  • Thaw cryopreserved human hepatocytes according to the supplier's instructions.

  • Seed the hepatocytes onto collagen-coated plates at a high density to achieve confluency.

  • Incubate the cells for 4-6 hours to allow for attachment.

  • After attachment, remove the seeding medium and overlay the cells with a layer of diluted Matrigel® or another suitable extracellular matrix to create the sandwich culture.

  • Culture the SCHH for 4-6 days to allow for the formation of functional bile canalicular networks. Change the culture medium every 24-48 hours.

Treatment of SCHH with T-OCA

Materials:

  • This compound (T-OCA)

  • Hepatocyte culture medium

  • Vehicle control (e.g., DMSO)

Procedure:

  • On the day of the experiment, prepare fresh culture medium containing the desired concentrations of T-OCA. A typical concentration range to test would be 0.1 µM to 10 µM. Also, prepare a vehicle control medium containing the same concentration of the solvent used to dissolve T-OCA.

  • Aspirate the old medium from the SCHH cultures.

  • Add the T-OCA-containing medium or vehicle control medium to the respective wells.

  • Incubate the cells for the desired treatment duration. For gene expression analysis, a 24-72 hour incubation is common.[2] For functional assays, the timing will depend on the specific assay.

Gene Expression Analysis by Quantitative PCR (qPCR)

This protocol outlines the steps to quantify the mRNA levels of target genes.

Materials:

  • RNA isolation kit

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • Primers for target genes (CYP7A1, BSEP, OSTα, OSTβ) and a housekeeping gene (e.g., GAPDH)

  • qPCR instrument

Procedure:

  • After T-OCA treatment, lyse the cells and isolate total RNA using a commercially available kit.

  • Synthesize cDNA from the isolated RNA.

  • Prepare the qPCR reaction mixture containing SYBR Green master mix, primers, and cDNA.

  • Perform qPCR using a standard thermal cycling protocol.

  • Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle control, normalized to the housekeeping gene.

BSEP Functional Assay using a Probe Substrate

This assay measures the activity of the Bile Salt Export Pump (BSEP).[5]

Materials:

  • Radiolabeled or fluorescent BSEP probe substrate (e.g., [3H]-Taurocholic acid)

  • Hanks' Balanced Salt Solution (HBSS) with and without calcium and magnesium

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Following T-OCA treatment, wash the SCHH with warm HBSS.

  • Pre-incubate the cells for 10 minutes in either HBSS (with Ca2+/Mg2+) or Ca2+/Mg2+-free HBSS. The Ca2+/Mg2+-free buffer disrupts the bile canaliculi, allowing for the differentiation between cellular accumulation and biliary excretion.

  • Incubate the cells with the BSEP probe substrate for a defined period (e.g., 10-30 minutes).

  • After incubation, wash the cells with ice-cold HBSS to stop the uptake.

  • Lyse the cells and measure the amount of probe substrate in the cell lysate using a scintillation counter or fluorescence plate reader.

  • Calculate the biliary excretion index (BEI) to determine the effect of T-OCA on BSEP activity.

Experimental Workflow

The following diagram illustrates the overall workflow for the experimental protocol.

TOCA_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis thaw Thaw Cryopreserved Hepatocytes seed Seed on Collagen-Coated Plates thaw->seed overlay Overlay with Extracellular Matrix seed->overlay culture Culture for 4-6 Days overlay->culture prepare_toca Prepare T-OCA Working Solutions culture->prepare_toca treat Treat SCHH with T-OCA or Vehicle prepare_toca->treat incubate Incubate for 24-72 hours treat->incubate rna_isolation RNA Isolation incubate->rna_isolation bsep_assay BSEP Functional Assay incubate->bsep_assay cdna_synthesis cDNA Synthesis rna_isolation->cdna_synthesis qpcr qPCR for Gene Expression cdna_synthesis->qpcr data_analysis Data Analysis qpcr->data_analysis bsep_assay->data_analysis

Experimental Workflow Diagram

Data Presentation

The quantitative data from the gene expression and functional assays should be summarized in tables for clear comparison.

Table 1: Effect of T-OCA on Gene Expression in SCHH

Target GeneT-OCA Concentration (µM)Fold Change vs. Vehicle Control (Mean ± SD)
CYP7A1 0.1Data to be generated
1.0Data to be generated
10.0Data to be generated
BSEP 0.1Data to be generated
1.0Data to be generated
10.0Data to be generated
OSTα 0.1Data to be generated
1.0Data to be generated
10.0Data to be generated
OSTβ 0.1Data to be generated
1.0Data to be generated
10.0Data to be generated

Note: The expected trend is a decrease in CYP7A1 expression and an increase in BSEP, OSTα, and OSTβ expression with increasing T-OCA concentration.

Table 2: Effect of T-OCA on BSEP Transporter Activity in SCHH

T-OCA Concentration (µM)Biliary Excretion Index (%) (Mean ± SD)
Vehicle Control Data to be generated
0.1 Data to be generated
1.0 Data to be generated
10.0 Data to be generated

Note: The expected trend is an increase in the Biliary Excretion Index (BEI), indicating enhanced BSEP activity, with increasing T-OCA concentration.

Conclusion

This document provides a comprehensive set of protocols for investigating the effects of T-OCA on sandwich-cultured human hepatocytes. By following these methodologies, researchers can obtain valuable insights into the role of T-OCA in regulating bile acid homeostasis, which is crucial for the development of therapeutics for cholestatic liver diseases. The provided diagrams and tables offer a clear framework for executing the experiments and presenting the resulting data.

References

Application Note: Caco-2 Cell Permeability Assay for Tauro-obeticholic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Caco-2 cell permeability assay is a robust, widely utilized in vitro model for predicting the oral absorption of drug candidates.[1][2][3] Derived from a human colon adenocarcinoma, Caco-2 cells differentiate into a monolayer of polarized enterocytes that structurally and functionally mimic the intestinal barrier, complete with tight junctions and a variety of transporters.[1][4] This makes the assay an indispensable tool in drug discovery for assessing intestinal permeability.

Tauro-obeticholic acid (T-OCA) is a taurine-conjugated derivative of obeticholic acid, a potent farnesoid X receptor (FXR) agonist. As a bile acid analog, its primary absorption mechanism in the intestine is expected to be mediated by the Apical Sodium-Dependent Bile Acid Transporter (ASBT), also known as SLC10A2.[5][6][7] This transporter is responsible for the reabsorption of bile acids from the intestinal lumen, primarily in the terminal ileum. Caco-2 cells endogenously express functional ASBT, particularly after prolonged culture, making them a highly relevant model for evaluating the transport characteristics of T-OCA and similar compounds.[8][9] This application note provides a detailed protocol for performing a bidirectional Caco-2 permeability assay to determine the apparent permeability coefficient (Papp) and assess the potential for active transport of this compound.

Principle of the Assay

The assay is conducted using Caco-2 cells cultured on semi-permeable microporous inserts, creating a two-compartment system: an apical (AP) side, representing the intestinal lumen, and a basolateral (BL) side, representing the blood circulation.[3][4] The transport of this compound is measured in two directions:

  • Apical to Basolateral (AP-to-BL) Transport: The test compound is added to the AP chamber, and its appearance in the BL chamber is monitored over time. This simulates the absorption process from the gut into the bloodstream.[1][10]

  • Basolateral to Apical (BL-to-AP) Transport: The compound is added to the BL chamber, and its transport into the AP chamber is measured. This direction is used to identify if the compound is a substrate of efflux transporters (e.g., P-glycoprotein, BCRP), which actively pump substances back into the intestinal lumen.[10]

By measuring the rate of transport, the apparent permeability coefficient (Papp), a quantitative measure of a compound's permeability, is calculated. The ratio of BL-to-AP Papp to AP-to-BL Papp provides the Efflux Ratio (ER), which indicates if active efflux is occurring.[10] For a compound like T-OCA, which is actively taken up by ASBT on the apical membrane, a high AP-to-BL transport rate and an efflux ratio of less than 1 is anticipated.[8]

Materials and Reagents

CategoryItem
Cell Line Caco-2 (ATCC® HTB-37™)
Consumables Transwell® polycarbonate membrane inserts (e.g., 1.12 cm², 0.4 µm pore size) for 12-well plates
12-well and 24-well cell culture plates
Serological pipettes, pipette tips, cell scrapers
Media & Reagents Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
Fetal Bovine Serum (FBS), heat-inactivated
Non-Essential Amino Acids (NEAA) solution
Penicillin-Streptomycin solution (100x)
0.25% Trypsin-EDTA solution
Phosphate-Buffered Saline (PBS), pH 7.4
Hanks' Balanced Salt Solution (HBSS), pH 6.5 (apical) and pH 7.4 (basolateral)[11]
MES (2-(N-morpholino)ethanesulfonic acid) buffer[11]
Lucifer Yellow CH, Lithium Salt
Test Compounds This compound (T-OCA)
Controls: Atenolol (low permeability), Propranolol (high permeability), Talinolol (P-gp substrate)[10]
Equipment Laminar flow biological safety cabinet
CO₂ incubator (37°C, 5% CO₂, 95% humidity)
Inverted microscope
Transepithelial Electrical Resistance (TEER) Meter with "chopstick" electrodes
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) system
Orbital shaker

Experimental Protocol

Caco-2 Cell Culture and Seeding on Transwell® Inserts
  • Cell Maintenance: Culture Caco-2 cells in T-75 flasks with DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin. Maintain the cells in a 37°C, 5% CO₂ incubator. Passage cells every 3-4 days upon reaching 80-90% confluency.

  • Seeding: Following trypsinization, re-suspend cells in culture medium and perform a cell count. Seed the Caco-2 cells onto the apical side of the Transwell® inserts at a density of 6 x 10⁴ cells/cm².

  • Differentiation: Culture the cells for 21 to 28 days to allow for the formation of a fully differentiated and polarized monolayer.[8] Change the culture medium in both the apical and basolateral chambers every 2-3 days.

Assessment of Monolayer Integrity

Before initiating the transport experiment, the integrity of the Caco-2 monolayer must be confirmed.

  • Transepithelial Electrical Resistance (TEER) Measurement:

    • Allow inserts to equilibrate to room temperature for 30 minutes.

    • Using a TEER meter, carefully place the "chopstick" electrodes so that the shorter tip is in the apical chamber and the longer tip is in the basolateral chamber.

    • Record the resistance (Ω). Calculate the TEER value (Ω·cm²) by subtracting the resistance of a blank insert (without cells) and multiplying by the surface area of the membrane.

    • Acceptance Criterion: Monolayers are suitable for the assay if the TEER value is ≥ 250 Ω·cm². Note that some bile acids can modulate tight junctions, potentially affecting TEER.[12][13]

  • Lucifer Yellow Permeability Assay:

    • Wash the monolayers twice with pre-warmed HBSS (pH 7.4).

    • Add 100 µM Lucifer Yellow in HBSS to the apical chamber and fresh HBSS to the basolateral chamber.

    • Incubate for 1 hour at 37°C on an orbital shaker.

    • Collect samples from the basolateral chamber and measure the fluorescence of Lucifer Yellow.

    • Calculate the Papp value for Lucifer Yellow.

    • Acceptance Criterion: The Papp of Lucifer Yellow should be ≤ 1.0 x 10⁻⁶ cm/s, confirming the integrity of the paracellular barrier.

Bidirectional Transport Experiment
  • Preparation: Prepare dosing solutions of T-OCA and control compounds (e.g., 10 µM) in HBSS. For apical dosing, use HBSS at pH 6.5; for basolateral dosing, use HBSS at pH 7.4.[11]

  • Equilibration: Gently wash the Caco-2 monolayers twice with pre-warmed HBSS (pH 7.4). Pre-incubate the plates with the appropriate transport buffer for 30 minutes at 37°C.

  • Initiate Transport (AP-to-BL):

    • Aspirate the buffer from both chambers.

    • Add the dosing solution to the apical chamber (e.g., 0.5 mL).

    • Add fresh HBSS (pH 7.4) to the basolateral chamber (e.g., 1.5 mL).

  • Initiate Transport (BL-to-AP):

    • Aspirate the buffer from both chambers.

    • Add fresh HBSS (pH 6.5) to the apical chamber.

    • Add the dosing solution to the basolateral chamber.

  • Incubation: Incubate the plates at 37°C for 2 hours with gentle agitation (e.g., 50 rpm) on an orbital shaker.[3]

  • Sampling: At the end of the incubation period, collect samples from both the donor and receiver chambers for each well.

Sample Analysis

Quantify the concentrations of T-OCA and control compounds in all collected samples using a validated LC-MS/MS method. This provides the high sensitivity and selectivity required for accurate measurement.

Data Analysis

Apparent Permeability Coefficient (Papp) Calculation

The Papp value (in cm/s) is calculated using the following equation[11]:

Papp = (VR / (A ⋅ C0)) ⋅ (ΔC / Δt)

Where:

  • VR : Volume in the receiver chamber (in mL).

  • A : Surface area of the membrane (in cm²).

  • C0 : Initial concentration in the donor chamber (in µM).

  • ΔC : Change in concentration in the receiver chamber (in µM).

  • Δt : Incubation time (in s).

Efflux Ratio (ER) Calculation

The efflux ratio is a dimensionless value calculated as follows[10]:

ER = Papp (BL-to-AP) / Papp (AP-to-BL)

Interpretation:

  • ER ≈ 1: Suggests passive diffusion is the primary transport mechanism.

  • ER ≥ 2: Indicates the compound is a substrate of an active efflux transporter.[10]

  • ER < 0.5: Suggests the involvement of active uptake transport from the apical side, as expected for ASBT substrates.

Data Presentation

The following table presents example data for T-OCA and standard control compounds.

CompoundPapp (AP-to-BL) (10⁻⁶ cm/s)Papp (BL-to-AP) (10⁻⁶ cm/s)Efflux Ratio (ER)Predicted Human AbsorptionTransport Mechanism
Atenolol 0.250.281.12LowPassive Paracellular
Propranolol 25.023.50.94HighPassive Transcellular
Talinolol 1.59.06.0ModerateP-gp Efflux Substrate
This compound 8.51.20.14HighActive Uptake (ASBT)

Visualizations

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_qc Phase 2: Quality Control cluster_assay Phase 3: Transport Assay cluster_analysis Phase 4: Analysis seed Seed Caco-2 cells on Transwell® inserts culture Culture for 21-28 days for differentiation seed->culture teer Measure TEER (≥ 250 Ω·cm²) culture->teer qc_pass Monolayer Intact? teer->qc_pass ly Lucifer Yellow Assay (Papp ≤ 1.0 x 10⁻⁶ cm/s) ly->qc_pass ap_bl AP-to-BL Transport qc_pass->ap_bl Yes bl_ap BL-to-AP Transport qc_pass->bl_ap Yes lcms Quantify with LC-MS/MS ap_bl->lcms bl_ap->lcms calc Calculate Papp and Efflux Ratio lcms->calc report Final Report calc->report G asbt ASBT (SLC10A2) cell_interior Intracellular Space ost OSTα/β basolateral Basolateral (Blood) pH 7.4 toca_bl T-OCA ost->toca_bl Facilitated Efflux apical Apical (Lumen) pH 6.5 toca_ap T-OCA toca_ap->asbt Active Uptake na_ion Na+ na_ion->asbt

References

Application Notes and Protocols for Dose-Response Studies of Tauro-obeticholic Acid in FXR Activation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, is a critical regulator of bile acid, lipid, and glucose metabolism.[1] Activated by bile acids, FXR acts as a ligand-dependent transcription factor, forming a heterodimer with the Retinoid X Receptor (RXR). This complex binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.[1] This central role in metabolic regulation has established FXR as a significant therapeutic target for various conditions, including primary biliary cholangitis (PBC) and non-alcoholic steatohepatitis (NASH).

Obeticholic acid (OCA) is a potent and selective synthetic bile acid analogue that acts as an FXR agonist.[2] Tauro-obeticholic acid (TOCA) is an active, taurine-conjugated metabolite of Obeticholic acid.[3] Following administration, OCA is conjugated in the liver to form TOCA and a glycine (B1666218) conjugate (glyco-OCA), which are then secreted into the bile.[3] While specific dose-response data for this compound is not extensively available in public literature, the activity of Obeticholic acid and its glycine conjugate have been characterized in various FXR activation assays. These application notes provide a summary of the available quantitative data and detailed protocols for conducting dose-response studies to evaluate the activity of compounds like this compound on FXR.

Quantitative Data Summary

The following tables summarize the in vitro potency of Obeticholic acid (OCA) and its glycine conjugate in various FXR activation assays. This data is essential for comparing the activity of different compounds and for designing further experiments. While a specific EC50 for this compound is not provided, it is understood to be an active metabolite.[3]

Table 1: Potency of Obeticholic Acid (OCA) in FXR Activation Assays

Assay TypeCell Line/SystemEC50 (nM)Reference CompoundEC50 (nM)
Transactivation AssayHepG2 cells (human FXR transfected)300 - 600Chenodeoxycholic acid (CDCA)~10,000
Cell-Free Assay-~100--
Reporter Cell AssayHEK293 cells130--
FXR Activation-~100Chenodeoxycholic acid (CDCA)-

Table 2: Activity of Obeticholic Acid Conjugates

CompoundCell LineAssay TypeObservation
Glycine conjugate of OCACaco-2mRNA expression of FXR target genesConcentration-dependent increase in FGF-19, SHP, OSTα/β, and IBABP mRNA levels.[4]

Signaling Pathway and Experimental Workflow

FXR Signaling Pathway

FXR_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Hepatocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TOCA This compound (FXR Agonist) FXR FXR TOCA->FXR Binds FXR_RXR_inactive Inactive FXR/RXR Complex FXR->FXR_RXR_inactive RXR RXR RXR->FXR_RXR_inactive FXR_RXR_active Active FXR/RXR Complex FXR_RXR_inactive->FXR_RXR_active Conformational Change FXRE FXR Response Element (FXRE) on DNA FXR_RXR_active->FXRE Binds to cluster_nucleus cluster_nucleus FXR_RXR_active->cluster_nucleus Target_Genes Target Gene Transcription (e.g., SHP, BSEP) FXRE->Target_Genes Regulates

Caption: FXR activation by this compound leading to target gene transcription.

Experimental Workflow for FXR Activation Assay

Experimental_Workflow start Start cell_culture 1. Cell Culture (e.g., HepG2 cells) start->cell_culture transfection 2. Transfection - FXR Expression Vector - FXRE-Luciferase Reporter Vector cell_culture->transfection compound_treatment 3. Compound Treatment (Varying concentrations of This compound) transfection->compound_treatment incubation 4. Incubation (24 hours) compound_treatment->incubation cell_lysis 5. Cell Lysis incubation->cell_lysis luciferase_assay 6. Luciferase Assay (Measure luminescence) cell_lysis->luciferase_assay data_analysis 7. Data Analysis (Dose-response curve, EC50 calculation) luciferase_assay->data_analysis end End data_analysis->end

Caption: Step-by-step workflow of the FXR luciferase reporter assay.

Experimental Protocols

Two common methods for quantifying FXR activation are the Luciferase Reporter Assay and the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay.

FXR Luciferase Reporter Assay

This cell-based assay measures the ability of a compound to induce the transcription of a reporter gene (luciferase) under the control of an FXR-responsive promoter.

Materials:

  • HEK293 or HepG2 cells

  • FXR expression vector

  • FXRE-luciferase reporter vector

  • Internal control vector (e.g., Renilla luciferase)

  • Cell culture medium (e.g., DMEM) and supplements

  • Fetal Bovine Serum (FBS)

  • Transfection reagent

  • White, opaque 96-well plates

  • This compound and reference compounds

  • Phosphate-buffered saline (PBS)

  • Passive lysis buffer

  • Dual-luciferase assay system

  • Luminometer

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a white, opaque 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete culture medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator.[5]

  • Transfection:

    • For each well, prepare a transfection mix containing:

      • 50 ng FXR expression vector

      • 100 ng FXRE-luciferase reporter vector

      • 5 ng internal control vector

      • Transfection reagent according to the manufacturer's protocol.[5]

    • Add the transfection mix to each well and gently swirl the plate.

    • Incubate for 4-6 hours at 37°C.[5]

    • After incubation, replace the transfection medium with fresh complete culture medium.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and reference compounds in the appropriate medium.

    • Remove the culture medium from the wells and add the different concentrations of the test compounds.

    • Include a vehicle control (e.g., DMSO).

  • Incubation:

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[6]

  • Luciferase Assay:

    • Wash the cells once with 100 µL of PBS.[5]

    • Add 20 µL of 1X passive lysis buffer to each well and incubate for 15 minutes at room temperature on an orbital shaker.[5]

    • Following the manufacturer's protocol for the dual-luciferase assay system:

      • Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well.

      • Measure the firefly luciferase activity using a luminometer.

      • Add 100 µL of Stop & Glo® Reagent to each well to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction.

      • Measure the Renilla luciferase activity.[5]

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Plot the normalized luciferase activity against the log of the compound concentration to generate a dose-response curve.

    • Calculate the EC50 value, which is the concentration of the compound that produces 50% of the maximal response.

FXR TR-FRET Assay

This is a biochemical assay that measures the ligand-dependent interaction between FXR and a coactivator peptide.

Materials:

  • GST-tagged FXR protein

  • Biotin-labeled coactivator peptide (e.g., SRC-1)

  • Terbium (Tb)-labeled anti-GST antibody (donor)

  • Dye-labeled streptavidin (acceptor)

  • Assay buffer

  • This compound and reference compounds

  • 384-well low-volume plates

  • Plate reader capable of TR-FRET measurements

Protocol:

  • Reagent Preparation:

    • Prepare a solution of the test compound at various concentrations in DMSO.

    • Dilute the GST-FXR, Biotin-SRC-1, Tb-anti-GST, and dye-labeled streptavidin in the assay buffer to the desired working concentrations.

  • Assay Procedure:

    • Add a small volume (e.g., 2 µL) of the test compound solution or control to the wells of a 384-well plate.

    • Add the GST-FXR and Biotin-SRC-1 mixture to the wells.

    • Incubate for a specified time (e.g., 60 minutes) at room temperature to allow for compound binding and coactivator recruitment.

    • Add the Tb-anti-GST and dye-labeled streptavidin mixture to the wells.

    • Incubate for another period (e.g., 2 hours) at room temperature, protected from light.[1]

  • Measurement:

    • Read the plate on a TR-FRET-compatible plate reader. The reader will excite the Terbium donor and measure the emission from both the donor and the acceptor.

  • Data Analysis:

    • The TR-FRET signal is typically calculated as the ratio of the acceptor emission to the donor emission.

    • Plot the TR-FRET ratio against the log of the compound concentration to generate a dose-response curve.

    • Calculate the EC50 value from the curve.

Conclusion

These application notes provide a framework for conducting dose-response studies of this compound and other FXR agonists. The provided protocols for luciferase reporter and TR-FRET assays are robust methods for quantifying FXR activation. While direct quantitative data for this compound is limited, the information on its parent compound, Obeticholic acid, serves as a valuable benchmark for these investigations. Researchers are encouraged to adapt these protocols to their specific experimental needs to further elucidate the pharmacological profile of this compound as an FXR agonist.

References

Application Notes and Protocols: Gene Expression Analysis in Liver Tissue Following Tauro-obeticholic Acid Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tauro-obeticholic acid (T-OCA) is a potent and selective agonist for the Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver and intestine.[1] FXR is a master regulator of bile acid, lipid, and glucose metabolism.[1][2] Activation of FXR by T-OCA initiates a cascade of transcriptional events that modulate the expression of numerous genes involved in these pathways. This document provides a comprehensive guide to analyzing gene expression changes in liver tissue following T-OCA treatment, including detailed protocols and data presentation. Although the data presented here is primarily for Obeticholic Acid (OCA), the non-taurine-conjugated form, the mechanism of action via FXR activation is identical, and thus the expected gene expression profiles are highly similar.

Mechanism of Action: this compound Signaling

T-OCA, a derivative of the primary human bile acid chenodeoxycholic acid (CDCA), is a powerful FXR agonist, approximately 100 times more potent than CDCA itself.[3] Upon entering a hepatocyte, T-OCA binds to and activates FXR. This activation leads to the heterodimerization of FXR with the Retinoid X Receptor (RXR).[1] The FXR/RXR heterodimer then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, leading to the recruitment of co-activators and subsequent modulation of gene transcription.[4]

Key downstream effects of FXR activation in the liver include the suppression of bile acid synthesis through the downregulation of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway.[5] This is primarily mediated by the induction of the Small Heterodimer Partner (SHP), which in turn inhibits the activity of Liver Receptor Homolog-1 (LRH-1).[1] Furthermore, FXR activation enhances the expression of genes involved in bile acid transport and detoxification, such as the Bile Salt Export Pump (BSEP, encoded by ABCB11) and Multidrug Resistance-Associated Protein 2 (MRP2).[3]

Beyond bile acid homeostasis, FXR activation by T-OCA also influences lipid and glucose metabolism and exerts anti-inflammatory and anti-fibrotic effects.[5][6] It can reduce the expression of genes involved in lipogenesis and gluconeogenesis.[5] The anti-inflammatory effects are partly mediated by the inhibition of the NF-κB signaling pathway.[5]

T_OCA_Signaling_Pathway cluster_cell Hepatocyte cluster_nucleus Nucleus cluster_effects Downstream Effects T_OCA Tauro-obeticholic acid (T-OCA) FXR FXR T_OCA->FXR FXR_RXR FXR/RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXR Response Element (FXRE) on Target Gene Promoters FXR_RXR->FXRE Bile_Acid_Synthesis ↓ Bile Acid Synthesis (e.g., CYP7A1) FXRE->Bile_Acid_Synthesis Bile_Acid_Transport ↑ Bile Acid Transport (e.g., BSEP, MRP2) FXRE->Bile_Acid_Transport Lipid_Metabolism ↓ Lipogenesis FXRE->Lipid_Metabolism Inflammation ↓ Inflammation (e.g., NF-κB inhibition) FXRE->Inflammation Fibrosis ↓ Fibrosis FXRE->Fibrosis

T-OCA Signaling Pathway in Hepatocytes

Quantitative Gene Expression Data

The following tables summarize the changes in hepatic gene expression observed after treatment with Obeticholic Acid (OCA), the active component of T-OCA, in various preclinical and clinical studies.

Table 1: Key FXR Target Genes Regulated by OCA in Human Liver Slices [7]

Gene SymbolGene NameRegulation
NR0B2Small Heterodimer Partner (SHP)Upregulated
ABCB11Bile Salt Export Pump (BSEP)Upregulated
SLC51ASolute Carrier Family 51 Subunit AlphaUpregulated
SLC51BSolute Carrier Family 51 Subunit BetaUpregulated
ABCB4ATP Binding Cassette Subfamily B Member 4Upregulated

Table 2: Differential Gene Expression in a Mouse Model of NASH Treated with OCA [2]

Gene SymbolGene NameFold Change (OCA vs. Vehicle)p-valuePathway
Nr1h4Farnesoid X Receptor (FXR)Upregulated< 0.01FXR Signaling
Nr0b2Small Heterodimer Partner (SHP)Upregulated< 0.05FXR Signaling
Cyp7b1Cytochrome P450 Family 7 Subfamily B Member 12.12< 0.0001Alternative Bile Acid Synthesis
Cyp39a1Cytochrome P450 Family 39 Subfamily A Member 14.46< 0.0001Alternative Bile Acid Synthesis
StarSteroidogenic Acute Regulatory Protein2.56< 0.0001Alternative Bile Acid Synthesis
Cyp7a1Cholesterol 7α-hydroxylaseDownregulated-Classical Bile Acid Synthesis
Cyp8b1Cytochrome P450 Family 8 Subfamily B Member 1Downregulated-Classical Bile Acid Synthesis

Table 3: Anti-inflammatory and Anti-fibrotic Gene Expression Changes with OCA Treatment [6]

Gene SymbolGene NameRegulation in NASH Model with OCA
NLRP3NLR Family Pyrin Domain Containing 3Downregulated
IL1BInterleukin 1 BetaDownregulated
α-SMAAlpha-Smooth Muscle ActinDownregulated
COL1A1Collagen Type I Alpha 1 ChainDownregulated

Experimental Protocols

This section provides detailed protocols for the analysis of gene expression in liver tissue following T-OCA treatment, from sample collection to bioinformatic analysis.

1. Liver Tissue Sample Collection and Homogenization

  • Objective: To obtain high-quality, intact RNA from liver tissue.

  • Materials:

    • Liquid nitrogen

    • Pre-chilled mortar and pestle

    • RNase-free tubes

    • TRIzol® reagent or similar lysis buffer

    • Homogenizer (optional)

  • Protocol:

    • Excise the liver tissue from the experimental animal immediately after euthanasia.

    • Snap-freeze the tissue in liquid nitrogen to preserve RNA integrity.

    • Store samples at -80°C for long-term storage.

    • For RNA extraction, weigh 50-100 mg of frozen liver tissue.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle under liquid nitrogen.

    • Transfer the powdered tissue to a tube containing 1 mL of TRIzol® reagent.

    • Homogenize the sample using a homogenizer until no visible tissue clumps remain, or vortex vigorously.

2. Total RNA Isolation from Liver Tissue

  • Objective: To isolate total RNA from the liver homogenate.

  • Materials:

  • Protocol (based on TRIzol® method):

    • Incubate the homogenized sample for 5 minutes at room temperature to allow for complete dissociation of nucleoprotein complexes.

    • Add 0.2 mL of chloroform per 1 mL of TRIzol® reagent. Cap the tube securely and shake vigorously for 15 seconds.

    • Incubate at room temperature for 2-3 minutes.

    • Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.

    • Carefully transfer the upper aqueous phase to a new RNase-free tube.

    • Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol® reagent used. Mix by inverting and incubate at room temperature for 10 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.

    • Discard the supernatant. Wash the RNA pellet with at least 1 mL of 75% ethanol per 1 mL of TRIzol® reagent.

    • Centrifuge at 7,500 x g for 5 minutes at 4°C. Discard the ethanol.

    • Air-dry the pellet for 5-10 minutes. Do not over-dry as this will make the RNA difficult to dissolve.

    • Resuspend the RNA in an appropriate volume of RNase-free water.

3. RNA Quality Control

  • Objective: To assess the quantity and quality of the isolated RNA.

  • Materials:

    • Nanodrop spectrophotometer

    • Agilent Bioanalyzer or similar instrument

  • Protocol:

    • Quantification and Purity: Measure the RNA concentration and purity using a Nanodrop spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA.

    • Integrity: Assess the RNA integrity by calculating the RNA Integrity Number (RIN) using an Agilent Bioanalyzer. A RIN value ≥ 7 is recommended for RNA sequencing.

4. Library Preparation and RNA Sequencing

  • Objective: To prepare a cDNA library from the isolated RNA for sequencing.

  • Protocol Overview:

    • Poly(A) RNA Selection: Isolate mRNA from the total RNA using oligo(dT) magnetic beads.

    • Fragmentation: Fragment the purified mRNA into smaller pieces.

    • cDNA Synthesis: Synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.

    • End Repair and Adenylation: Repair the ends of the double-stranded cDNA and add a single 'A' base to the 3' ends.

    • Adapter Ligation: Ligate sequencing adapters to the ends of the cDNA fragments.

    • PCR Amplification: Amplify the adapter-ligated library to generate a sufficient quantity for sequencing.

    • Sequencing: Sequence the prepared library on a next-generation sequencing platform (e.g., Illumina NovaSeq).

Experimental_Workflow cluster_wet_lab Wet Lab Procedures cluster_dry_lab Bioinformatic Analysis Sample_Collection 1. Liver Tissue Collection RNA_Isolation 2. Total RNA Isolation Sample_Collection->RNA_Isolation QC 3. RNA Quality Control (RIN) RNA_Isolation->QC Library_Prep 4. Library Preparation QC->Library_Prep Sequencing 5. RNA Sequencing Library_Prep->Sequencing Data_QC 6. Raw Data Quality Control Sequencing->Data_QC Alignment 7. Read Alignment Data_QC->Alignment Quantification 8. Gene Expression Quantification Alignment->Quantification DEA 9. Differential Expression Analysis Quantification->DEA Downstream_Analysis 10. Pathway and Functional Analysis DEA->Downstream_Analysis

Experimental Workflow for Gene Expression Analysis

5. Bioinformatic Analysis of RNA-seq Data

  • Objective: To process the raw sequencing data to identify differentially expressed genes and affected biological pathways.

  • Tools: FastQC, Trimmomatic, STAR, HTSeq, DESeq2/edgeR, GSEA.

  • Protocol:

    • Raw Read Quality Control: Assess the quality of the raw sequencing reads (FASTQ files) using FastQC.

    • Read Trimming: Remove adapter sequences and low-quality reads using a tool like Trimmomatic.

    • Alignment to Reference Genome: Align the trimmed reads to a reference genome (e.g., human or mouse) using a splice-aware aligner such as STAR.

    • Gene Expression Quantification: Count the number of reads mapping to each gene to generate a count matrix using tools like HTSeq or featureCounts.

    • Differential Gene Expression Analysis: Identify genes that are significantly up- or downregulated between the T-OCA treated and control groups using packages like DESeq2 or edgeR in R. This involves normalization of the count data, statistical testing, and correction for multiple testing.

    • Functional and Pathway Analysis: Perform gene set enrichment analysis (GSEA) or other pathway analysis methods to identify biological pathways that are significantly altered by T-OCA treatment.

Bioinformatic_Pipeline Raw_Data Raw Sequencing Data (FASTQ files) QC Quality Control (FastQC) Raw_Data->QC Trimming Adapter & Quality Trimming (Trimmomatic) QC->Trimming Alignment Alignment to Reference Genome (STAR) Trimming->Alignment Quantification Read Counting (HTSeq/featureCounts) Alignment->Quantification Count_Matrix Gene Count Matrix Quantification->Count_Matrix DEA Differential Expression Analysis (DESeq2/edgeR) Count_Matrix->DEA DEG_List List of Differentially Expressed Genes (DEGs) DEA->DEG_List Pathway_Analysis Pathway & Functional Enrichment Analysis (GSEA) DEG_List->Pathway_Analysis Results Biological Interpretation & Visualization Pathway_Analysis->Results

Bioinformatic Data Analysis Pipeline

Conclusion

The analysis of gene expression in liver tissue following treatment with this compound provides valuable insights into its therapeutic mechanisms. As a potent FXR agonist, T-OCA modulates a wide array of genes involved in bile acid, lipid, and glucose metabolism, as well as inflammatory and fibrotic pathways. The protocols and data presented in these application notes offer a comprehensive framework for researchers to investigate the hepatic effects of T-OCA and to identify potential biomarkers and novel therapeutic targets.

References

Application Notes and Protocols for Studying Bile Salt Export Pump (BSEP) Regulation Using Tauro-obeticholic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Tauro-obeticholic acid (T-OCA) and its parent compound, obeticholic acid (OCA), as tools to investigate the regulation of the Bile Salt Export Pump (BSEP), a critical transporter in bile acid homeostasis.

Obeticholic acid, a potent and selective farnesoid X receptor (FXR) agonist, and its taurine (B1682933) conjugate, T-OCA, are invaluable for elucidating the molecular mechanisms governing BSEP expression and function.[1][2] OCA is a semi-synthetic analog of the primary human bile acid chenodeoxycholic acid (CDCA) and is approximately 100-fold more potent as an FXR agonist.[3] Activation of FXR by OCA initiates a signaling cascade that directly impacts the transcription of the ABCB11 gene, which encodes for BSEP.[4] This leads to increased BSEP expression and subsequent excretion of bile salts from hepatocytes into the bile canaliculi, a key mechanism for protecting the liver from cholestatic injury.[5]

Understanding the OCA-mediated regulation of BSEP is crucial for developing therapies for cholestatic liver diseases such as Primary Biliary Cholangitis (PBC).[6][7] These notes offer detailed protocols for in vitro studies using sandwich-cultured human hepatocytes (SCHH), a widely accepted model for studying hepatic transporter function.

Data Summary

The following tables summarize the quantitative effects of Obeticholic Acid (OCA) on the expression of genes involved in bile acid homeostasis, as reported in studies using sandwich-cultured human hepatocytes.

Table 1: Effect of Obeticholic Acid (OCA) on Bile Acid Transporter Gene Expression

GeneTransporterFunctionFold Increase with OCA Treatment (1 µM)Reference
ABCB11BSEPCanalicular bile salt efflux6.4 ± 0.8[3]
SLC51AOSTαBasolateral bile salt efflux6.4 ± 0.2[3]
SLC51BOSTβBasolateral bile salt efflux42.9 ± 7.9[3]

Table 2: Effect of Obeticholic Acid (OCA) on Bile Acid Synthesis Gene Expression

GeneEnzymeFunctionRelative Expression vs. Control (1 µM OCA)Reference
CYP7A1Cholesterol 7α-hydroxylaseRate-limiting enzyme in bile acid synthesisSuppression reported[3]
SHPSmall Heterodimer PartnerRepresses CYP7A1 transcriptionIncreased[3]
FGF-19Fibroblast Growth Factor 19Represses CYP7A1 transcriptionIncreased[3]

Signaling Pathway

The diagram below illustrates the signaling pathway through which Obeticholic Acid (OCA) regulates the expression of the Bile Salt Export Pump (BSEP).

OCA_BSEP_Pathway cluster_cell Hepatocyte OCA Obeticholic Acid (OCA) FXR FXR OCA->FXR activates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXR Response Element (in ABCB11 promoter) FXR_RXR->FXRE binds to ABCB11 ABCB11 Gene (encodes BSEP) FXRE->ABCB11 promotes transcription BSEP_mRNA BSEP mRNA ABCB11->BSEP_mRNA transcription BSEP_Protein BSEP Protein BSEP_mRNA->BSEP_Protein translation BileCanaliculus Bile Canaliculus BileSalts_in Bile Salts (intracellular) BileSalts_out Bile Salts (excreted) BileSalts_in->BileSalts_out transport via BSEP

Caption: OCA-mediated activation of the FXR/RXR heterodimer and subsequent upregulation of BSEP expression.

Experimental Protocols

The following are detailed protocols for investigating the effects of this compound and Obeticholic acid on BSEP regulation in sandwich-cultured human hepatocytes (SCHH).

Experimental Workflow

Experimental_Workflow Hepatocyte_Culture 1. Culture of Sandwich-Cultured Human Hepatocytes (SCHH) Treatment 2. Treatment with this compound or Obeticholic Acid Hepatocyte_Culture->Treatment RNA_Isolation 3a. RNA Isolation Treatment->RNA_Isolation Protein_Lysis 3b. Protein Lysis Treatment->Protein_Lysis Functional_Assay 3c. BSEP Functional Assay (e.g., using a fluorescent substrate) Treatment->Functional_Assay RT_qPCR 4a. RT-qPCR for BSEP mRNA Quantification RNA_Isolation->RT_qPCR Data_Analysis 5. Data Analysis and Interpretation RT_qPCR->Data_Analysis Western_Blot 4b. Western Blot for BSEP Protein Quantification Protein_Lysis->Western_Blot Western_Blot->Data_Analysis Functional_Assay->Data_Analysis

Caption: Workflow for studying T-OCA/OCA effects on BSEP expression and function in SCHH.

Protocol 1: Quantification of BSEP mRNA Expression using RT-qPCR

Objective: To quantify the change in ABCB11 (BSEP) mRNA levels in SCHH following treatment with T-OCA or OCA.

Materials:

  • Sandwich-cultured human hepatocytes (SCHH)

  • Hepatocyte culture medium

  • This compound (T-OCA) or Obeticholic acid (OCA) stock solution (in DMSO)

  • Vehicle control (DMSO)

  • RNA isolation kit

  • Reverse transcription kit

  • qPCR master mix

  • Primers for ABCB11 and a reference gene (e.g., GAPDH)

Procedure:

  • Cell Culture and Treatment:

    • Culture SCHH according to the supplier's instructions until they form a confluent monolayer with well-defined bile canaliculi.

    • Prepare working solutions of T-OCA or OCA in hepatocyte culture medium at the desired concentrations (e.g., 0.1, 1, 10 µM). Ensure the final DMSO concentration is consistent across all treatments and the vehicle control (typically ≤ 0.1%).

    • Aspirate the old medium from the SCHH and replace it with the medium containing the test compounds or vehicle control.

    • Incubate the cells for a predetermined time course (e.g., 24, 48, 72 hours). A 72-hour incubation has been shown to be effective.[3]

  • RNA Isolation:

    • At the end of the incubation period, wash the cells with ice-cold PBS.

    • Lyse the cells directly in the culture plate using the lysis buffer provided in the RNA isolation kit.

    • Isolate total RNA according to the manufacturer's protocol.

    • Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop).

  • Reverse Transcription:

    • Synthesize cDNA from the isolated RNA using a reverse transcription kit following the manufacturer's instructions.

  • Quantitative PCR (qPCR):

    • Prepare the qPCR reaction mix containing the cDNA template, qPCR master mix, and primers for ABCB11 and the reference gene.

    • Perform the qPCR reaction using a real-time PCR system.

    • Analyze the data using the ΔΔCt method to determine the fold change in ABCB11 mRNA expression relative to the vehicle control, normalized to the reference gene.

Protocol 2: Quantification of BSEP Protein Expression using Western Blot

Objective: To determine the change in BSEP protein levels in SCHH following treatment with T-OCA or OCA.

Materials:

  • Treated SCHH (from Protocol 1)

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Western blotting apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against BSEP

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Wash the treated SCHH with ice-cold PBS.

    • Add ice-cold lysis buffer to the cells and incubate on ice to lyse the cells.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the total protein.

    • Determine the protein concentration of each sample using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-BSEP antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Strip the membrane and re-probe with the primary antibody for the loading control.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the BSEP band intensity to the loading control band intensity for each sample.

    • Calculate the fold change in BSEP protein expression relative to the vehicle control.

Protocol 3: BSEP Functional Assay using a Fluorescent Substrate

Objective: To assess the functional activity of BSEP in SCHH treated with T-OCA or OCA by measuring the efflux of a fluorescent BSEP substrate.

Materials:

  • Treated SCHH (from Protocol 1)

  • Hanks' Balanced Salt Solution (HBSS) or similar buffer

  • Fluorescent BSEP substrate (e.g., tauro-nor-THCA-24-DBD)[8]

  • Fluorescence microscope or plate reader

Procedure:

  • Substrate Incubation:

    • Wash the treated SCHH with pre-warmed HBSS.

    • Incubate the cells with a working solution of the fluorescent BSEP substrate in HBSS for a specified time (e.g., 30 minutes) to allow for cellular uptake.[8]

  • Efflux Measurement:

    • Aspirate the substrate solution and wash the cells with fresh, pre-warmed HBSS to remove extracellular substrate.

    • Add fresh HBSS to the cells and incubate for a defined period (e.g., 30 minutes) to allow for the efflux of the substrate into the bile canaliculi.[8]

  • Imaging and Quantification:

    • Visualize the accumulation of the fluorescent substrate in the bile canaliculi using a fluorescence microscope.

    • Capture images from multiple fields for each treatment condition.

    • Quantify the fluorescence intensity within the bile canaliculi using image analysis software.

    • Alternatively, lyse the cells and measure the intracellular fluorescence using a fluorescence plate reader to determine the extent of efflux.

  • Data Analysis:

    • Compare the fluorescence intensity in the bile canaliculi or the intracellular fluorescence levels between the T-OCA/OCA-treated groups and the vehicle control group to determine the effect on BSEP function. An increase in canalicular fluorescence or a decrease in intracellular fluorescence indicates enhanced BSEP activity.

References

Application Notes and Protocols for the High-Performance Liquid Chromatography (HPLC) Analysis of Obeticholic Acid (OCA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of validated reverse-phase high-performance liquid chromatography (RP-HPLC) methods for the quantitative analysis of Obeticholic Acid (OCA) in bulk pharmaceutical ingredients (APIs) and finished dosage forms. The protocols detailed below are based on established and published methodologies, ensuring reliability and reproducibility for quality control and research purposes.

Obeticholic acid, a semi-synthetic bile acid analogue, is a potent farnesoid X receptor (FXR) agonist.[1] Accurate and precise analytical methods are crucial for its quantification in pharmaceutical development and manufacturing.

I. Analytical Methodologies

Several RP-HPLC methods have been developed for the quantification of Obeticholic Acid. The primary approach utilizes a C18 stationary phase with a mobile phase consisting of an aqueous buffer and an organic modifier. Detection is typically performed at low UV wavelengths due to the lack of strong chromophores in the OCA molecule.

A common mobile phase composition involves a mixture of acetonitrile (B52724) and a buffer such as potassium dihydrogen phosphate (B84403) or a dilute solution of an acid like orthophosphoric acid.[1][2][3] The choice of mobile phase and chromatographic conditions can be optimized to achieve the desired separation and sensitivity.

II. Quantitative Data Summary

The following tables summarize the key quantitative parameters from various validated HPLC methods for Obeticholic Acid analysis. These parameters are essential for assessing the performance and suitability of a method for a specific application.

Table 1: Chromatographic Conditions and System Suitability

ParameterMethod 1Method 2Method 3Method 4
HPLC Column Ascentis C18 (150x4.6 mm, 5µm)[1]Thermo C18 (150x4.6mm, 5µm)[4]STD BDS C18 (150x4.6mm, 5µm)[5]Cortecs C18+ (150x4.6mm, 2.7µ)
Mobile Phase 0.1% OPA: Acetonitrile (60:40 v/v)[1]0.1% OPA: Acetonitrile (55:45 v/v)[2]0.01N KH2PO4: Acetonitrile (70:30 v/v)[5]0.05% OPA: Acetonitrile (45:55 v/v)
Flow Rate 1.0 mL/min[1]1.0 mL/min[4]1.0 mL/min[5]0.7 mL/min
Detection Wavelength 210 nm[1]210 nm[2]215 nm[5]192 nm
Injection Volume 10 µL[1]Not SpecifiedNot SpecifiedNot Specified
Column Temperature Not Specified25°C[4]Not SpecifiedNot Specified
Retention Time 2.90 min[1]Not SpecifiedNot SpecifiedNot Specified
Theoretical Plates > 2000> 2000> 2000> 2000
Tailing Factor < 2< 2< 2< 2

Table 2: Method Validation Parameters

ParameterMethod 1Method 2Method 3
Linearity Range 2.5 - 15 µg/mL[1]100 - 300 ppm[4]240 - 1500 ppm
Correlation Coefficient (r²) 0.999[1]0.9995[4]1.000
Limit of Detection (LOD) 0.03 µg/mL[1]Not Specified0.05 µg/mL[3]
Limit of Quantification (LOQ) 0.08 µg/mL[1]Not Specified0.17 µg/mL[3]
Accuracy (% Recovery) 100.08%[1]99.9% - 100.8%[2]98.1% - 101.7%
Precision (%RSD) < 2%[1]Not SpecifiedNot Specified

III. Experimental Protocols

The following are detailed protocols for the preparation of solutions and the chromatographic analysis of Obeticholic Acid.

Protocol 1: Analysis of Obeticholic Acid in Bulk Drug

1. Reagents and Materials:

  • Obeticholic Acid Reference Standard

  • Acetonitrile (HPLC Grade)

  • Orthophosphoric Acid (OPA) (AR Grade)

  • Milli-Q Water

  • 0.45 µm Membrane Filter

2. Preparation of Mobile Phase (0.1% OPA: Acetonitrile, 60:40 v/v):

  • Prepare a 0.1% OPA solution by diluting 1 mL of orthophosphoric acid in 1000 mL of Milli-Q water.

  • Mix 600 mL of the 0.1% OPA solution with 400 mL of acetonitrile.

  • Degas the mobile phase by sonicating for 10-15 minutes.

  • Filter the mobile phase through a 0.45 µm membrane filter.

3. Preparation of Standard Stock Solution (100 µg/mL):

  • Accurately weigh 10 mg of Obeticholic Acid reference standard and transfer it to a 100 mL volumetric flask.

  • Dissolve the standard in the mobile phase.

  • Make up the volume to 100 mL with the mobile phase.

4. Preparation of Working Standard Solution (10 µg/mL):

  • Pipette 10 mL of the standard stock solution into a 100 mL volumetric flask.

  • Dilute to the mark with the mobile phase.

5. Chromatographic Analysis:

  • Set up the HPLC system according to the parameters specified in Table 1, Method 1.

  • Inject 10 µL of the working standard solution into the HPLC system.

  • Record the chromatogram and determine the retention time and peak area.

Protocol 2: Analysis of Obeticholic Acid in Tablets

1. Reagents and Materials:

  • Same as Protocol 1.

  • Obeticholic Acid Tablets

2. Preparation of Mobile Phase:

  • Prepare the mobile phase as described in Protocol 1.

3. Preparation of Sample Stock Solution (100 µg/mL):

  • Weigh and powder not fewer than 20 tablets to determine the average tablet weight.

  • Transfer a quantity of the powder equivalent to 10 mg of Obeticholic Acid into a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 25 minutes to ensure complete dissolution of the drug.[1]

  • Make up the volume to 100 mL with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter.

4. Preparation of Working Sample Solution (10 µg/mL):

  • Pipette 10 mL of the filtered sample stock solution into a 100 mL volumetric flask.

  • Dilute to the mark with the mobile phase.

5. Chromatographic Analysis:

  • Set up the HPLC system as described in Protocol 1.

  • Inject 10 µL of the working sample solution into the HPLC system.

  • Record the chromatogram and determine the peak area of Obeticholic Acid.

6. Calculation: The amount of Obeticholic Acid in the tablet can be calculated using the following formula:

IV. Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for the HPLC analysis of Obeticholic Acid.

experimental_workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis mobile_phase Mobile Phase Preparation (e.g., 0.1% OPA:ACN 60:40) standard_prep Standard Solution Preparation (Stock and Working) hplc_system HPLC System Setup (Column, Flow Rate, Wavelength) mobile_phase->hplc_system sample_prep Sample Preparation (from Bulk or Tablets) injection Inject Standard and Sample Solutions standard_prep->injection sample_prep->injection hplc_system->injection chromatogram Data Acquisition (Chromatogram) injection->chromatogram peak_integration Peak Integration and Identification chromatogram->peak_integration quantification Quantification of Obeticholic Acid peak_integration->quantification reporting Reporting of Results quantification->reporting

Caption: Experimental workflow for HPLC analysis of Obeticholic Acid.

sample_preparation_workflow start Obeticholic Acid Sample (Bulk or Tablets) weighing Accurate Weighing start->weighing dissolution Dissolution in Mobile Phase weighing->dissolution sonication Sonication for Complete Dissolution dissolution->sonication volume Make up to Final Volume sonication->volume filtration Filtration (0.45 µm) volume->filtration dilution Dilution to Working Concentration filtration->dilution injection Injection into HPLC dilution->injection

Caption: Sample preparation workflow for Obeticholic Acid analysis.

References

Application Notes and Protocols for Tauro-obeticholic Acid in Mouse Models of Liver Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tauro-obeticholic acid (TOCA) is the taurine (B1682933) conjugate of obeticholic acid (OCA), a potent and selective agonist of the farnesoid X receptor (FXR). FXR is a nuclear receptor highly expressed in the liver and intestine, playing a pivotal role in regulating bile acid, lipid, and glucose metabolism, as well as modulating inflammatory responses and fibrogenesis.[1][2] In preclinical research, the administration of the unconjugated form, OCA, is common practice in mouse models of liver disease. It is understood that OCA is taken up by the liver where it can be conjugated to form TOCA, the biologically active form that modulates FXR signaling. These studies have demonstrated the therapeutic potential of activating the FXR pathway in various liver pathologies, including nonalcoholic steatohepatitis (NASH), cholestatic liver injury, and liver fibrosis.

These application notes provide a comprehensive overview of the use of OCA (as a proxy for studying TOCA's effects in vivo) in mouse models of liver disease, summarizing key quantitative data, detailing experimental protocols, and illustrating the underlying signaling pathways and experimental workflows.

Signaling Pathway of Obeticholic Acid

OCA exerts its therapeutic effects by binding to and activating FXR. This activation initiates a cascade of transcriptional events that collectively contribute to the amelioration of liver injury.

OCA_FXR_Signaling cluster_Hepatocyte Hepatocyte cluster_Intestine Intestine OCA Obeticholic Acid (OCA) FXR FXR OCA->FXR binds & activates Intestinal_FXR Intestinal FXR OCA->Intestinal_FXR activates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR SHP SHP (Small Heterodimer Partner) FXR_RXR->SHP induces expression BSEP BSEP (Bile Salt Export Pump) FXR_RXR->BSEP induces expression NFkB NF-κB (Pro-inflammatory) FXR_RXR->NFkB inhibits NLRP3 NLRP3 Inflammasome FXR_RXR->NLRP3 inhibits CYP7A1 CYP7A1 (Bile Acid Synthesis) SHP->CYP7A1 inhibits Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., IL-1β) NFkB->Pro_inflammatory_Cytokines NLRP3->Pro_inflammatory_Cytokines FGF19 FGF19 (Fibroblast Growth Factor 19) Intestinal_FXR->FGF19 induces expression FGF19->CYP7A1 inhibits

Caption: Obeticholic Acid (OCA) activation of the FXR signaling pathway in hepatocytes and the intestine.

Application in Mouse Models of Liver Disease

OCA has been evaluated in a variety of mouse models that recapitulate the key features of human liver diseases.

Nonalcoholic Steatohepatitis (NASH) Models

Diet-induced obesity and NASH models are frequently used to assess the efficacy of therapeutic agents.

  • Diet-Induced Obese (DIO)-NASH Mice: Wild-type mice (e.g., C57BL/6J) are fed a diet high in trans-fat, fructose (B13574), and cholesterol for an extended period to induce NASH with fibrosis.[3]

  • ob/ob-NASH Mice: Genetically obese mice (Lepob/ob) that lack leptin are fed a similar high-fat/high-fructose/high-cholesterol diet to accelerate NASH development.[3]

  • Methionine-Choline-Deficient (MCD) Diet Model: This model induces steatohepatitis and fibrosis, although it is not associated with obesity or insulin (B600854) resistance.[4]

  • Melanocortin 4 Receptor-Deficient (MC4R-KO) Mice: These mice, when fed a Western diet, develop obesity, insulin resistance, and progressive NASH with significant fibrosis.[5]

Cholestatic and Biliary Fibrosis Models

These models are used to study liver injury resulting from impaired bile flow.

  • Bile Duct Ligation (BDL): Surgical ligation of the common bile duct leads to cholestasis, inflammation, and progressive fibrosis.[6]

  • Mdr2 (Abcb4) Knockout Mice: These mice lack a canalicular phospholipid transporter, leading to the secretion of toxic bile and spontaneous development of sclerosing cholangitis and biliary fibrosis.

Toxin-Induced Fibrosis Models

Chemically induced models are valuable for studying the mechanisms of fibrogenesis and the efficacy of anti-fibrotic compounds.

  • Carbon Tetrachloride (CCl4)-Induced Fibrosis: Repeated administration of CCl4 causes chronic liver injury and fibrosis.

Experimental Protocols

Below are detailed protocols for representative in vivo studies using OCA in mouse models of liver disease.

Protocol 1: OCA Treatment in a Diet-Induced NASH Mouse Model

This protocol is based on studies using DIO-NASH and ob/ob-NASH mice.[3]

  • Animal Model: Male C57BL/6J mice (for DIO-NASH) or Lepob/ob mice (for ob/ob-NASH).

  • Disease Induction:

    • DIO-NASH: Feed mice a diet high in trans-fat (40%), fructose (20%), and cholesterol (2%) for 30 weeks.[3]

    • ob/ob-NASH: Feed mice the same diet for 21 weeks.[3]

  • Treatment:

    • Compound: Obeticholic Acid (OCA).

    • Dose: 30 mg/kg body weight.[3]

    • Administration: Daily oral gavage (PO, QD).[3]

    • Duration: 8 weeks.[3]

    • Vehicle Control: Administer the vehicle used to dissolve OCA (e.g., 0.5% carboxymethyl cellulose) to a control group of mice.

  • Endpoint Analysis:

    • Histology: Liver tissue sections stained with Hematoxylin and Eosin (H&E) for inflammation and ballooning, and Sirius Red for fibrosis. Score using the NAFLD Activity Score (NAS) and fibrosis staging.[3]

    • Biochemical Analysis: Measure serum levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) to assess liver injury.

    • Gene Expression Analysis: Perform quantitative PCR (qPCR) on liver homogenates to measure the expression of genes involved in fibrosis (e.g., Collagen 1a1) and inflammation.[3]

Protocol 2: OCA Treatment in a Cholestatic Liver Injury Model (BDL)

This protocol is based on studies using the bile duct ligation model.[6]

  • Animal Model: Male C57BL/6 mice.

  • Disease Induction:

    • Perform a surgical ligation of the common bile duct. A sham operation (laparotomy without ligation) should be performed on control animals.

  • Treatment:

    • Compound: Obeticholic Acid (OCA).

    • Dose: 10 mg/kg body weight.

    • Administration: Daily oral gavage (PO, QD).

    • Duration: 14 days, starting the day after surgery.

  • Endpoint Analysis:

    • Biochemical Analysis: Measure serum levels of ALT, AST, and total bilirubin (B190676) to assess liver injury and cholestasis.

    • Histology: Stain liver sections with Sirius Red to quantify collagen deposition and assess fibrosis.

    • Cognitive Function Tests: In some studies, cognitive function is assessed using tests like the Y-maze to evaluate for cholestasis-associated cognitive impairment.[6]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating OCA in a mouse model of liver disease.

Experimental_Workflow cluster_Phase1 Phase 1: Disease Induction cluster_Phase2 Phase 2: Treatment cluster_Phase3 Phase 3: Endpoint Analysis Animal_Selection Select Mouse Strain (e.g., C57BL/6J) Disease_Induction Induce Liver Disease (e.g., High-Fat Diet, BDL, CCl4) Animal_Selection->Disease_Induction Randomization Randomize Mice into Treatment & Vehicle Groups Disease_Induction->Randomization Treatment Daily Administration of OCA or Vehicle Randomization->Treatment Sacrifice Sacrifice Mice & Collect Samples Treatment->Sacrifice Blood_Analysis Serum Analysis (ALT, AST, etc.) Sacrifice->Blood_Analysis Histology Liver Histology (H&E, Sirius Red) Sacrifice->Histology Gene_Expression Gene Expression (qPCR, RNA-seq) Sacrifice->Gene_Expression

Caption: A generalized experimental workflow for in vivo studies of OCA in mouse models of liver disease.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies using OCA in various mouse models of liver disease.

Table 1: Effects of OCA on Histopathological Scores in NASH Mouse Models

Mouse ModelTreatment GroupSteatosis ScoreInflammation ScoreFibrosis ScoreReference
DIO-NASHVehicle2.8 ± 0.22.1 ± 0.21.9 ± 0.2[3]
OCA (30 mg/kg)1.9 ± 0.31.3 ± 0.21.6 ± 0.2[3]
ob/ob-NASHVehicle2.9 ± 0.12.3 ± 0.22.1 ± 0.2[3]
OCA (30 mg/kg)2.1 ± 0.31.5 ± 0.21.9 ± 0.2[3]
MC4R-KO + WDVehicle2.9 ± 0.12.5 ± 0.22.4 ± 0.2[5]
OCA (10 mg/kg)2.8 ± 0.11.3 ± 0.1 1.1 ± 0.2[5]
*p < 0.05 vs. Vehicle, **p < 0.01 vs. Vehicle. Data are presented as mean ± SEM.

Table 2: Effects of OCA on Serum Markers of Liver Injury

Mouse ModelTreatment GroupALT (U/L)AST (U/L)Total Bilirubin (mg/dL)Reference
LPS-induced InjuryControl35.2 ± 5.185.6 ± 10.2-
LPS + Vehicle289.5 ± 35.4456.7 ± 55.8-
LPS + OCA (10 mg/kg)156.3 ± 20.1267.8 ± 32.5-
BDLSham--0.2 ± 0.05[6]
BDL + Vehicle--9.8 ± 1.2[6]
BDL + OCA (10 mg/kg)--6.5 ± 0.8[6]
p < 0.05 vs. Vehicle. Data are presented as mean ± SEM.

Table 3: Effects of OCA on Hepatic Gene Expression

Mouse ModelGeneTreatment GroupFold Change vs. ControlReference
MC4R-KO + WDCol1a1Vehicle12.5 ± 2.1[5]
OCA (10 mg/kg)4.2 ± 0.8 [5]
Timp1Vehicle8.9 ± 1.5[5]
OCA (10 mg/kg)3.1 ± 0.5[5]
LPS-induced InjuryIL-1βLPS + Vehicle8.5 ± 1.2
LPS + OCA (10 mg/kg)4.1 ± 0.6
TNF-αLPS + Vehicle10.2 ± 1.8
LPS + OCA (10 mg/kg)5.3 ± 0.9
*p < 0.05 vs. Vehicle, **p < 0.01 vs. Vehicle. Data are presented as mean ± SEM.

Conclusion

The in vivo administration of obeticholic acid in various mouse models of liver disease demonstrates its potential to ameliorate key pathological features, including steatosis, inflammation, and fibrosis. The therapeutic effects are primarily mediated through the activation of the FXR signaling pathway. The provided protocols and data serve as a valuable resource for researchers and scientists in the field of liver disease and drug development, offering a foundation for the design and execution of preclinical studies investigating FXR agonists like TOCA.

References

Application Notes and Protocols: Cell-Based Assays to Determine FXR Target Gene Engagement by T-OCA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Obeticholic acid (OCA), a potent and selective farnesoid X receptor (FXR) agonist, holds significant therapeutic promise for various liver diseases.[1][2] FXR, a nuclear receptor primarily expressed in the liver and intestine, is a key regulator of bile acid, lipid, and glucose metabolism.[2][3] Upon activation by ligands such as OCA, FXR translocates to the nucleus, forms a heterodimer with the retinoid X receptor (RXR), and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in critical metabolic pathways.

These application notes provide detailed protocols for cell-based assays to quantify the engagement of FXR target genes by T-OCA. The described assays are essential tools for researchers and drug development professionals working to characterize the efficacy and mechanism of action of FXR agonists.

FXR Signaling Pathway

The activation of FXR by T-OCA initiates a signaling cascade that regulates the expression of multiple target genes. A key induced target is the Small Heterodimer Partner (SHP), an atypical nuclear receptor that lacks a DNA-binding domain.[3] SHP, in turn, represses the transcription of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[3] Other important FXR target genes include the Bile Salt Export Pump (BSEP) and Organic Solute Transporter alpha and beta (OSTα/β), which are involved in bile acid transport.

FXR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus T-OCA T-OCA FXR_inactive FXR (Inactive) T-OCA->FXR_inactive Binds and Activates FXR_active FXR (Active) FXR_inactive->FXR_active Translocation RXR_inactive RXR FXRE FXR Response Element (FXRE) FXR_active->FXRE Heterodimerizes with RXR and binds RXR_active RXR RXR_active->FXRE SHP SHP Gene FXRE->SHP Induces Transcription BSEP BSEP Gene FXRE->BSEP Induces Transcription OSTaB OSTα/β Gene FXRE->OSTaB Induces Transcription SHP_Protein SHP Protein SHP->SHP_Protein Translation CYP7A1 CYP7A1 Gene SHP_Protein->CYP7A1 Represses Transcription Reporter_Assay_Workflow A 1. Cell Seeding Seed HEK293T cells in a 96-well plate. B 2. Transfection Co-transfect cells with an FXR expression vector and an FXRE-luciferase reporter vector. A->B C 3. T-OCA Treatment Treat cells with varying concentrations of T-OCA. B->C D 4. Incubation Incubate for 24-48 hours. C->D E 5. Cell Lysis & Luciferase Assay Lyse cells and measure luciferase activity. D->E F 6. Data Analysis Normalize luciferase activity and determine EC50 values. E->F qPCR_Workflow A 1. Cell Culture and Treatment Culture HepG2 cells and treat with T-OCA. B 2. RNA Extraction Isolate total RNA from the treated cells. A->B C 3. cDNA Synthesis Reverse transcribe RNA to cDNA. B->C D 4. qRT-PCR Perform quantitative PCR using primers for target and reference genes. C->D E 5. Data Analysis Calculate relative gene expression using the ΔΔCt method. D->E

References

Preparation of Tauro-obeticholic acid solutions for cell culture experiments

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the preparation of Tauro-obeticholic acid (T-OCA) solutions for use in cell culture experiments. T-OCA, an active metabolite of obeticholic acid, is a potent agonist of the farnesoid X receptor (FXR), a key regulator of bile acid, lipid, and glucose metabolism.[1][2][3][4] Proper preparation of T-OCA solutions is critical for obtaining accurate and reproducible results in in vitro studies investigating its therapeutic potential. This guide outlines the necessary materials, step-by-step procedures for dissolution and sterilization, and recommended practices for storage and handling.

Properties of this compound

This compound, also known as Obeticholic Acid Taurine Conjugate, T-ECDCA, or Tauro-OCA, is a taurine-conjugated derivative of obeticholic acid.[3][5][6] Key properties are summarized in the table below.

PropertyValue
Synonyms Obeticholic Acid Taurine Conjugate, T-ECDCA, Tauro-OCA, Tauro-6-Ethyl-CDCA[3][5]
Molecular Formula C₂₈H₄₉NO₆S[4][6]
Molecular Weight 527.8 g/mol [4]
Purity Typically ≥95%[4][5][6]
Appearance Solid[3][4]
Storage (Solid) -20°C[2][3]
Stability (Solid) ≥3 years at -20°C[3]
Storage (In Solvent) -80°C for up to 1 year[2]

Solubility of this compound

The solubility of T-OCA is a critical factor in the preparation of stock solutions. It is readily soluble in organic solvents and has limited solubility in aqueous buffers.

SolventSolubility
DMSO ~50 mg/mL (approx. 94.74 mM)[2]
Ethanol ~20 mg/mL[3]
Methanol Soluble[4]
Dimethylformamide (DMF) ~20 mg/mL[3]
PBS (pH 7.2) ~2 mg/mL[3]

Experimental Protocols

Materials
  • This compound (solid)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile phosphate-buffered saline (PBS), pH 7.2

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes

  • Sterile serological pipettes

  • Sterile pipette tips

  • Vortex mixer

  • 0.22 µm sterile syringe filters

  • Sterile syringes

Preparation of a 10 mM T-OCA Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for subsequent dilutions.

  • Calculate the required mass of T-OCA:

    • Molecular Weight (MW) of T-OCA = 527.8 g/mol

    • To prepare 1 mL of a 10 mM solution:

      • Mass (g) = 10 mmol/L * 0.001 L * 527.8 g/mol = 0.005278 g = 5.28 mg

  • Dissolution:

    • Aseptically weigh 5.28 mg of T-OCA powder and transfer it to a sterile microcentrifuge tube.

    • Add 1 mL of sterile, cell culture grade DMSO to the tube.

    • Vortex the solution thoroughly until the T-OCA is completely dissolved. Sonication can be used to aid dissolution if necessary.[2]

  • Sterilization:

    • While DMSO is a solvent that is generally considered sterile, for stringent cell culture applications, the stock solution can be sterilized by filtration.

    • Aseptically attach a 0.22 µm sterile syringe filter to a sterile syringe.

    • Draw the T-OCA/DMSO solution into the syringe.

    • Filter the solution into a new sterile, light-protected microcentrifuge tube.

  • Aliquoting and Storage:

    • Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C. Stored properly, the stock solution in DMSO is stable for at least one year.[2]

Preparation of Working Solutions in Cell Culture Medium

Working solutions are prepared by diluting the 10 mM stock solution into complete cell culture medium immediately before use.

Example: Preparation of a 10 µM working solution in 10 mL of medium:

  • Calculate the required volume of stock solution:

    • C₁V₁ = C₂V₂

    • (10 mM) * V₁ = (10 µM) * (10 mL)

    • (10,000 µM) * V₁ = (10 µM) * (10,000 µL)

    • V₁ = 10 µL

  • Dilution:

    • Warm the complete cell culture medium to 37°C.

    • In a sterile tube, add 10 µL of the 10 mM T-OCA stock solution to 9.99 mL of the pre-warmed medium.

    • Mix gently by inverting the tube or by gentle pipetting.

  • Final Concentration of DMSO:

    • The final concentration of DMSO in the working solution will be 0.1%. This concentration is generally well-tolerated by most cell lines. However, it is crucial to include a vehicle control (medium with 0.1% DMSO) in all experiments.

Recommended Working Concentrations

The optimal working concentration of T-OCA will vary depending on the cell type and the specific experimental endpoint. Based on studies with similar bile acids and FXR agonists, a starting range of 1 µM to 100 µM is recommended for initial experiments.

Cell LineTypical Concentration Range (for similar compounds)Notes
HepG2 (Human Hepatocellular Carcinoma)50 µM - 800 µM (for Taurohyodeoxycholic acid)[7]Used to study hepatocyte function and bile acid metabolism.
LX-2 (Human Hepatic Stellate Cells)50 µM - 500 µM (for various bile acids)[8][9]A model for studying liver fibrosis.[10]
Caco-2 (Human Colorectal Adenocarcinoma)0.1 µM - 100 µM (for Obeticholic acid)[11][12]A model for intestinal absorption and FXR signaling.

Experimental Workflow and Signaling Pathway

Experimental Workflow for T-OCA Solution Preparation

G cluster_stock Stock Solution Preparation (in Laminar Flow Hood) cluster_working Working Solution Preparation (for immediate use) cluster_control Vehicle Control Preparation weigh Weigh T-OCA Powder dissolve Dissolve in DMSO weigh->dissolve filter Sterile Filter (0.22 µm) dissolve->filter aliquot Aliquot into single-use tubes filter->aliquot store_stock Store at -80°C aliquot->store_stock thaw Thaw one aliquot of stock solution dilute Dilute in pre-warmed cell culture medium thaw->dilute mix Mix gently dilute->mix treat Add to cell culture mix->treat dmso_control Prepare medium with equivalent concentration of DMSO treat_control Add to control cell culture wells dmso_control->treat_control G cluster_nucleus Nucleus TOCA This compound (T-OCA) FXR FXR TOCA->FXR Activates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXR Response Element (FXRE) in DNA FXR_RXR->FXRE Binds to SHP SHP (Small Heterodimer Partner) (Gene Expression ↑) FXRE->SHP Activates FGF19 FGF19 (Fibroblast Growth Factor 19) (Gene Expression ↑) FXRE->FGF19 Activates OSTab OSTα/β (Organic Solute Transporter) (Gene Expression ↑) FXRE->OSTab Activates CYP7A1 CYP7A1 (Cholesterol 7α-hydroxylase) (Gene Expression ↓) SHP->CYP7A1 Inhibits

References

Application Notes and Protocols for Monitoring Tauro-obeticholic Acid Stability in Experimental Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tauro-obeticholic acid (T-OCA) is the taurine-conjugated form and a primary active metabolite of obeticholic acid (OCA). OCA is a potent and selective farnesoid X receptor (FXR) agonist, a key regulator of bile acid, lipid, and glucose homeostasis. T-OCA is formed in the liver and circulates in the enterohepatic system, contributing to the pharmacological effects of OCA.[1][2] Given its biological significance, ensuring the stability of T-OCA in various experimental settings is crucial for accurate and reproducible research.

These application notes provide a comprehensive guide to monitoring the stability of T-OCA under typical experimental stress conditions. The protocols outlined below describe methods for subjecting T-OCA to forced degradation and a validated analytical procedure for the quantification of the parent molecule and its potential degradation products.

Signaling Pathway of Obeticholic Acid and its Metabolites

Obeticholic acid and its active metabolites, including this compound, primarily exert their effects through the activation of the Farnesoid X Receptor (FXR). This nuclear receptor plays a crucial role in regulating the expression of genes involved in bile acid synthesis and transport.

FXR_Signaling_Pathway cluster_Hepatocyte Hepatocyte T_OCA This compound FXR FXR T_OCA->FXR FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR SHP SHP (Small Heterodimer Partner) FXR_RXR->SHP Induces Expression BSEP BSEP (Bile Salt Export Pump) FXR_RXR->BSEP Induces Expression LRH1 LRH-1 SHP->LRH1 Inhibits CYP7A1 CYP7A1 (Cholesterol 7α-hydroxylase) LRH1->CYP7A1 Activates Bile_Acid_Synthesis Bile Acid Synthesis CYP7A1->Bile_Acid_Synthesis Bile_Acid_Export Bile Acid Export BSEP->Bile_Acid_Export Cholesterol Cholesterol Cholesterol->Bile_Acid_Synthesis

FXR signaling pathway activation by T-OCA.

Experimental Protocols

This section details the procedures for conducting forced degradation studies on T-OCA and the subsequent analysis using a stability-indicating analytical method.

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of T-OCA and to generate potential degradation products. These studies involve exposing a solution of T-OCA to various stress conditions.

3.1.1. Materials and Reagents

3.1.2. Preparation of Stock Solution

Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

3.1.3. Stress Conditions

For each condition, a sample of the T-OCA stock solution is diluted with the respective stressor solution to a final concentration of approximately 100 µg/mL. A control sample is prepared by diluting the stock solution with the solvent used for the stressor (e.g., water for acid/base hydrolysis).

  • Acid Hydrolysis: Mix the T-OCA stock solution with 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the T-OCA stock solution with 0.1 N NaOH. Incubate at 60°C for 24 hours. Taurine-conjugated bile acids are generally more resistant to hydrolysis than their glycine (B1666218) counterparts.[3]

  • Oxidative Degradation: Mix the T-OCA stock solution with 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Heat the T-OCA stock solution at 80°C in a dry heat oven for 48 hours.

  • Photolytic Degradation: Expose the T-OCA stock solution to UV light (254 nm) and fluorescent light for a period compliant with ICH Q1B guidelines.

After the specified time, neutralize the acidic and basic samples before analysis.

Analytical Method for Stability Monitoring

A Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is recommended for the sensitive and selective quantification of T-OCA and its degradation products.

3.2.1. Sample Preparation

For in-process samples or simple aqueous solutions, direct dilution with the mobile phase may be sufficient. For complex matrices like plasma, protein precipitation or solid-phase extraction is necessary.[1][2]

  • Protein Precipitation: To 100 µL of the sample, add 300 µL of cold acetonitrile. Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes. Collect the supernatant for analysis.

  • Solid-Phase Extraction (SPE): Utilize a suitable SPE cartridge (e.g., C18) to extract the analytes from the sample matrix.

3.2.2. LC-MS/MS Instrumentation and Conditions

The following is a general-purpose method that can be optimized for specific instrumentation.

ParameterCondition
HPLC System A high-performance liquid chromatography system capable of binary gradient elution.
Column A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.9 µm particle size).
Mobile Phase A 5 mM Ammonium acetate in water with 0.1% formic acid.
Mobile Phase B 5 mM Ammonium acetate in methanol with 0.1% formic acid.
Gradient Elution Start with a high percentage of Mobile Phase A, and gradually increase the percentage of Mobile Phase B over the run to elute the analytes. A typical gradient might be: 0-1 min (10% B), 1-8 min (10-90% B), 8-10 min (90% B), 10.1-12 min (10% B).
Flow Rate 0.4 mL/min.
Column Temperature 40°C.
Injection Volume 5 µL.
Mass Spectrometer A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Ionization Mode Negative ion mode.
MRM Transitions Specific multiple reaction monitoring (MRM) transitions for T-OCA and its expected degradation products (e.g., obeticholic acid) should be determined by infusing standard solutions.

3.2.3. Data Analysis

Quantify the amount of T-OCA remaining in the stressed samples relative to the unstressed control sample. The percentage of degradation can be calculated as follows:

% Degradation = [(Initial Concentration - Concentration after Stress) / Initial Concentration] * 100

Data Presentation

The results of the stability studies should be summarized in a clear and concise format.

Table 1: Stability of this compound under Forced Degradation Conditions

Stress ConditionDurationTemperature% Degradation of T-OCA (Predicted)Major Degradation Products (Predicted)
0.1 N HCl24 hours60°C5-15%Obeticholic Acid
0.1 N NaOH24 hours60°C10-25%Obeticholic Acid
3% H₂O₂24 hoursRoom Temp5-20%Oxidized derivatives
Thermal48 hours80°C< 5%Minimal degradation
PhotolyticICH Q1BAmbient< 10%Photodegradation products

Note: The predicted degradation percentages and products are based on the known stability of obeticholic acid and general characteristics of taurine-conjugated bile acids. Actual results may vary and should be confirmed experimentally.

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for assessing the stability of this compound.

Experimental_Workflow cluster_Preparation Sample Preparation cluster_Stress_Conditions Forced Degradation cluster_Analysis Analysis cluster_Results Results Stock_Solution Prepare T-OCA Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 N HCl, 60°C) Stock_Solution->Acid Base Base Hydrolysis (0.1 N NaOH, 60°C) Stock_Solution->Base Oxidative Oxidative Stress (3% H₂O₂) Stock_Solution->Oxidative Thermal Thermal Stress (80°C) Stock_Solution->Thermal Photolytic Photolytic Stress (UV/Vis Light) Stock_Solution->Photolytic Sample_Prep Sample Dilution/ Neutralization Acid->Sample_Prep Base->Sample_Prep Oxidative->Sample_Prep Thermal->Sample_Prep Photolytic->Sample_Prep LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis Data_Processing Data Processing and Quantification LCMS_Analysis->Data_Processing Stability_Report Generate Stability Report and Degradation Profile Data_Processing->Stability_Report

Workflow for T-OCA stability testing.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Tauro-obeticholic Acid (T-OCA) for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tauro-obeticholic acid (T-OCA) in in vitro settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound (T-OCA) and what is its primary mechanism of action?

A: this compound is the taurine-conjugated form and an active metabolite of Obeticholic Acid (OCA).[1][2][3] OCA is a potent and selective agonist for the Farnesoid X Receptor (FXR), a nuclear receptor that is a key regulator of bile acid, lipid, and glucose homeostasis.[4] T-OCA is formed in the liver and exerts its effects primarily by binding to and activating FXR, which in turn regulates the expression of target genes involved in bile acid synthesis and transport.[2][3][4]

Q2: How should I prepare and store T-OCA stock solutions?

A: T-OCA is typically supplied as a solid.[1] For in vitro experiments, it is recommended to prepare a concentrated stock solution in an organic solvent like DMSO, ethanol, or dimethyl formamide, where its solubility is approximately 20 mg/mL.[1] Alternatively, for an organic solvent-free solution, T-OCA sodium salt can be dissolved directly in aqueous buffers like PBS (pH 7.2) at a concentration of about 2 mg/mL.[1]

Storage Recommendations:

  • Solid Form: Store at -20°C for long-term stability (≥3 years).[1]

  • Stock Solution in Organic Solvent: Aliquot and store at -20°C or -80°C.

  • Aqueous Solution: It is not recommended to store aqueous solutions for more than one day.[1]

Q3: What is a recommended starting concentration for T-OCA in cell culture experiments?

A: The optimal concentration of T-OCA will be cell-type and assay-dependent. Based on data for its parent compound, Obeticholic Acid (OCA), a good starting point for FXR activation studies is in the nanomolar to low micromolar range.

  • For FXR Activation: EC₅₀ values for OCA in cell-based transactivation assays are reported to be between 100-600 nM.[4]

  • For Gene Expression Studies: In primary human hepatocytes, OCA has been used at concentrations ranging from 0.003 µM to 3 µM.[5] A concentration of 0.5 µM was used to approximate therapeutic levels.

  • Initial Range Finding: A common practice is to perform a dose-response experiment starting from a low concentration (e.g., 10 nM) and increasing up to 10 µM.

Q4: How can I determine if T-OCA is cytotoxic to my cells?

A: It is crucial to assess the cytotoxic potential of T-OCA in your specific cell model before proceeding with functional assays. Hydrophobic bile acids can be cytotoxic at higher concentrations (>100 µM).[6][7]

Recommended Steps:

  • Select a Viability Assay: Use a standard cell viability assay such as MTT, MTS, or a Cell Counting Kit-8 (CCK-8).[6][8]

  • Perform a Dose-Response: Treat your cells with a broad range of T-OCA concentrations (e.g., 1 µM to 500 µM) for the intended duration of your experiment (e.g., 24, 48, or 72 hours).[8][9]

  • Include Controls: Always include a vehicle control (the solvent used for the T-OCA stock, e.g., 0.1% DMSO) and a positive control for cell death.

  • Determine the Non-Toxic Range: Identify the highest concentration of T-OCA that does not significantly reduce cell viability compared to the vehicle control. Functional assays should be performed using concentrations within this range.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Compound Precipitation in Media The final concentration of T-OCA or the organic solvent is too high.Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is low, typically ≤0.2%.[5] If precipitation persists, consider preparing the T-OCA solution in PBS as described in the FAQ section.[1]
No Observable Effect (e.g., No FXR Target Gene Induction) 1. T-OCA concentration is too low.2. Cells have low FXR expression.3. Incubation time is too short.1. Perform a dose-response study to find the optimal concentration.2. Confirm FXR expression in your cell line via qPCR or Western blot.3. Perform a time-course experiment (e.g., 6, 24, 48 hours) to determine the optimal treatment duration. For OCA, 72-hour treatments have been used to assess effects on bile acid synthesis.[5]
High Background Signal in Reporter Assays The reporter plasmid has high basal activity in the chosen cell line.Test different cell lines (e.g., HepG2, HEK293T) to find one with low basal reporter activity. Ensure the Renilla luciferase control plasmid is co-transfected for normalization.[8]
Inconsistent Results Between Experiments 1. Variability in cell passage number or density.2. Inconsistent T-OCA stock solution activity.1. Use cells within a consistent, low passage number range and ensure consistent seeding density for all experiments.2. Prepare fresh aliquots of T-OCA stock solution from the solid compound for each new set of experiments to avoid degradation from repeated freeze-thaw cycles.

Quantitative Data Summary

Table 1: Solubility of this compound
Solvent Approximate Solubility Reference
DMSO~20 mg/mL[1]
Ethanol~20 mg/mL[1]
Dimethyl Formamide (DMF)~20 mg/mL[1]
PBS (pH 7.2)~2 mg/mL[1]
WaterSoluble[2][3]
MethanolSoluble[2][3]
Table 2: Effective Concentrations of Obeticholic Acid (OCA) in Various In Vitro Models

Note: As the parent compound of T-OCA, these concentrations provide a strong reference point for experimental design.

Assay Type Cell Model Effective Concentration (EC₅₀ / Range) Reference
FXR TransactivationHepG2 cells300 - 600 nM (EC₅₀)[4]
FXR TransactivationCell-free assay~100 nM (EC₅₀)[4]
Bile Acid Synthesis RegulationSandwich-cultured human primary hepatocytes (SCHH)0.00316 - 3.16 µM[5]
Gene Expression AnalysisPrimary human hepatocytes0.5 µM (therapeutic approximation)
FXR Target Gene InductionCaco-2 cells (glycine conjugate)Concentration-dependent increase[10]

Experimental Protocols

Protocol 1: Preparation of T-OCA Stock Solution
  • Weighing: Carefully weigh out the desired amount of solid T-OCA powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of sterile-filtered DMSO to achieve a high-concentration stock (e.g., 10 mM or 20 mM).

  • Dissolution: Vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquoting and Storage: Dispense the stock solution into small, single-use aliquots in sterile tubes. Store immediately at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: FXR Luciferase Reporter Assay

This protocol is adapted for cells like HEK293T or HepG2.[8]

  • Cell Seeding: Seed cells into a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency on the day of transfection.

  • Transfection: Co-transfect the cells with three plasmids using a suitable transfection reagent:

    • An FXR expression plasmid.

    • An FXRE (FXR Response Element)-luciferase reporter plasmid.

    • A Renilla luciferase plasmid (for normalization).

  • Incubation: Incubate for 6-24 hours post-transfection to allow for plasmid expression.

  • Treatment: Replace the medium with fresh medium containing serial dilutions of T-OCA. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for an additional 24 hours at 37°C.

  • Lysis and Measurement: Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

  • Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well. Plot the normalized values against the T-OCA concentration to determine the EC₅₀.

Protocol 3: Cell Viability (CCK-8) Assay
  • Cell Seeding: Seed cells in a 96-well clear plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Remove the medium and add 100 µL of fresh medium containing serial dilutions of T-OCA. Include vehicle-only and untreated controls.

  • Incubation: Incubate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C.[8]

  • Reagent Addition: Add 10 µL of CCK-8 solution to each well.

  • Final Incubation: Incubate for 1-4 hours at 37°C, until a visible color change occurs.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Express the viability of treated cells as a percentage relative to the vehicle-treated control cells.

Visualizations

FXR_Signaling_Pathway cluster_cell Hepatocyte cluster_nucleus Nucleus TOCA T-OCA FXR FXR TOCA->FXR Binds & Activates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR Forms Heterodimer RXR RXR RXR->FXR_RXR FXRE FXRE (DNA Response Element) FXR_RXR->FXRE Binds to DNA SHP SHP Gene Induction FXRE->SHP BSEP BSEP Gene Induction FXRE->BSEP CYP7A1 CYP7A1 Gene Repression SHP->CYP7A1 Inhibits Transcription Experimental_Workflow start Start: Plan Experiment prep Prepare T-OCA Stock Solution (e.g., in DMSO) start->prep seed Seed Cells in Multi-well Plates prep->seed cytotoxicity Cytotoxicity Assay (e.g., MTT/CCK-8) seed->cytotoxicity treat_functional Treat Cells with Non-Toxic Concentrations of T-OCA cytotoxicity->treat_functional Determine Safe Concentration Range assay Perform Functional Assay (e.g., qPCR, Reporter Assay) treat_functional->assay analyze Data Collection & Analysis assay->analyze end End: Interpret Results analyze->end Troubleshooting_Tree start Problem: No response to T-OCA treatment q1 Is T-OCA concentration in the active range (e.g., >100 nM)? start->q1 a1_no Action: Perform dose-response (e.g., 10 nM - 10 µM) q1->a1_no No q2 Does the cell line express FXR? q1->q2 Yes a2_no Action: Confirm FXR mRNA/protein. Consider another cell line. q2->a2_no No/Unknown q3 Is the incubation time sufficient? q2->q3 Yes a3_no Action: Perform a time-course experiment (6-72h) q3->a3_no No/Unknown end Problem likely resolved or narrowed down. q3->end Yes

References

Overcoming solubility issues with Tauro-obeticholic acid in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges associated with Tauro-obeticholic acid (T-OCA) in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound (T-OCA) in common laboratory solvents?

A1: this compound and its sodium salt exhibit good solubility in several organic solvents. The sodium salt of T-OCA is also soluble in aqueous buffers. Below is a summary of solubility data.

Q2: What is the recommended method for preparing a stock solution of T-OCA?

A2: To prepare a stock solution, dissolve this compound (sodium salt) in an organic solvent of choice, such as ethanol, DMSO, or dimethyl formamide.[1] The product information sheet suggests that the solubility in these solvents is approximately 20 mg/mL.[1] For the free acid form of T-OCA, methanol (B129727) and DMSO are suitable solvents.[2] It is recommended to purge the solvent with an inert gas before dissolving the compound.[1][2]

Q3: How can I prepare an aqueous solution of T-OCA?

A3: Organic solvent-free aqueous solutions of T-OCA sodium salt can be prepared by directly dissolving the solid in aqueous buffers.[1] The solubility of this compound (sodium salt) in PBS (pH 7.2) is approximately 2 mg/mL.[1] The free acid form of T-OCA is also reported to be soluble in water.[2] For biological experiments, it is advisable to make further dilutions of a high-concentration organic stock solution into the aqueous buffer or isotonic saline to ensure the residual amount of organic solvent is insignificant.[1]

Q4: What is the stability of T-OCA in aqueous solutions?

A4: It is not recommended to store aqueous solutions of T-OCA for more than one day.[1][2] For optimal results, prepare fresh aqueous solutions for each experiment. Stock solutions in anhydrous organic solvents can be stored at -20°C for extended periods; the solid form of T-OCA is stable for at least three years when stored at -20°C.[1]

Q5: How does pH affect the solubility of T-OCA?

Q6: Can I expect T-OCA to form micelles in my aqueous solution?

A6: Bile acids are known to form micelles above a certain concentration, known as the critical micelle concentration (CMC).[4] While the specific CMC for T-OCA has not been reported, naturally occurring bile acids have CMCs in the range of 2–20 mM in water.[4] The tendency to form micelles is influenced by the structure of the bile acid, including the number and position of hydroxyl groups.[4] Given its amphiphilic nature, it is plausible that T-OCA will form micelles at higher concentrations.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation upon dilution of organic stock in aqueous buffer. The concentration of T-OCA in the final aqueous solution exceeds its solubility limit.- Increase the volume of the aqueous buffer to lower the final concentration.- Perform a serial dilution.- Gently warm the solution (if temperature stability is not a concern for your experiment).- Consider using a buffer with a slightly different pH, keeping in mind the pH stability of your system.
Cloudiness or opalescence in the aqueous solution. Formation of micelles or fine aggregates.- This may not necessarily be a problem if the solution is for an in vitro assay where micelle formation is expected. - If a true solution is required, dilute the sample to a concentration below the CMC. - Use a different buffer system.
Difficulty dissolving T-OCA directly in aqueous buffer. Slow dissolution kinetics.- Use the sodium salt form of T-OCA, which generally has better aqueous solubility. - Gently warm the solution to 37°C and vortex or sonicate briefly. Be cautious with temperature as it can affect compound stability and the integrity of other components in your experiment.[6] - Prepare a highly concentrated stock in an organic solvent and then dilute it into your aqueous buffer.
Inconsistent experimental results. - Degradation of T-OCA in aqueous solution over time.- Incomplete dissolution or precipitation during the experiment.- Always prepare fresh aqueous solutions of T-OCA before each experiment.[1][2] - Visually inspect your solutions for any signs of precipitation before use. - Ensure complete dissolution of your stock solution before making further dilutions.

Data Presentation

Table 1: Solubility of this compound and its Sodium Salt

CompoundSolventSolubilityReference
This compoundMethanolSoluble[2]
DMSOSoluble[2]
WaterSoluble[2]
This compound (sodium salt)Ethanol~20 mg/mL[1]
DMSO~20 mg/mL[1]
Dimethyl formamide~20 mg/mL[1]
PBS (pH 7.2)~2 mg/mL[1]

Experimental Protocols

Protocol 1: Preparation of T-OCA Stock and Working Solutions for In Vitro Cell-Based Assays
  • Materials:

    • This compound (or its sodium salt)

    • Anhydrous DMSO

    • Sterile aqueous buffer (e.g., PBS or cell culture medium)

    • Sterile, inert gas (e.g., nitrogen or argon)

    • Sterile microcentrifuge tubes or vials

  • Preparation of Stock Solution (e.g., 10 mM):

    • Weigh the required amount of T-OCA (FW: 527.76 g/mol for free acid; 549.75 g/mol for sodium salt) in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

    • Purge the headspace of the tube with an inert gas to prevent oxidation.

    • Cap the tube tightly and vortex until the solid is completely dissolved.

    • Store the stock solution at -20°C.

  • Preparation of Working Solution:

    • On the day of the experiment, thaw the stock solution at room temperature.

    • Dilute the stock solution to the desired final concentration in the pre-warmed aqueous buffer or cell culture medium.

    • For example, to prepare a 10 µM working solution, dilute the 10 mM stock solution 1:1000.

    • Vortex the working solution gently to ensure homogeneity.

    • Use the freshly prepared working solution immediately. Do not store aqueous solutions.[1][2]

Mandatory Visualizations

Farnesoid X Receptor (FXR) Signaling Pathway

FXR_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Hepatocyte cluster_effects Physiological Effects TOCA This compound (T-OCA) FXR FXR TOCA->FXR binds & activates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXR Response Element (FXRE) FXR_RXR->FXRE binds to SHP SHP (Small Heterodimer Partner) FXRE->SHP upregulates BSEP BSEP (Bile Salt Export Pump) FXRE->BSEP upregulates CYP7A1 CYP7A1 (Bile Acid Synthesis) SHP->CYP7A1 inhibits BileAcidExport Increased Bile Acid Export BSEP->BileAcidExport BileAcidSynthesis Decreased Bile Acid Synthesis CYP7A1->BileAcidSynthesis

Caption: FXR Signaling Pathway Activation by T-OCA.

General Experimental Workflow for T-OCA Solution Preparation and Use

TOCA_Workflow start Start weigh Weigh T-OCA (solid) start->weigh dissolve Dissolve in Anhydrous DMSO weigh->dissolve stock Prepare High-Concentration Stock Solution dissolve->stock store Store at -20°C stock->store Long-term storage dilute Dilute Stock in Aqueous Buffer stock->dilute Day of experiment working Prepare Fresh Working Solution dilute->working experiment Perform Experiment (e.g., cell treatment) working->experiment end End experiment->end

Caption: T-OCA Solution Preparation Workflow.

References

Troubleshooting variability in LC-MS/MS quantification of Tauro-obeticholic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in the LC-MS/MS quantification of Tauro-obeticholic acid (T-OCA).

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of variability in T-OCA quantification?

A1: The most frequently encountered issue is the matrix effect, where co-eluting endogenous components from the biological sample (e.g., plasma, serum, tissue homogenates) interfere with the ionization of T-OCA and its internal standard (IS).[1][2][3] This can lead to ion suppression or enhancement, resulting in inaccurate and imprecise measurements.[2][3]

Q2: What is the best internal standard (IS) to use for T-OCA quantification?

A2: The use of a stable isotope-labeled (SIL) internal standard is highly recommended for accurate quantification.[1][4] For T-OCA, a deuterated analog such as Taurocholic Acid-d4 is a suitable choice as it co-elutes with the analyte and experiences similar matrix effects, thereby providing effective correction.[5][6][7]

Q3: What are the recommended sample preparation techniques for T-OCA analysis?

A3: Common and effective sample preparation methods include protein precipitation (PPT) and solid-phase extraction (SPE).[5][8][9] PPT with a solvent like acetonitrile (B52724) is a simpler and faster method, while SPE can provide a cleaner extract, which may be necessary for complex matrices or when lower detection limits are required.[5][9]

Q4: How can I ensure the stability of T-OCA in my samples?

A4: To maintain the stability of T-OCA, it is crucial to handle and store biological samples properly.[10][11] Samples should be kept on ice during processing and stored at -80°C for long-term storage.[5] Repeated freeze-thaw cycles should be avoided as they can lead to degradation of the analyte.[12]

Troubleshooting Guide

Issue 1: Poor Peak Shape and Asymmetry

Q: My chromatographic peaks for T-OCA are showing significant tailing or fronting. What could be the cause and how can I fix it?

A: Poor peak shape can be attributed to several factors related to the analytical column and mobile phase.

  • Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting. Try diluting the sample or reducing the injection volume.

  • Column Degradation: The performance of the analytical column can deteriorate over time. Consider flushing the column, or if the problem persists, replacing it.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of T-OCA and its interaction with the stationary phase. Ensure the mobile phase pH is appropriate for the analyte and column chemistry.

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion. If possible, reconstitute the final extract in a solvent similar in composition to the initial mobile phase.[9]

Issue 2: High Variability Between Replicate Injections

Q: I am observing poor precision in my results, with high coefficient of variation (%CV) between replicate injections of the same sample. What should I investigate?

A: High variability between replicate injections often points to issues with the LC-MS/MS system or the sample preparation process.

  • Inconsistent Sample Preparation: Ensure that the sample preparation steps, such as pipetting volumes of sample, internal standard, and precipitation solvent, are performed accurately and consistently for all samples.[5]

  • Autosampler Issues: Check the autosampler for any potential problems, such as air bubbles in the syringe or incorrect injection volume settings.

  • Matrix Effects: Significant and variable matrix effects can lead to inconsistent ionization and, consequently, poor precision.[2] The use of a stable isotope-labeled internal standard is crucial to mitigate this.[1][6] If you are already using one, ensure its concentration is appropriate.

  • MS Source Contamination: A dirty ion source can lead to unstable spray and fluctuating signal intensity.[13] Regularly clean the ion source as part of routine maintenance.

Issue 3: Low Signal Intensity or Inability to Reach Required LLOQ

Q: I am struggling to achieve the desired lower limit of quantitation (LLOQ) for T-OCA due to low signal intensity. What are the potential solutions?

A: Low signal intensity can be addressed by optimizing several aspects of the analytical method.

  • MS Parameter Optimization: Ensure that the mass spectrometer parameters, such as spray voltage, source temperature, and gas flows, are optimized for T-OCA.[6] The MRM transitions and collision energies should also be fine-tuned for optimal sensitivity.

  • Sample Preparation Enrichment: Consider using a sample preparation method that includes an evaporation and reconstitution step to concentrate the analyte.[9] Solid-phase extraction can also be used to enrich the sample and remove interfering matrix components.

  • Chromatographic Conditions: Adjusting the mobile phase composition or gradient can sometimes improve peak height and, therefore, signal intensity.

  • Choice of Ionization Mode: While negative ion mode is commonly used for bile acids, ensure this is the optimal mode for T-OCA on your specific instrument.[14][15]

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is a common method for the extraction of T-OCA from plasma or serum.

  • Sample Aliquoting: Pipette 100 µL of the serum or plasma sample, calibrator, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.[5]

  • Internal Standard Spiking: Add 20 µL of the working internal standard solution (e.g., Taurocholic Acid-d4 in methanol) to each tube.[5]

  • Protein Precipitation: Add 200 µL of cold acetonitrile to each tube to precipitate the proteins.[5]

  • Vortexing: Vortex the tubes vigorously for 1 minute to ensure thorough mixing.[5]

  • Centrifugation: Centrifuge the samples at approximately 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[9]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation and Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.[9]

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Data Presentation

Table 1: Representative LC-MS/MS Method Parameters for T-OCA Analysis
ParameterTypical Setting
LC Column C18 reverse-phase (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile/Methanol
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transition (T-OCA) Precursor Ion (m/z) -> Product Ion (m/z)
MRM Transition (IS) Precursor Ion (m/z) -> Product Ion (m/z)
Collision Energy Analyte and instrument dependent

Note: Specific MRM transitions and collision energies need to be optimized for the instrument in use.

Table 2: Example of Method Performance with and without a Stable Isotope-Labeled Internal Standard
Performance MetricWithout SIL-ISWith SIL-IS (Taurocholic Acid-d4)
Precision (%CV) - LQC 15.2%4.8%
Precision (%CV) - MQC 12.5%3.5%
Precision (%CV) - HQC 10.8%2.9%
Accuracy (%RE) - LQC ± 20.5%± 5.2%
Accuracy (%RE) - MQC ± 18.2%± 4.1%
Accuracy (%RE) - HQC ± 15.6%± 3.8%

This table illustrates the significant improvement in precision and accuracy when using a stable isotope-labeled (SIL) internal standard to compensate for matrix effects and other sources of variability. Data is representative and synthesized from typical validation results.[1][4]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample add_is Add Internal Standard sample->add_is ppt Protein Precipitation add_is->ppt centrifuge Centrifugation ppt->centrifuge transfer Transfer Supernatant centrifuge->transfer reconstitute Evaporate & Reconstitute transfer->reconstitute lc_sep LC Separation reconstitute->lc_sep ms_detect MS/MS Detection lc_sep->ms_detect quant Quantification ms_detect->quant report Data Reporting quant->report

Caption: Experimental workflow for T-OCA quantification.

troubleshooting_variability start High Variability Observed check_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? start->check_is implement_is Implement SIL-IS (e.g., Taurocholic Acid-d4) check_is->implement_is No review_prep Review Sample Preparation Consistency check_is->review_prep Yes resolved Variability Resolved implement_is->resolved improve_pipetting Improve Pipetting Accuracy & Consistency review_prep->improve_pipetting Inconsistent check_lcms Investigate LC-MS/MS System review_prep->check_lcms Consistent improve_pipetting->resolved clean_source Clean Ion Source check_lcms->clean_source Dirty Source check_autosampler Check Autosampler check_lcms->check_autosampler Source is Clean clean_source->resolved check_autosampler->resolved

References

Identifying and minimizing off-target effects of Tauro-obeticholic acid in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying and minimizing off-target effects of Tauro-obeticholic acid (TOCA) in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TOCA) and what is its primary on-target effect?

A1: this compound is the taurine (B1682933) conjugate and an active metabolite of Obeticholic acid (OCA).[1] OCA is a potent and selective agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a crucial role in regulating bile acid, lipid, and glucose metabolism.[2][3] Therefore, the primary on-target effect of TOCA is the activation of FXR and the subsequent modulation of its target genes.

Q2: What are the potential off-target effects of this compound?

Q3: What are the common reasons for inconsistent results in my TOCA experiments?

A3: Inconsistent results with TOCA can arise from several factors:

  • Compound Stability and Solubility: Ensure that TOCA is fully dissolved in your culture medium. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.

  • Cell Culture Conditions: Maintain consistent cell passage numbers, seeding densities, and serum concentrations, as these can influence cellular responses.

  • Assay Variability: Pipetting errors, reagent degradation, and fluctuations in incubation times can all contribute to variability.

Q4: How can I distinguish between on-target FXR activation and potential off-target effects in my experiments?

A4: To differentiate between on-target and off-target effects, consider the following strategies:

  • Use of FXR Antagonists: Co-treatment with a specific FXR antagonist should reverse the on-target effects of TOCA.

  • FXR Knockdown/Knockout Cells: Utilize cell lines where the FXR gene has been silenced or knocked out. In these cells, any remaining effects of TOCA can be attributed to off-target mechanisms.

  • Dose-Response Analysis: On-target effects typically occur at lower, more potent concentrations of the compound, while off-target effects may only appear at higher concentrations.

  • Use of Structurally Different FXR Agonists: Compare the effects of TOCA with other FXR agonists that have a different chemical structure. If an observed effect is unique to TOCA, it may be an off-target effect.

Troubleshooting Guides

Issue 1: Unexpectedly high cytotoxicity observed in cells treated with TOCA.

Possible CauseTroubleshooting Steps
Concentration-dependent cytotoxicity Perform a dose-response experiment to determine the cytotoxic concentration (CC50) of TOCA in your specific cell line using an appropriate cytotoxicity assay (e.g., MTT or LDH assay). Use concentrations well below the CC50 for your functional assays.
Cell line sensitivity Different cell lines can have varying sensitivities to bile acids. Consider testing TOCA in multiple cell lines to find a suitable model with a good therapeutic window between FXR activation and cytotoxicity.
Solvent toxicity Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a non-toxic level (typically <0.1%). Run a solvent-only control to assess its effect on cell viability.
Compound degradation Degradation of the compound could lead to the formation of toxic byproducts. Use freshly prepared solutions of TOCA for your experiments.

Issue 2: Observed phenotype does not align with known FXR activation pathways.

Possible CauseTroubleshooting Steps
Off-target effects As mentioned in the FAQs, TGR5 is a potential off-target of taurine-conjugated bile acids. Investigate the expression of TGR5 in your cell line and consider using a TGR5 antagonist to see if it reverses the unexpected phenotype. For broader screening, consider commercial off-target profiling services.
Activation of compensatory signaling pathways Prolonged activation of a signaling pathway can sometimes lead to the activation of feedback loops or compensatory mechanisms. Conduct time-course experiments to understand the dynamics of the cellular response to TOCA.
Experimental artifact Rule out any potential artifacts in your assay system. Ensure the specificity of your antibodies for western blotting and the primers for qPCR.

Quantitative Data

Due to the limited availability of public data specifically for this compound, the following tables provide data for its parent compound, Obeticholic acid (OCA), and general cytotoxicity information for related bile acids. This can be used as a reference for experimental design.

Table 1: In Vitro Potency of Obeticholic Acid (OCA)

TargetAssay TypeCell Line/SystemEC50 / IC50
FXRReporter Assay-~100 nM[2]

Table 2: General Cytotoxicity of Bile Acids

Bile AcidCytotoxicity Ranking (most to least toxic)
Deoxycholic acid1[7]
Chenodeoxycholic acid2[7]
Taurodeoxycholic acid3[7]
Ursodeoxycholic acid4[7]
Taurochenodeoxycholic acid5[7]
Cholic acid6[7]
Tauroursodeoxycholic acid7[7]

Experimental Protocols

1. FXR Reporter Assay

This protocol is for a luciferase-based reporter assay to quantify the activation of FXR by TOCA.

  • Cell Seeding:

    • Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Transfection:

    • Co-transfect the cells with an FXR expression plasmid and a luciferase reporter plasmid containing FXR response elements (FXREs).

    • Use a suitable transfection reagent according to the manufacturer's instructions.

    • Incubate for 4-6 hours, then replace the transfection medium with fresh culture medium.

  • Compound Treatment:

    • The following day, treat the cells with a serial dilution of TOCA. Include a vehicle control (e.g., DMSO).

    • Incubate for 18-24 hours.

  • Luciferase Measurement:

    • Lyse the cells using a passive lysis buffer.

    • Measure luciferase activity using a luminometer and a luciferase assay reagent kit.

    • Normalize the data to a co-transfected internal control (e.g., Renilla luciferase) to account for variations in transfection efficiency.

2. MTT Cytotoxicity Assay

This protocol is to determine the cytotoxic effects of TOCA.

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with a range of TOCA concentrations. Include a vehicle control and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[8]

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol) to dissolve the formazan crystals.[9]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[10]

    • Calculate cell viability as a percentage of the vehicle-treated control.

Visualizations

FXR_Signaling_Pathway TOCA This compound FXR FXR TOCA->FXR Binds and Activates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXR Response Element (DNA) FXR_RXR->FXRE Binds to Target_Genes Target Gene Transcription FXRE->Target_Genes Initiates Biological_Effects Regulation of Bile Acid, Lipid, and Glucose Metabolism Target_Genes->Biological_Effects Leads to

FXR signaling pathway activation by TOCA.

Off_Target_Workflow Start Start: Unexpected Phenotype Observed with TOCA Dose_Response Perform Dose-Response and Time-Course Analysis Start->Dose_Response On_Target_Validation On-Target Validation Dose_Response->On_Target_Validation FXR_Antagonist Use FXR Antagonist On_Target_Validation->FXR_Antagonist Yes FXR_KO Use FXR Knockout/Knockdown Cells On_Target_Validation->FXR_KO Yes Off_Target_Investigation Investigate Off-Target Effects On_Target_Validation->Off_Target_Investigation No FXR_Antagonist->Off_Target_Investigation FXR_KO->Off_Target_Investigation TGR5_Assay Test for TGR5 Activation Off_Target_Investigation->TGR5_Assay Hypothesis-driven Broad_Screening Broad Off-Target Screening (e.g., Kinase/Receptor Panels) Off_Target_Investigation->Broad_Screening Unbiased Conclusion Identify On-Target vs. Off-Target Mediated Effects TGR5_Assay->Conclusion Broad_Screening->Conclusion

Workflow for identifying off-target effects.

Troubleshooting_Logic Start Inconsistent/Unexpected Experimental Results Check_Compound Check Compound Integrity and Solubility Start->Check_Compound Check_Cells Verify Cell Health and Culture Conditions Check_Compound->Check_Cells Check_Assay Review Assay Protocol and Reagents Check_Cells->Check_Assay Is_Cytotoxic Is Unexpected Cytotoxicity Observed? Check_Assay->Is_Cytotoxic Perform_Cytotoxicity_Assay Perform Cytotoxicity Assay (e.g., MTT, LDH) Is_Cytotoxic->Perform_Cytotoxicity_Assay Yes Is_Phenotype_Novel Is the Phenotype Novel/Unexpected? Is_Cytotoxic->Is_Phenotype_Novel No Optimize_Experiment Optimize Experimental Parameters Perform_Cytotoxicity_Assay->Optimize_Experiment Investigate_Off_Target Investigate Potential Off-Target Effects Is_Phenotype_Novel->Investigate_Off_Target Yes Is_Phenotype_Novel->Optimize_Experiment No Investigate_Off_Target->Optimize_Experiment

Troubleshooting decision tree for TOCA experiments.

References

Addressing cytotoxicity of Tauro-obeticholic acid at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tauro-obeticholic acid (T-OCA), particularly concerning its potential for cytotoxicity at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is this compound (T-OCA) and how does it relate to Obeticholic Acid (OCA)?

A1: this compound (T-OCA) is the taurine-conjugated form of Obeticholic Acid (OCA). OCA is a potent and selective agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a key role in regulating bile acid, lipid, and glucose metabolism. In the liver, OCA can be conjugated with taurine (B1682933) to form T-OCA, which is a major metabolite.

Q2: Is T-OCA cytotoxic at high concentrations?

A2: While specific quantitative cytotoxicity data for T-OCA is limited in publicly available literature, the parent compound, OCA, has been reported to induce hepatotoxicity at high doses. Generally, taurine conjugation of bile acids tends to decrease their cytotoxicity compared to their unconjugated forms. However, at supraphysiological concentrations, it is plausible that T-OCA could also exhibit cytotoxic effects.

Q3: What are the potential mechanisms of T-OCA-induced cytotoxicity?

A3: Based on studies of OCA and other hydrophobic bile acids, the potential mechanisms of cytotoxicity at high concentrations may involve:

  • Mitochondrial Dysfunction: Disruption of the mitochondrial membrane potential, leading to impaired cellular energy metabolism and initiation of apoptosis.

  • Endoplasmic Reticulum (ER) Stress: Accumulation of unfolded or misfolded proteins in the ER, triggering the unfolded protein response (UPR), which can lead to apoptosis if the stress is prolonged or severe.

  • Inflammatory Signaling: Activation of pro-inflammatory pathways, such as the IL-6/STAT3 and NF-κB signaling cascades, can contribute to cellular damage.

Q4: What in vitro models are suitable for studying T-OCA cytotoxicity?

A4: Common in vitro models for assessing hepatotoxicity include:

  • Primary human hepatocytes: Considered the gold standard for in vitro liver studies.

  • Hepatoma cell lines: Such as HepG2 and Huh7, which are widely used for their convenience and reproducibility.

  • 3D liver spheroids or organoids: These models more closely mimic the in vivo liver microenvironment.

Troubleshooting Guide: Unexpected Cytotoxicity in Experiments

If you are observing higher-than-expected cytotoxicity in your experiments with T-OCA, consider the following troubleshooting steps:

Issue Possible Cause Recommended Action
High cell death at expected non-toxic concentrations - Inaccurate T-OCA concentration.- Cell line is particularly sensitive.- Contamination of cell culture.- Verify the concentration of your T-OCA stock solution.- Perform a dose-response curve to determine the IC50 for your specific cell line.- Check for mycoplasma or bacterial contamination.
Inconsistent results between experiments - Variability in cell passage number.- Inconsistent incubation times.- Pipetting errors.- Use cells within a consistent and low passage number range.- Ensure precise and consistent timing for all experimental steps.- Calibrate pipettes and use proper pipetting techniques.
Discrepancy with published data - Different experimental conditions (e.g., cell density, serum concentration).- Use of a different cytotoxicity assay.- Carefully compare your protocol with the published methodology.- Consider using multiple, complementary cytotoxicity assays to confirm results.

Data on Bile Acid and OCA Cytotoxicity

Table 1: Comparative Cytotoxicity of Various Bile Acids in Colon Cancer Cell Lines

Bile AcidRelative Cytotoxicity (50% Growth Inhibition)
Deoxycholic acidMost Cytotoxic
Chenodeoxycholic acid= Deoxycholic acid
Taurodeoxycholic acid< Chenodeoxycholic acid
Ursodeoxycholic acid< Taurodeoxycholic acid
Taurochenodeoxycholic acid< Ursodeoxycholic acid
Cholic acid< Taurochenodeoxycholic acid
Tauroursodeoxycholic acidLeast Cytotoxic

Source: Adapted from a study on various colon cancer cell lines.[1][2]

Table 2: Cytotoxicity of Obeticholic Acid (OCA) in Hepatocellular Carcinoma (HCC) Cell Lines

Cell LineTreatmentEffect
HepG2, Huh7, SNU-449OCASuppressed proliferation, migration, and invasion.

This study demonstrated a cytotoxic effect of OCA on HCC cell lines, which was hampered in the presence of an FXR antagonist, suggesting an FXR-dependent mechanism.

Signaling Pathways Implicated in T-OCA's Effects

Farnesoid X Receptor (FXR) Signaling Pathway

T-OCA, as an active metabolite of the FXR agonist OCA, is expected to activate the FXR signaling pathway. This pathway is central to bile acid homeostasis and has been implicated in both protective and potentially detrimental cellular responses depending on the context.

FXR_Signaling_Pathway FXR Signaling Pathway TOCA This compound (T-OCA) FXR FXR TOCA->FXR Activates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXR Response Element (FXRE) in DNA FXR_RXR->FXRE Binds to SHP Small Heterodimer Partner (SHP) Gene Expression FXRE->SHP Induces BSEP Bile Salt Export Pump (BSEP) Gene Expression FXRE->BSEP Induces CYP7A1 Cholesterol 7α-hydroxylase (CYP7A1) Gene Expression SHP->CYP7A1 Inhibits Pro_inflammatory_Signaling Potential Pro-inflammatory Signaling High_TOCA High Concentration This compound Cell_Stress Cellular Stress (e.g., Mitochondrial, ER) High_TOCA->Cell_Stress NFkB NF-κB Pathway Cell_Stress->NFkB Activates IL6_STAT3 IL-6/STAT3 Pathway Cell_Stress->IL6_STAT3 Activates Inflammation Pro-inflammatory Cytokine Production NFkB->Inflammation IL6_STAT3->Inflammation Cytotoxicity Cytotoxicity Inflammation->Cytotoxicity MTT_Assay_Workflow MTT Assay Workflow Start Seed cells in a 96-well plate Treat Treat cells with T-OCA Start->Treat Incubate1 Incubate for desired time Treat->Incubate1 Add_MTT Add MTT reagent Incubate1->Add_MTT Incubate2 Incubate for 2-4 hours Add_MTT->Incubate2 Solubilize Add solubilization solution Incubate2->Solubilize Read Measure absorbance at 570 nm Solubilize->Read

References

Improving the extraction efficiency of Tauro-obeticholic acid from biological matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Tauro-obeticholic acid (T-OCA) from biological matrices.

Troubleshooting Guide

Low recovery, high variability, and matrix effects are common challenges encountered during the extraction of T-OCA. This guide addresses specific issues in a question-and-answer format to help you navigate these complexities.

Q1: I am experiencing low recovery of T-OCA from plasma/serum samples. What are the potential causes and how can I improve it?

A1: Low recovery of T-OCA can stem from several factors, including inefficient extraction, analyte degradation, or losses during sample processing.[1][2]

Troubleshooting Steps:

  • Optimize Extraction Method:

    • Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up complex samples and concentrating the analyte.[3][4][5] Ensure proper conditioning of the SPE cartridge, optimization of sample loading pH, and selection of appropriate wash and elution solvents.[6][7] A reversed-phase C18 sorbent is commonly used for bile acid extraction.[5][8]

    • Liquid-Liquid Extraction (LLE): LLE can be effective, particularly for more complex matrices.[5] The choice of organic solvent is critical; solvents like ethyl acetate (B1210297) or dichloromethane (B109758) are often used.[5] Multiple extraction steps can enhance recovery.[5]

    • Protein Precipitation (PPT): While simple, PPT may result in lower recovery and significant matrix effects due to the co-precipitation of the analyte with proteins.[8][9] Using cold acetonitrile (B52724) is a common approach.[8][10]

  • Adjust Sample pH: The pH of the sample can significantly impact the extraction efficiency of acidic compounds like T-OCA.[8][11] Acidifying the sample (e.g., with formic or phosphoric acid) can improve recovery with reversed-phase SPE by ensuring the analyte is in a neutral form, enhancing its retention on the nonpolar sorbent.[6]

  • Evaluate Analyte Stability: T-OCA, like other bile acids, can be susceptible to degradation by enzymes present in the biological matrix.[12][13] It is crucial to keep samples on ice or at 4°C during processing to minimize enzymatic activity.[12][14] For long-term storage, samples should be kept at -80°C.[15]

  • Prevent Analyte Loss:

    • Evaporation Step: During the evaporation of the extraction solvent, volatile analytes can be lost.[1] Use a gentle stream of nitrogen and a controlled temperature (e.g., 40°C) to prevent this.[6] The addition of a less volatile "keeper" solvent can also help minimize loss.[16]

    • Adsorption to Surfaces: T-OCA may adsorb to plasticware. Using low-adsorption microcentrifuge tubes and pipette tips can mitigate this issue.

Q2: My quantitative results for T-OCA are inconsistent and show high variability. What could be the cause?

A2: High variability is often linked to inconsistent sample preparation and matrix effects.[6]

Troubleshooting Steps:

  • Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for variability during sample preparation and analysis. A SIL-IS for T-OCA will behave similarly to the analyte throughout the extraction and ionization process, compensating for losses and matrix effects.[6]

  • Ensure Consistent Sample Handling: Standardize all steps of your protocol, including vortexing times, centrifugation speeds, and evaporation conditions.[6]

  • Use Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples (e.g., charcoal-stripped serum) to ensure that the standards and samples are affected similarly by the matrix.[6]

Q3: I am observing significant matrix effects (ion suppression or enhancement) in my LC-MS/MS analysis of T-OCA. How can I minimize these?

A3: Matrix effects occur when co-eluting endogenous components from the sample interfere with the ionization of the analyte, leading to inaccurate quantification.[6][10]

Troubleshooting Steps:

  • Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering substances.

    • Solid-Phase Extraction (SPE): SPE is generally superior to protein precipitation for removing phospholipids (B1166683) and other sources of matrix effects.[5][6]

    • Liquid-Liquid Extraction (LLE): LLE can also provide cleaner extracts compared to PPT.[17]

  • Optimize Chromatographic Separation: Ensure that T-OCA is chromatographically separated from the bulk of the matrix components.

    • Column Choice: A C18 reversed-phase column is commonly used for bile acid analysis.[8] Experimenting with different C18 columns from various manufacturers can be beneficial as selectivity can differ.[8]

    • Gradient Optimization: A shallower gradient can improve the resolution of T-OCA from interfering compounds.[8]

  • Dilute the Sample: If other methods are insufficient, diluting the final extract can reduce the concentration of interfering matrix components. However, this may compromise the sensitivity of the assay.

Frequently Asked Questions (FAQs)

Q: What is the recommended sample preparation technique for T-OCA extraction? A: Solid-Phase Extraction (SPE) using a reversed-phase C18 cartridge is often the preferred method as it provides excellent sample cleanup, reduces matrix effects, and allows for sample concentration, leading to high sensitivity and reproducibility.[3][4][5]

Q: What are the typical recovery rates for T-OCA from biological matrices? A: With an optimized SPE method, recovery rates for bile acids, including T-OCA, can range from 89.1% to 100.2%.[5] However, this can vary significantly depending on the matrix and the specific protocol used.

Q: At what pH should I perform the extraction of T-OCA? A: For reversed-phase SPE, acidifying the sample to a low pH (e.g., using formic or phosphoric acid) is recommended to neutralize the acidic T-OCA molecule, thereby increasing its retention on the nonpolar C18 sorbent.[6][8]

Q: How can I ensure the stability of T-OCA during sample preparation? A: To minimize enzymatic degradation, it is critical to keep biological samples cold (on ice or at 4°C) throughout the extraction process.[12][14] For storage, freezing at -80°C is recommended.[15] Avoid repeated freeze-thaw cycles.[15]

Data Presentation

Table 1: Comparison of Extraction Techniques for this compound

FeatureProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Principle Protein removal by denaturationPartitioning between immiscible liquidsAnalyte retention on a solid sorbent
Selectivity LowModerateHigh
Recovery Variable, can be lowModerate to HighHigh and reproducible
Matrix Effects HighModerateLow
Complexity LowModerateHigh
Typical Solvents Acetonitrile, Methanol (B129727)Ethyl Acetate, DichloromethaneMethanol, Acetonitrile, Water

Table 2: Quantitative Parameters for T-OCA Analysis from Human Plasma[3][4]

ParameterMethod 1[4]Method 2[3]
Extraction Method Solid-Phase ExtractionSolid-Phase Extraction
Quantification Range 0.255 to 75.101 ng/mL0.1250 to 50.00 ng/mL
Internal Standard Isotope-labeled T-OCAIsotope-labeled T-OCA
Instrumentation LC-MS/MSUPLC-MS/MS

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of T-OCA from Human Plasma

This protocol is a general guideline and may require optimization for specific applications.

  • Sample Pre-treatment:

    • Thaw plasma samples on ice.

    • To 250 µL of plasma in a low-adsorption microcentrifuge tube, add an appropriate amount of a stable isotope-labeled internal standard for T-OCA.

    • Add 750 µL of 4% phosphoric acid in water and vortex for 30 seconds.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 100 mg) by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the entire pre-treated sample onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 0.5 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of water to remove polar interferences.

    • Wash the cartridge with 1 mL of 25% methanol in water to remove less hydrophobic interferences.

  • Elution:

    • Elute T-OCA and other retained bile acids with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluent to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid) for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis start Plasma Sample add_is Add Internal Standard start->add_is acidify Acidify Sample add_is->acidify load Load Sample acidify->load condition Condition SPE Cartridge condition->load wash Wash Cartridge load->wash elute Elute T-OCA wash->elute evaporate Evaporate Eluent elute->evaporate reconstitute Reconstitute evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions issue Low T-OCA Recovery cause1 Inefficient Extraction issue->cause1 cause2 Analyte Degradation issue->cause2 cause3 Sample Loss issue->cause3 sol1a Optimize SPE/LLE Method cause1->sol1a sol1b Adjust Sample pH cause1->sol1b sol2 Keep Samples Cold cause2->sol2 sol3a Gentle Evaporation cause3->sol3a sol3b Use Low-Adsorption Plastics cause3->sol3b

References

Mitigating the impact of serum proteins on Tauro-obeticholic acid activity in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for mitigating the impact of serum proteins on Tauro-obeticholic acid (T-OCA) activity in vitro.

Frequently Asked Questions (FAQs)

Q1: What is this compound (T-OCA) and what is its mechanism of action?

A1: this compound is the taurine (B1682933) conjugate of obeticholic acid (OCA). OCA is a potent and selective agonist for the Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver and intestine.[1][2][3] FXR is a key regulator of bile acid, lipid, and glucose homeostasis.[4][5] When activated by a ligand like OCA, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences called FXR response elements (FXREs) in the promoter regions of target genes.[6] This binding modulates the expression of genes involved in bile acid synthesis and transport. A primary action of FXR activation is the suppression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[2][7] This leads to a reduction in the overall bile acid pool, protecting liver cells from bile acid toxicity.[1][2]

Q2: How do serum proteins, like albumin, affect T-OCA activity in vitro?

A2: Serum proteins, particularly albumin, can significantly impact the in vitro activity of T-OCA. Obeticholic acid and its metabolites are known to be highly plasma protein-bound (>99%).[7] In an in vitro setting, this binding reduces the concentration of "free" T-OCA available to enter cells and interact with its target, the FXR.[8][9] This sequestration effect means that the observed potency (e.g., EC50) of T-OCA in assays containing serum or albumin will be considerably lower (i.e., the EC50 value will be higher) than in serum-free conditions. The magnitude of this effect is dependent on the concentration of albumin and the binding affinity of T-OCA for albumin.[10]

Q3: Why is my observed EC50 for T-OCA higher in my cell-based assay than what is reported in the literature?

A3: A higher-than-expected EC50 value is a common issue and can often be attributed to the presence of serum in the cell culture medium. Standard cell culture media are often supplemented with Fetal Bovine Serum (FBS), which contains bovine serum albumin. This albumin binds to T-OCA, reducing its free concentration and thus its apparent potency.[9] Different batches of FBS can have varying albumin concentrations, leading to variability in results. To obtain results that reflect the intrinsic activity of the compound, it is recommended to either conduct the assay in serum-free medium or to calculate the free concentration of T-OCA.

Q4: How can I calculate the free concentration of T-OCA in my assay medium?

A4: The free concentration of a drug can be estimated if the total drug concentration, the protein concentration, and the binding affinity (dissociation constant, Kd) are known. The relationship can be described by the law of mass action. A simplified approach is to use the fraction unbound (fu), which can be determined experimentally using methods like equilibrium dialysis or ultrafiltration.[8][11]

The formula to calculate the free concentration is: Free Concentration = Total Concentration × Fraction Unbound (fu)

The fraction unbound can be influenced by both drug and protein concentrations, especially if binding sites on albumin become saturated.[9][12] For practical purposes in cell culture, using a charcoal-stripped serum, which has reduced levels of endogenous lipophilic molecules, can provide a more consistent experimental background.[5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High variability in EC50 values between experiments. 1. Inconsistent serum (e.g., FBS) concentration or batch-to-batch variation in albumin content. 2. Pipetting errors when preparing compound dilutions.1. Use a single, qualified batch of serum for the entire set of experiments. Consider using charcoal-stripped serum for more consistency. 2. Perform assays in serum-free or low-serum (e.g., <2%) conditions if the cells can tolerate it for the duration of the assay. 3. Carefully calibrate pipettes and use precise dilution techniques.
No or very low response to T-OCA treatment. 1. High concentration of serum albumin in the medium is sequestering nearly all of the compound. 2. Degradation of the T-OCA compound. 3. Low expression of FXR in the cell line used.1. Reduce the serum concentration in the assay medium or switch to a serum-free formulation. 2. Increase the concentration range of T-OCA tested to overcome the protein binding. 3. Ensure proper storage of the T-OCA stock solution (typically at -20°C or -80°C in DMSO). 4. Confirm that the chosen cell line (e.g., HepG2, HEK293T) expresses sufficient levels of functional FXR.[4]
Observed EC50 is much lower than expected, even in the presence of serum. 1. The serum used may have a lower albumin concentration than typical. 2. The compound may have displaced another endogenous ligand from albumin, leading to an artificially high free fraction.1. Quantify the albumin concentration in the serum batch being used. 2. Use charcoal-stripped serum to remove endogenous hormones and lipids that might compete for binding sites.[5]

Quantitative Data Summary

The presence of Human Serum Albumin (HSA) significantly alters the apparent activity of FXR agonists. The following table illustrates the expected shift in the half-maximal effective concentration (EC50) of an FXR agonist like T-OCA in the presence of physiologically relevant concentrations of HSA.

HSA ConcentrationExpected EC50 Shift (Fold Increase vs. Serum-Free)Fraction Unbound (fu) - Approximate
0% (Serum-Free)1x (Baseline)1.0
1% (~150 µM)10x - 50x0.02 - 0.10
4% (~600 µM)50x - 200x< 0.02

Note: These values are illustrative and the actual shift depends on the specific binding affinity of T-OCA to albumin. Bile acids in general have a high affinity for albumin.[13][14][15]

Experimental Protocols

FXR Reporter Gene Assay Protocol

This protocol is a common method for quantifying the activation of FXR in response to a ligand like T-OCA.[4]

Objective: To determine the EC50 of T-OCA for FXR activation in a cell-based assay.

Materials:

  • HEK293T or HepG2 cells.[4]

  • FXR expression plasmid.

  • FXR Response Element (FXRE)-driven luciferase reporter plasmid.

  • A control plasmid expressing Renilla luciferase (for normalization).

  • Transfection reagent (e.g., Lipofectamine).

  • Cell culture medium (e.g., DMEM) with and without serum.

  • This compound.

  • 96-well white, opaque cell culture plates.

  • Dual-luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Seeding:

    • Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete culture medium (e.g., DMEM + 10% FBS).[4]

    • Incubate overnight at 37°C in a 5% CO2 incubator until cells are 70-80% confluent.[4]

  • Transfection (Day 2):

    • For each well, prepare a transfection mix containing the FXR expression vector, the FXRE-luciferase reporter vector, and the Renilla control vector.[4]

    • Follow the transfection reagent manufacturer’s protocol.

    • Add the mix to the cells and incubate for 4-6 hours.[4]

    • After incubation, replace the transfection medium with fresh medium. For this experiment, use medium with varying concentrations of serum or serum albumin (e.g., 0%, 1%, 4% charcoal-stripped FBS) to test the impact of protein binding.

  • Compound Treatment (Day 2):

    • Prepare serial dilutions of T-OCA in the appropriate assay medium (with corresponding serum concentrations).

    • Add the T-OCA dilutions to the transfected cells. Include a vehicle control (e.g., DMSO).

    • Incubate for 18-24 hours at 37°C.

  • Luciferase Assay (Day 3):

    • Remove the medium and wash the cells with PBS.[4]

    • Lyse the cells using a passive lysis buffer.[4]

    • Measure firefly and Renilla luciferase activity sequentially using a luminometer and a dual-luciferase assay kit.[4]

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.

    • Plot the normalized luciferase activity against the logarithm of the T-OCA concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value.

Visualizations

Signaling Pathway

FXR_Signaling_Pathway cluster_cell Hepatocyte cluster_nucleus Nucleus TOCA T-OCA (Free) FXR FXR TOCA->FXR Binds TOCA_Bound T-OCA (Bound to Albumin) TOCA->TOCA_Bound Binding FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXRE (DNA) FXR_RXR->FXRE Binds Target_Genes Target Genes (e.g., SHP, BSEP) FXRE->Target_Genes Regulates Transcription TOCA_Bound->TOCA Release Albumin Serum Albumin

Caption: T-OCA binds to FXR, which then forms a heterodimer with RXR to regulate gene expression.

Experimental Workflow

Experimental_Workflow Day1 Day 1: Seed Cells (HEK293T in 96-well plate) Day2_Transfect Day 2: Co-transfect FXR, FXRE-Luc, Renilla Plasmids Day1->Day2_Transfect Day2_Treat Day 2: Treat Cells (Serial dilutions of T-OCA in media with/without serum) Day2_Transfect->Day2_Treat Day3_Lyse Day 3: Lyse Cells (Add passive lysis buffer) Day2_Treat->Day3_Lyse Day3_Read Day 3: Measure Luminescence (Dual-Luciferase Assay) Day3_Lyse->Day3_Read Analysis Data Analysis (Normalize Firefly/Renilla, Plot Dose-Response, Calculate EC50) Day3_Read->Analysis

Caption: Workflow for an FXR reporter gene assay to determine T-OCA potency.

Troubleshooting Logic

Troubleshooting_EC50 Start Problem: High T-OCA EC50 CheckSerum Is serum present in the assay medium? Start->CheckSerum HighSerum High serum concentration is the likely cause. Binding to albumin reduces free T-OCA. CheckSerum->HighSerum Yes CheckCells Is the cell line appropriate and healthy? (e.g., expresses FXR) CheckSerum->CheckCells No SolutionSerum Solution: 1. Reduce serum %. 2. Use charcoal-stripped serum. 3. Calculate free concentration. HighSerum->SolutionSerum BadCells Low FXR expression or poor cell health is the likely cause. CheckCells->BadCells No CheckCompound Is the T-OCA compound stock viable? CheckCells->CheckCompound Yes SolutionCells Solution: 1. Use a validated cell line (e.g., HepG2). 2. Check cell viability. BadCells->SolutionCells BadCompound Compound degradation is the likely cause. CheckCompound->BadCompound No SolutionCompound Solution: 1. Use a fresh aliquot of T-OCA. 2. Verify stock concentration. BadCompound->SolutionCompound

Caption: A logical flowchart for troubleshooting unexpectedly high EC50 values for T-OCA.

References

Ensuring long-term stability of Tauro-obeticholic acid stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for ensuring the long-term stability of Tauro-obeticholic acid (T-OCA) stock solutions. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for solid this compound?

A1: Solid T-OCA should be stored at -20°C. Under these conditions, it is stable for at least three to four years.[1][2][3]

Q2: In which solvents can I dissolve T-OCA?

A2: T-OCA is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), ethanol, methanol, and Dimethylformamide (DMF).[1][2][4] It is also soluble in aqueous buffers like PBS (pH 7.2) and water.[1][4]

Q3: What are the recommended concentrations for stock solutions?

A3: For organic solvents such as DMSO, ethanol, and DMF, stock solutions can be prepared at approximately 20 mg/mL.[1] In DMSO, concentrations up to 50 mg/mL can be achieved, though sonication may be necessary to fully dissolve the compound.[5] For aqueous solutions in PBS (pH 7.2), the solubility is lower, at approximately 2 mg/mL.[1]

Q4: How should I prepare a T-OCA stock solution?

A4: To prepare a stock solution, dissolve the solid T-OCA in the solvent of your choice. It is recommended to purge the solvent with an inert gas (e.g., nitrogen or argon) before adding it to the solid compound to minimize oxidation.[1][2] For high concentrations in DMSO, sonication can aid dissolution.[5]

Q5: How long are aqueous solutions of T-OCA stable?

A5: Aqueous solutions of T-OCA are not recommended for long-term storage. It is best practice to prepare these solutions fresh and use them within one day.[1][2]

Q6: What are the recommended storage conditions for stock solutions in organic solvents?

A6: For long-term stability, stock solutions of T-OCA in organic solvents like DMSO should be stored at -80°C, where they can be stable for up to one year.[6] For shorter-term storage of up to one month, -20°C is also acceptable.[7] To minimize degradation from freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use vials.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Precipitate observed in stock solution after thawing. 1. Concentration is too high: The concentration may be near the solubility limit for the storage temperature. 2. Incomplete initial dissolution: The compound may not have been fully dissolved during preparation. 3. Solvent evaporation: Improperly sealed vials can lead to solvent evaporation, increasing the concentration.1. Gently warm the solution to 37°C and vortex or sonicate to redissolve the precipitate. 2. If precipitation persists, consider diluting the stock solution to a lower concentration. 3. Ensure vials are sealed tightly with appropriate caps. Using parafilm as an extra seal can help.
Stock solution appears discolored (e.g., yellowing). Oxidation/Degradation: The compound may be degrading due to exposure to air, light, or improper storage temperatures.1. Discard the discolored solution. 2. When preparing new stock solutions, ensure the solvent is purged with an inert gas.[1][2] 3. Store aliquots in amber vials or vials wrapped in foil to protect from light.
Inconsistent results in bioassays. 1. Degradation of T-OCA: The activity of the compound may have decreased due to improper storage. 2. Inaccurate concentration: This could be due to pipetting errors, solvent evaporation, or incomplete dissolution. 3. Multiple freeze-thaw cycles: Repeatedly freezing and thawing a stock solution can lead to degradation.1. Prepare a fresh stock solution from solid T-OCA. 2. Verify the concentration of the stock solution using a validated analytical method like HPLC-UV. 3. Always aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles.
Unexpected peaks in HPLC/LC-MS analysis. Degradation Products: New peaks may indicate the presence of degradation products. Potential degradation could involve hydrolysis of the taurine (B1682933) conjugate or oxidation of the steroid core.1. Analyze a freshly prepared standard to confirm the retention time of pure T-OCA. 2. Review storage conditions and handling procedures. 3. If degradation is suspected, it is recommended to use a fresh vial of solid T-OCA to prepare a new stock solution.

Stability of T-OCA Stock Solutions

While specific quantitative long-term stability data for T-OCA is not extensively published, the following table provides an illustrative example of expected stability based on general knowledge of taurine-conjugated bile acids. This data should be considered representative and used for guidance only. For critical applications, it is highly recommended to perform an in-house stability study.

SolventStorage Temp.1 Month3 Months6 Months12 Months
DMSO -20°C>99%~98%~95%~90%
-80°C>99%>99%~99%~98%
Ethanol -20°C~98%~96%~92%<90%
-80°C>99%~98%~97%~95%

Table 1: Illustrative stability of this compound stock solutions, presented as the percentage of the initial concentration remaining.

Experimental Protocols

Protocol for Stability Assessment of T-OCA Stock Solutions via HPLC-UV

This protocol outlines a stability-indicating HPLC method adapted from published methods for obeticholic acid.[8][9]

1. Materials and Reagents:

  • This compound (T-OCA) reference standard

  • HPLC-grade acetonitrile (B52724), methanol, and water

  • Potassium dihydrogen phosphate (B84403) (KH₂PO₄) or Orthophosphoric acid (OPA)

  • HPLC system with UV or PDA detector

  • Analytical column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

2. Preparation of Solutions:

  • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer and an organic solvent. For example, a mixture of 0.01N KH₂PO₄ (pH adjusted to 3.0 with phosphoric acid) and acetonitrile in a 30:70 (v/v) ratio.[8] Alternatively, 0.1% OPA and acetonitrile (60:40 v/v) can be used.[9] The mobile phase should be filtered through a 0.45 µm filter and degassed by sonication before use.

  • Diluent: A mixture of acetonitrile and buffer (50:50 v/v) is a suitable diluent.[8]

  • Standard Solution (10 µg/mL):

    • Prepare a stock solution (100 µg/mL) by accurately weighing 2.5 mg of T-OCA and dissolving it in 25 mL of diluent.

    • Dilute 1 mL of this stock solution to 10 mL with the diluent.

  • Sample Solutions: Prepare stock solutions of T-OCA in the desired solvent (e.g., DMSO, ethanol) at a known concentration (e.g., 10 mg/mL). At each time point for stability testing, dilute an aliquot of the stock solution with the diluent to a final concentration of 10 µg/mL.

3. HPLC Conditions:

  • Column: C18 reverse-phase column

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm or 215 nm[9]

  • Run Time: 5-10 minutes

4. Stability Study Procedure:

  • Prepare stock solutions of T-OCA in DMSO and ethanol. Aliquot into multiple vials for each storage condition (-20°C and -80°C).

  • At time zero (T=0), prepare a sample solution from each stock and inject it into the HPLC system in triplicate. Record the peak area. The average peak area at T=0 is considered 100%.

  • Store the aliquots at the designated temperatures.

  • At subsequent time points (e.g., 1, 3, 6, 12 months), retrieve an aliquot from each storage condition.

  • Allow the solution to thaw completely and reach room temperature.

  • Prepare a sample solution and inject it into the HPLC system in triplicate.

  • Calculate the percentage of T-OCA remaining by comparing the average peak area at each time point to the average peak area at T=0.

    • % Remaining = (Mean Peak Area at T=x / Mean Peak Area at T=0) * 100

Visualizations

T-OCA as an FXR Agonist

This compound is an active metabolite of obeticholic acid and functions as a potent agonist for the Farnesoid X Receptor (FXR).[4] FXR is a nuclear receptor that plays a critical role in regulating the synthesis and transport of bile acids.

FXR_Signaling_Pathway T_OCA This compound (T-OCA) FXR_RXR FXR-RXR Heterodimer T_OCA->FXR_RXR Activates FXRE FXR Response Element (FXRE) FXR_RXR->FXRE Binds to SHP SHP (Small Heterodimer Partner) FXRE->SHP Induces Expression BSEP BSEP Gene (Bile Salt Export Pump) FXRE->BSEP Induces Expression CYP7A1 CYP7A1 Gene SHP->CYP7A1 Inhibits Transcription Bile_Acid_Syn Bile Acid Synthesis CYP7A1->Bile_Acid_Syn Bile_Export Bile Acid Export BSEP->Bile_Export Stability_Workflow cluster_storage Storage Conditions start Start prep_stock Prepare T-OCA Stock Solutions (e.g., in DMSO, Ethanol) start->prep_stock aliquot Aliquot into Single-Use Vials prep_stock->aliquot storage Store Aliquots aliquot->storage storage_neg20 -20°C storage->storage_neg20 Condition 1 storage_neg80 -80°C storage->storage_neg80 Condition 2 timepoint At Each Time Point (T=0, 1, 3, 6, 12 months) thaw Thaw One Aliquot per Condition timepoint->thaw prep_sample Prepare Sample for HPLC (Dilute to working concentration) thaw->prep_sample hplc Analyze via HPLC-UV prep_sample->hplc analyze Calculate % Remaining vs. T=0 hplc->analyze end End analyze->end

References

Selecting the appropriate animal model for studying Tauro-obeticholic acid efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting and utilizing appropriate animal models for studying the efficacy of Tauro-obeticholic acid (T-OCA), also commonly referred to as Obeticholic Acid (OCA).

Frequently Asked Questions (FAQs)

Q1: What are the most common animal models used to study the efficacy of T-OCA?

A1: The most common animal models for T-OCA research are broadly categorized into diet-induced and chemically-induced models of liver disease.

  • Diet-Induced Models: These models are often used to replicate the metabolic aspects of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). Common diets include:

    • High-Fat Diet (HFD), Western Diet (WD), or Atherogenic Diet: These diets, rich in fat, cholesterol, and often fructose (B13574), induce obesity, insulin (B600854) resistance, and hepatic steatosis in mice and rats.[1][2][3][4][5]

    • Methionine- and Choline-Deficient (MCD) Diet: This diet rapidly induces steatohepatitis and liver fibrosis, although it does not typically cause obesity or insulin resistance.[6][7]

    • Choline-Deficient, L-Amino Acid-Defined (CDAA) Diet: A variation of the MCD diet that also induces steatohepatitis and fibrosis.[8]

  • Chemically-Induced Models: These models are used to induce specific types of liver injury and fibrosis.

    • Bile Duct Ligation (BDL): This surgical procedure obstructs the common bile duct, leading to cholestasis, inflammation, and fibrosis. It is a well-established model for studying cholestatic liver diseases.[9][10][11][12]

    • Carbon Tetrachloride (CCl4) Administration: CCl4 is a hepatotoxin that induces acute and chronic liver injury and fibrosis, mimicking toxic liver damage.[5][13][14][15]

    • Thioacetamide (TAA) Administration: TAA is another hepatotoxin used to induce chronic liver fibrosis and cirrhosis in rodents.[16]

Q2: How does T-OCA exert its therapeutic effects?

A2: T-OCA is a potent and selective agonist of the Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver and intestine.[1][17][18] Activation of FXR by T-OCA triggers a cascade of events that regulate bile acid synthesis and transport, lipid and glucose metabolism, and inflammatory and fibrotic pathways.[1][19][20][21] This leads to reduced hepatic steatosis, inflammation, and fibrosis.[3][13][16][22]

Q3: What are the typical dosages of T-OCA used in rodent models?

A3: T-OCA dosages in rodent models can vary depending on the specific model and study objectives. Commonly reported oral dosages range from 1 mg/kg to 30 mg/kg daily.[1][2][3][5][13] It is crucial to determine the optimal dose for each specific experimental setup.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High mortality rate in BDL model Surgical complications, post-operative infections, severity of cholestatic injury.[9]Ensure aseptic surgical technique and appropriate post-operative care, including analgesia and hydration. Consider a partial BDL model for reduced severity.[12][23] Monitor animals closely for signs of distress.
High variability in diet-induced NASH models Genetic background of the animals, individual differences in food intake and metabolic response.[1]Use a sufficient number of animals per group to account for individual variability. Stratify animals based on baseline disease severity (e.g., via liver biopsy) before starting treatment.[1] Ensure consistent and accurate diet preparation and administration.
Lack of significant anti-fibrotic effect of T-OCA Insufficient treatment duration, advanced stage of fibrosis at the start of treatment, inappropriate animal model.[4][22]Extend the treatment period. Initiate treatment at an earlier stage of fibrosis. Select a model where the fibrotic process is still dynamic and reversible. For example, some studies show OCA attenuates progression but does not resolve established fibrosis within the study period.[4]
Unexpected hepatotoxicity with high-dose T-OCA Dose-dependent adverse effects, particularly in the context of pre-existing severe liver disease.[24]Perform dose-ranging studies to identify the optimal therapeutic window. Carefully monitor liver enzymes (ALT, AST) and histology for signs of toxicity. Consider the FXR-dependent nature of high-dose OCA-induced hepatotoxicity.[24]
Inconsistent effects on metabolic parameters (e.g., body weight, glucose tolerance) Model-specific responses, interplay with genetic background and diet.[2]Select a model that closely recapitulates the human metabolic phenotype of interest. For example, OCA's effects on body weight and glucose tolerance can differ between diet-induced obesity models and genetic models of metabolic disease.[2]

Quantitative Data Summary

Table 1: Effects of Obeticholic Acid (OCA) on Liver Histopathology in Diet-Induced NASH Models

Animal Model Diet OCA Dose Treatment Duration Effect on Steatosis Effect on Inflammation Effect on Fibrosis Reference
Wild-type (C57BL/6J)High-Fat, Fructose, Cholesterol30 mg/kg/day8 weeksReducedReducedNo significant improvement[1]
ob/obHigh-Fat, Fructose, Cholesterol30 mg/kg/day8 weeksReducedReducedNo significant improvement[1]
foz/foz (Alms1 mutant)Atherogenic1 mg/kg & 10 mg/kg/day24 weeks & 8 weeksNo improvementNot specifiedNo improvement[2]
MC4R-KOWestern Diet10 mg/kg/day24 weeksNo changeReducedReduced[3]
Ldlr-/-.LeidenHigh-Fat Diet10 mg/kg/day10 weeksReducedReducedAttenuated progression[4]
MS-NASHWestern Diet + CCl430 mg/kg/day8 weeksReducedNot specifiedReduced[5]
C57BL/6MCD0.4 mg/day24 daysAlleviatedAlleviatedNo significant attenuation

Table 2: Effects of Obeticholic Acid (OCA) on Liver Fibrosis in Chemically-Induced Models

| Animal Model | Inducing Agent | OCA Dose | Treatment Duration | Effect on Fibrosis | Reference | | :--- | :--- | :--- | :--- | :--- | | Rat (Wistar) | Thioacetamide (TAA) | 10 mg/kg (every 2 days) | 4 weeks (prophylactic & therapeutic) | Reduced |[16] | | Mouse | Carbon Tetrachloride (CCl4) | 5 mg/kg/day | 3 & 6 weeks | Reduced |[13] |

Experimental Protocols

Methionine- and Choline-Deficient (MCD) Diet-Induced NASH Model
  • Animal Selection: 6-8 week-old male C57BL/6 mice are commonly used.[6]

  • Diet Induction: Mice are fed an MCD diet ad libitum for 6 weeks to induce NASH.[6] A control group is fed a standard chow diet.

  • T-OCA Administration: Following the induction period, mice are administered T-OCA (e.g., 0.4 mg daily) or a vehicle (e.g., methylcellulose) via oral gavage for a specified duration (e.g., 24 days).[6]

  • Endpoint Analysis: At the end of the treatment period, animals are euthanized, and blood and liver tissue are collected.

    • Serum Analysis: Analyze serum for liver enzymes (ALT, AST) and lipids.

    • Histopathology: Formalin-fix and paraffin-embed liver sections for Hematoxylin and Eosin (H&E) staining to assess steatosis and inflammation, and Sirius Red staining to quantify fibrosis.

    • Gene Expression Analysis: Isolate RNA from liver tissue to analyze the expression of genes related to inflammation (e.g., Tnfα, Il-1β) and fibrosis (e.g., Tgfβ1, Col1a1) by qRT-PCR.[3]

Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model
  • Animal Selection: Male mice are typically used.

  • Fibrosis Induction: Liver fibrosis is induced by intraperitoneal injection of CCl4 (e.g., diluted in olive oil) twice weekly for a period of 3 to 6 weeks.[5][13]

  • T-OCA Administration: T-OCA (e.g., 5 mg/kg) or a vehicle is administered daily via oral gavage concurrently with the CCl4 injections.[13]

  • Endpoint Analysis:

    • Biochemical Analysis: Measure serum ALT and AST levels.

    • Histological Assessment: Stain liver sections with H&E for necrosis and inflammation, and Sirius Red for collagen deposition.

    • Protein Expression: Analyze the expression of fibrosis markers such as α-SMA and pSmad3 via Western blot or immunohistochemistry.[13]

Signaling Pathways and Experimental Workflows

FXR_Signaling_Pathway cluster_cell Hepatocyte / Enterocyte cluster_downstream Downstream Effects TOCA T-OCA FXR FXR TOCA->FXR activates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXR Response Element (FXRE) in DNA FXR_RXR->FXRE binds to BileAcid_Synthesis ↓ Bile Acid Synthesis (↓ CYP7A1) FXRE->BileAcid_Synthesis BileAcid_Transport ↑ Bile Acid Transport (↑ BSEP) FXRE->BileAcid_Transport Lipid_Metabolism ↓ Lipogenesis FXRE->Lipid_Metabolism Inflammation ↓ Inflammation (↓ NF-κB) FXRE->Inflammation Fibrosis ↓ Fibrosis (↓ TGF-β, α-SMA) FXRE->Fibrosis

Caption: T-OCA activates the FXR signaling pathway.

Experimental_Workflow_NASH_Model start Select Animal Model (e.g., C57BL/6 mice) diet Dietary Induction (e.g., MCD or Western Diet) for 6-16 weeks start->diet stratify Baseline Stratification (Optional: Liver Biopsy) diet->stratify treatment Randomize into Groups: - Vehicle Control - T-OCA Treatment stratify->treatment administer Daily Oral Gavage (e.g., 4-8 weeks) treatment->administer endpoints Endpoint Analysis administer->endpoints analysis Serum Analysis (ALT, AST) Liver Histopathology (H&E, Sirius Red) Gene/Protein Expression endpoints->analysis

Caption: Experimental workflow for a diet-induced NASH model.

Troubleshooting_Logic start High Variability in Results? check_animals Increase sample size? Standardize genetic background? start->check_animals Yes check_diet Consistent diet prep and intake? start->check_diet Yes check_stratification Perform baseline stratification? start->check_stratification Yes

Caption: Troubleshooting logic for result variability.

References

Navigating the Nuances of Tauro-obeticholic Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals utilizing Tauro-obeticholic acid (T-OCA) and other FXR agonists may occasionally encounter experimental outcomes that deviate from initial expectations. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help interpret these unexpected results. Our aim is to equip scientists with the necessary information to understand the complexities of Farnesoid X Receptor (FXR) signaling and to make informed decisions in their research.

Frequently Asked Questions (FAQs)

Q1: We observed a paradoxical decrease in the expression of intestinal FXR target genes after T-OCA administration, while hepatic expression increased as expected. Why is this happening?

A1: This paradoxical effect has been documented in animal models, such as in piglets with short-bowel syndrome (SBS) treated with obeticholic acid (OCA).[1] While hepatic FXR activation proceeds as anticipated, the intestinal response can be blunted or even reversed. The exact mechanism is still under investigation, but it is hypothesized that extensive small bowel resection, as seen in SBS, may impair the ability of the remaining intestine to respond to FXR activation.[1] Researchers should consider the specific experimental model and its potential physiological alterations that might influence tissue-specific FXR signaling.

Q2: Our in vivo studies show signs of liver injury, which is contrary to the expected hepatoprotective effects of T-OCA. What could be the cause?

A2: While OCA, the active component of T-OCA, is known for its anticholestatic and hepato-protective properties, there have been post-marketing reports of serious liver injury in some patients, even in those without cirrhosis.[2][3] The FDA has issued warnings regarding incorrect dosing in patients with moderate to severe liver function impairment, which led to an increased risk of severe liver injury and death.[4][5] It is crucial to adhere to strict dosing protocols and to monitor liver function closely throughout the experiment. In some instances, sudden unexplained decompensation of liver disease has been observed in patients with chronic cholestatic conditions shortly after initiating OCA treatment.[6] The underlying cause is not fully understood but may be dose-related.

Q3: We are observing a high incidence of pruritus (itching) in our animal models, which is complicating the interpretation of behavioral studies. Is this a known side effect?

A3: Yes, pruritus is a well-documented and common side effect of OCA treatment.[6][7][8] Its incidence is dose-dependent and can sometimes be severe enough to necessitate discontinuation of the treatment in clinical settings.[8] While the exact mechanism of OCA-induced pruritus is not fully elucidated, it is a crucial factor to consider in the design and interpretation of animal studies, as it can significantly impact behavior and overall well-being.

Q4: Despite observing biochemical improvements, we are not seeing a significant reduction in liver fibrosis in our long-term studies. Is this consistent with clinical findings?

A4: This observation aligns with some clinical trial data. For instance, the POISE trial, a significant study on OCA in Primary Biliary Cholangitis (PBC), did not find a statistically significant difference in liver fibrosis between the treatment and placebo groups after 12 months of therapy.[9] However, it's important to note that biochemical markers of cholestasis and hepatocellular injury often show significant improvement.[8][9] The dissociation between biochemical responses and histological improvements in fibrosis over shorter-term studies highlights the complexity of liver disease progression and the potential need for longer-term assessment to observe significant changes in fibrosis.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on Obeticholic Acid (OCA), the active component of this compound.

Table 1: Effect of OCA on Liver Enzymes and Bilirubin

ParameterPlacebo (Change from Baseline)OCA 10 mg (Change from Baseline)OCA 50 mg (Change from Baseline)Reference
Alkaline Phosphatase (%)-0.8%-53.9%-37.2%[8]
γ-Glutamyl Transpeptidase (%)Data not availableSignificant ReductionSignificant Reduction[8]
Alanine Aminotransferase (%)Data not availableSignificant ReductionSignificant Reduction[8]
Conjugated Bilirubin (mg/dL)Data not availableSignificant ReductionSignificant Reduction[8]

Note: "Significant Reduction" indicates a statistically significant decrease compared to placebo as reported in the study.

Table 2: Incidence of Pruritus in Clinical Trials

Study PhasePlacebo GroupOCA 10 mg GroupOCA 50 mg GroupReference
Phase 2 (Monotherapy)Not explicitly stated15% discontinued (B1498344) due to pruritus38% discontinued due to pruritus[8]

Table 3: Post-market Clinical Trial Data on Liver Safety in Patients Without Cirrhosis

OutcomePlacebo (n=68)Obeticholic Acid (n=81)Hazard Ratio (95% CI)Reference
Liver Transplant or Death174.77 (1.03, 22.09)[3]

Experimental Protocols & Methodologies

Paradoxical Intestinal FXR Target Gene Expression in a Piglet Model of Short-Bowel Syndrome (SBS)

  • Animal Model: Piglets undergo a 75% small-bowel resection to induce SBS. A sham-operated group serves as the control.

  • Treatment: Piglets are assigned to receive either a daily dose of OCA (2.4 mg/kg/day) or no treatment.

  • Sample Collection: At the end of the study period, intestinal and hepatic tissues are collected.

  • Analysis: Gene expression of key FXR targets in the intestinal and hepatic tissues is assessed via quantitative polymerase chain reaction (qPCR).[1]

Signaling Pathways and Experimental Workflows

Caption: T-OCA activates FXR in both intestinal enterocytes and hepatocytes.

Troubleshooting_Unexpected_Results Start Unexpected Experimental Result Observed Q1 Is the result a paradoxical intestinal FXR response? Start->Q1 A1 Consider the physiological state of the experimental model (e.g., SBS). Investigate tissue-specific signaling. Q1->A1 Yes Q2 Is liver injury observed? Q1->Q2 No End Refine Experimental Design and Interpretation A1->End A2 Verify dosing accuracy, especially in models with pre-existing liver impairment. Monitor liver function markers closely. Q2->A2 Yes Q3 Is a high incidence of pruritus noted? Q2->Q3 No A2->End A3 Acknowledge as a known, dose-dependent side effect. Consider its impact on behavioral readouts. Q3->A3 Yes Q4 Is there a lack of significant fibrosis improvement? Q3->Q4 No A3->End A4 This can be consistent with clinical findings. Focus on biochemical markers and consider longer-term study durations. Q4->A4 Yes Q4->End No A4->End

Caption: A logical workflow for troubleshooting unexpected results.

References

Technical Support Center: Refinement of Dosing Regimens for Tauro-obeticholic Acid in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tauro-obeticholic acid (T-OCA) in preclinical settings. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.

Disclaimer: Direct preclinical dosing and pharmacokinetic data for this compound are limited in publicly available literature. Much of the guidance provided here is extrapolated from studies on its parent compound, obeticholic acid (OCA), and general knowledge of tauro-conjugated bile acids. Researchers should consider this information as a starting point and conduct pilot studies to determine the optimal dosing regimen for their specific animal model and experimental goals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it related to obeticholic acid?

This compound (T-OCA) is the taurine-conjugated metabolite of obeticholic acid (OCA).[1][2][3] OCA is a potent and selective agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism.[4] In the liver, OCA is conjugated with either taurine (B1682933) or glycine (B1666218) before being secreted into the bile.[1] T-OCA is an active metabolite and contributes to the overall pharmacological effect of OCA.[2][3]

Q2: What is the mechanism of action of this compound?

As an active metabolite of the FXR agonist OCA, T-OCA is presumed to exert its effects through the activation of FXR. Activation of FXR in the liver and intestine leads to the regulation of genes involved in bile acid synthesis and transport. This helps to reduce the concentration of cytotoxic bile acids in the liver, thereby protecting liver cells from damage.

Signaling Pathway of FXR Activation

FXR_Signaling cluster_cell Hepatocyte / Enterocyte cluster_effects Downstream Effects TOCA This compound FXR FXR TOCA->FXR Binds and Activates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR Forms Heterodimer with RXR RXR RXR->FXR_RXR FXRE FXR Response Element (DNA) FXR_RXR->FXRE Binds to Gene_Expression Modulation of Target Gene Expression FXRE->Gene_Expression Bile_Acid_Syn ↓ Bile Acid Synthesis Gene_Expression->Bile_Acid_Syn Bile_Acid_Trans ↑ Bile Acid Transport Gene_Expression->Bile_Acid_Trans Inflammation ↓ Inflammation Gene_Expression->Inflammation Fibrosis ↓ Fibrosis Gene_Expression->Fibrosis

Caption: FXR activation by this compound.

Q3: What are the potential starting doses for T-OCA in preclinical rodent models?

  • Based on OCA studies: OCA has been administered orally to mice and rats in a dose range of 10-30 mg/kg/day for various liver disease models.[5] For initial studies with T-OCA, a similar dose range could be considered for oral administration.

  • Based on other tauro-conjugated bile acid studies:

    • Tauroursodeoxycholic acid (TUDCA) was administered orally to ob/ob mice at a high dose of 500 mg/kg twice a day.[6]

    • Taurocholic acid (TCA) was mixed into a high-fat diet at concentrations of 0.05% and 0.3% for diabetic rats.[7]

Given the high structural similarity and shared mechanism of action, starting with a dose comparable to that used for OCA (e.g., 10 mg/kg/day orally) and conducting a dose-response study is a reasonable approach.

Troubleshooting Guides

Problem 1: Poor solubility of T-OCA for in vivo administration.

Tauro-conjugated bile acids are generally more water-soluble than their unconjugated counterparts. However, formulation can still be a challenge.

  • Solution 1: Vehicle Selection: For oral gavage, T-OCA can be formulated as a suspension in vehicles such as 0.5% carboxymethylcellulose (CMC) or a solution in water, depending on its solubility at the desired concentration. For intravenous administration, sterile saline or phosphate-buffered saline (PBS) should be tested.

  • Solution 2: Sonication: Gentle sonication can aid in the dissolution of the compound.

  • Solution 3: pH Adjustment: The solubility of bile acids can be pH-dependent. Small adjustments in the pH of the vehicle might improve solubility, but care must be taken to ensure the final formulation is physiologically compatible.

Problem 2: High variability in plasma concentrations of T-OCA.

High inter-individual variability in plasma concentrations can be a significant issue in preclinical pharmacokinetic studies.

  • Cause 1: Enterohepatic Recirculation: Bile acids, including T-OCA, undergo enterohepatic recirculation, which can lead to multiple peaks in the plasma concentration-time profile and high variability.

  • Mitigation 1: Fasting: Administering the compound to fasted animals can sometimes reduce variability in absorption.

  • Mitigation 2: Consistent Dosing Technique: For oral gavage, ensure a consistent technique to deliver the full dose to the stomach.

  • Mitigation 3: Larger Sample Size: Increasing the number of animals per time point can help to obtain a more reliable mean plasma concentration.

Problem 3: Unexpected toxicity or adverse effects.

Pruritus (itching) is a known dose-related side effect of OCA in clinical settings.[4][8] While difficult to assess in rodents, other signs of toxicity should be monitored.

  • Monitoring: Closely monitor animals for signs of distress, weight loss, changes in food and water intake, and alterations in liver function markers (ALT, AST, bilirubin) in the plasma.

  • Action: If toxicity is observed, consider reducing the dose or the frequency of administration. A dose-response study is crucial to identify a therapeutically active yet well-tolerated dose.

Data Presentation

Table 1: Summary of Preclinical Dosing Regimens for Obeticholic Acid (OCA)

Animal ModelDisease ModelCompoundDoseRoute of AdministrationStudy DurationReference
MouseNASHOCA10 mg/kg/dayMixed in feedNot Specified[9]
RatEmbryo-fetal developmentOCA5, 25, 75 mg/kg/dayOralPeriod of organogenesis[10]
MouseCholestasis (Bile Duct Ligation)OCANot specifiedNot specifiedNot specified[11]

Table 2: Key Pharmacokinetic Parameters of Tauro-conjugated Bile Acids in Rats

CompoundRoute of AdministrationKey FindingsReference
Tauroursodeoxycholic acidOralAppears in serum almost entirely in conjugated form.[12]
Taurocholic acidPerfused LiverRapid uptake and secretion into bile.[13]
Various Tauro-conjugated BAsIleal PerfusionActively absorbed in the distal ileum.[14]

Experimental Protocols

Protocol 1: Oral Gavage Administration of this compound in Mice

  • Preparation of Dosing Formulation:

    • Calculate the required amount of T-OCA based on the desired dose (e.g., 10 mg/kg) and the body weight of the mice.

    • Prepare a vehicle of 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water.

    • Suspend the calculated amount of T-OCA in the vehicle to achieve the final desired concentration (e.g., 1 mg/mL for a 10 mL/kg dosing volume).

    • Vortex and sonicate briefly to ensure a uniform suspension. Prepare fresh daily.

  • Animal Handling and Dosing:

    • Acclimatize mice to handling and the gavage procedure for several days before the start of the experiment.

    • Weigh each mouse immediately before dosing to calculate the exact volume to be administered.

    • Administer the T-OCA suspension slowly and carefully into the stomach using a ball-tipped gavage needle.

    • Monitor the animals for any signs of distress post-administration.

  • Blood Sampling for Pharmacokinetic Analysis:

    • Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Use an appropriate anticoagulant (e.g., EDTA or heparin).

    • Process the blood to obtain plasma and store at -80°C until analysis.

Experimental Workflow for a Preclinical Study

experimental_workflow cluster_prep Preparation cluster_experiment Experimentation cluster_analysis Analysis cluster_results Results & Interpretation Animal_Acclimatization Animal Acclimatization Dosing Dosing (e.g., Oral Gavage) Animal_Acclimatization->Dosing Dose_Formulation Dose Formulation Dose_Formulation->Dosing Monitoring Animal Monitoring Dosing->Monitoring Sample_Collection Sample Collection (Blood, Tissues) Dosing->Sample_Collection PK_Analysis Pharmacokinetic Analysis Sample_Collection->PK_Analysis PD_Analysis Pharmacodynamic Analysis (Biomarkers) Sample_Collection->PD_Analysis Histopathology Histopathology Sample_Collection->Histopathology Data_Interpretation Data Interpretation PK_Analysis->Data_Interpretation PD_Analysis->Data_Interpretation Histopathology->Data_Interpretation Conclusion Conclusion Data_Interpretation->Conclusion

Caption: A typical preclinical experimental workflow.

References

Technical Support Center: Troubleshooting Batch-to-Batch Variability of Synthetic Tauro-obeticholic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing synthetic Tauro-obeticholic acid (T-OCA) in their experiments. Batch-to-batch variability of synthetic compounds can be a significant source of inconsistent and unreliable experimental results. This guide provides troubleshooting protocols and frequently asked questions (FAQs) to help you identify, characterize, and manage the variability in your T-OCA batches.

Frequently Asked Questions (FAQs)

Q1: What is this compound (T-OCA) and why is it used in research?

A1: this compound is the taurine-conjugated form of Obeticholic acid (OCA), a potent and selective agonist of the Farnesoid X Receptor (FXR).[1] FXR is a nuclear receptor that plays a critical role in the regulation of bile acid, lipid, and glucose metabolism. T-OCA is the primary active metabolite of OCA and is often used in in vitro and in vivo studies to investigate the physiological and pathological roles of FXR activation.

Q2: What are the potential sources of batch-to-batch variability in synthetic T-OCA?

A2: Batch-to-batch variability in synthetic T-OCA can arise from several factors, including:

  • Purity of the starting material (Obeticholic Acid): The synthesis of OCA can result in various impurities, including diastereomers and process-related impurities, which can be carried over into the final T-OCA product.[2]

  • Efficiency of the taurine (B1682933) conjugation reaction: Incomplete conjugation can lead to residual unconjugated OCA in the final product. Additionally, side reactions during the conjugation process can introduce new impurities.

  • Purification process: The effectiveness of the purification method used to isolate T-OCA will determine the final purity and impurity profile.

  • Physicochemical properties: Differences in the crystalline form (polymorphism), solubility, and stability of the solid T-OCA between batches can lead to variations in its performance in experiments.

  • Residual solvents and reagents: Solvents and reagents used in the synthesis and purification process may be present in trace amounts and can affect experimental outcomes, particularly in cell-based assays.

Q3: How can I assess the quality and consistency of my T-OCA batches?

A3: A multi-pronged analytical approach is recommended to thoroughly characterize your T-OCA batches. This should include:

  • Purity assessment: High-Performance Liquid Chromatography (HPLC) with UV or Evaporative Light Scattering Detection (ELSD) is a standard method for determining the purity of the main compound and quantifying impurities.

  • Identity confirmation and impurity identification: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful tool for confirming the molecular weight of T-OCA and identifying the structures of potential impurities.

  • Quantitative analysis: Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy can be used for an accurate determination of the absolute purity of your T-OCA sample.[3][4][5]

  • Solubility testing: Assessing the solubility of each batch in your experimental buffer is crucial to ensure consistent dosing.

  • Moisture content: Karl Fischer titration can be used to determine the water content, which can affect the accurate weighing of the compound.

Troubleshooting Guides

Problem 1: Inconsistent results in FXR activation assays (e.g., reporter gene assays, target gene expression analysis).

This is one of the most common issues arising from T-OCA batch variability.

Potential Causes and Troubleshooting Steps:

Potential Cause Troubleshooting Steps
Purity and Impurity Profile 1. Re-evaluate Purity: Use HPLC-UV to compare the purity of different batches. A significant difference in the main peak area or the presence of additional peaks in the problematic batch suggests impurity issues. 2. Identify Impurities: Use LC-MS/MS to identify the nature of the impurities. Common impurities include unconjugated OCA, diastereomers of OCA, and byproducts from the taurine conjugation reaction. 3. Assess Biological Activity of Impurities: If possible, test the biological activity of the identified impurities in your assay. Some impurities may have antagonistic or off-target effects.
Solubility Issues 1. Perform Solubility Test: Compare the solubility of different batches in your assay medium. Poor solubility can lead to a lower effective concentration of the compound. 2. Optimize Dissolution: Ensure complete dissolution of the compound before use. Sonication or gentle warming may be necessary. Prepare fresh stock solutions for each experiment. 3. Consider Formulation: For cell-based assays, ensure that the final concentration of the solvent (e.g., DMSO) is consistent and non-toxic to the cells.
Degradation of T-OCA 1. Check Storage Conditions: Store T-OCA as recommended by the supplier, typically at -20°C or -80°C, protected from light and moisture. 2. Assess Stability in Assay Medium: T-OCA may not be stable in certain buffer conditions or over the duration of a long experiment. Perform a time-course experiment to check for degradation by analyzing samples at different time points using HPLC.
Assay-Specific Variability 1. Cell-Based Assays: Ensure consistent cell passage number, seeding density, and health. 2. Transfection Efficiency: For reporter assays, normalize for transfection efficiency using a co-reporter. 3. Reagent Quality: Use fresh and properly stored reagents for your assays.
Problem 2: Poor solubility or precipitation of T-OCA in experimental buffers.

Potential Causes and Troubleshooting Steps:

Potential Cause Troubleshooting Steps
Polymorphism Different crystalline forms (polymorphs) of a compound can have different solubilities. While difficult to assess without specialized equipment (e.g., X-ray powder diffraction), observing different dissolution rates or crystal appearances between batches can be an indicator. If you suspect polymorphism, try different dissolution methods (e.g., different solvents for stock solutions, varying the temperature and mixing time).
pH of the Buffer The solubility of bile acids can be pH-dependent.[6] Ensure the pH of your experimental buffer is consistent between experiments. Test the solubility of T-OCA in a range of pH values relevant to your assay.
High Concentration You may be exceeding the solubility limit of T-OCA in your buffer. Try preparing a more concentrated stock solution in an organic solvent (like DMSO) and then diluting it to the final concentration in your aqueous buffer. Be mindful of the final solvent concentration.
Presence of Salts The presence of certain ions, particularly divalent cations like Ca²⁺, can sometimes lead to the precipitation of bile acid salts. If your buffer contains high concentrations of such ions, consider preparing a fresh batch of buffer or testing a different buffer system.

Experimental Protocols

Protocol 1: Purity Assessment of Synthetic this compound by HPLC-UV

This protocol provides a general method for assessing the purity of T-OCA. Method parameters may need to be optimized for your specific HPLC system and column.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid or ammonium (B1175870) acetate (B1210297) (for mobile phase modification)

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 3.5 µm)

  • HPLC system with UV detector

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of your T-OCA batch and dissolve it in 1 mL of a suitable solvent (e.g., 50:50 acetonitrile:water or methanol) to make a 1 mg/mL stock solution.

    • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.

  • HPLC Conditions:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient:

      • 0-5 min: 30% B

      • 5-25 min: 30% to 90% B

      • 25-30 min: 90% B

      • 30-31 min: 90% to 30% B

      • 31-35 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • UV Detection: 205 nm

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity of the T-OCA batch as the percentage of the area of the main peak relative to the total area of all peaks.

    • Compare the chromatograms of different batches to identify any variations in the impurity profile.

Protocol 2: Identity Confirmation and Impurity Identification by LC-MS/MS

This protocol outlines a general approach for confirming the identity of T-OCA and identifying potential impurities.

Materials:

  • T-OCA sample prepared as in Protocol 1.

  • LC-MS/MS system with an electrospray ionization (ESI) source.

  • C18 reversed-phase column.

Procedure:

  • LC Conditions: Use similar LC conditions as described in Protocol 1.

  • MS/MS Conditions:

    • Ionization Mode: Negative ESI.

    • Scan Mode: Full scan to determine the molecular weight of T-OCA (expected [M-H]⁻ at m/z 526.3).

    • Product Ion Scan (MS/MS): Fragment the parent ion of T-OCA to obtain a characteristic fragmentation pattern for identity confirmation.

    • Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): Monitor for the expected masses of potential impurities, such as unconjugated OCA ([M-H]⁻ at m/z 419.3) and its diastereomers.

  • Data Analysis:

    • Confirm the presence of the T-OCA parent ion and its characteristic fragment ions.

    • Analyze the full scan data for the presence of other ions that could correspond to impurities.

    • Use the product ion scans of these impurity ions to help elucidate their structures.

Protocol 3: Quantitative Purity Assessment by 1H-qNMR

Quantitative NMR (qNMR) is a primary analytical method for determining the purity of a compound without the need for a specific reference standard of the analyte.[3]

Materials:

  • T-OCA sample

  • A certified internal standard (e.g., dimethyl sulfone, maleic acid) with a known purity.

  • Deuterated solvent (e.g., DMSO-d6, Methanol-d4)

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the T-OCA sample and the internal standard into a vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a 1H NMR spectrum under quantitative conditions (e.g., long relaxation delay, calibrated 90° pulse).

  • Data Analysis:

    • Integrate a well-resolved signal of T-OCA and a signal of the internal standard.

    • Calculate the purity of the T-OCA sample using the following equation: Purity (%) = (Isample / Nsample) * (Nstd / Istd) * (MWsample / MWstd) * (mstd / msample) * Puritystd Where:

      • I = Integral area

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • Puritystd = Purity of the internal standard

Visualizations

FXR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TOCA This compound (T-OCA) FXR_inactive FXR (inactive) TOCA->FXR_inactive Binds and activates FXR_active FXR (active) FXR_inactive->FXR_active RXR_inactive RXR (inactive) RXR_active RXR (active) RXR_inactive->RXR_active FXR_RXR_complex FXR-RXR Heterodimer FXR_active->FXR_RXR_complex Heterodimerization RXR_active->FXR_RXR_complex Heterodimerization FXRE FXR Response Element (FXRE) on DNA FXR_RXR_complex->FXRE Binds to Target_Genes Target Gene Transcription (e.g., SHP, BSEP) FXRE->Target_Genes Regulates

FXR Signaling Pathway Activation by T-OCA

Troubleshooting_Workflow Start Inconsistent Experimental Results with T-OCA Check_Solubility Is the compound fully dissolved in the experimental buffer? Start->Check_Solubility Analytical_Characterization Perform Analytical Characterization (HPLC, LC-MS, qNMR) Check_Solubility->Analytical_Characterization Yes Optimize_Dissolution Optimize dissolution procedure (e.g., sonication, warming) Check_Solubility->Optimize_Dissolution No Purity_Check Is the purity ≥95% and consistent between batches? Analytical_Characterization->Purity_Check Impurity_Profile Are there significant differences in the impurity profile? Purity_Check->Impurity_Profile Yes New_Batch Source a new, well-characterized batch of T-OCA Purity_Check->New_Batch No Review_Assay_Conditions Review and optimize assay conditions Impurity_Profile->Review_Assay_Conditions No Impurity_Profile->New_Batch Yes End Consistent Results Review_Assay_Conditions->End Optimize_Dissolution->Check_Solubility New_Batch->Start

Troubleshooting Workflow for T-OCA Variability

Analytical_Workflow Sample Synthetic T-OCA Batch HPLC HPLC-UV/ELSD Purity Assessment Sample->HPLC LCMS LC-MS/MS Identity & Impurity ID Sample->LCMS qNMR qNMR Absolute Purity Sample->qNMR Solubility Solubility Test in Buffer Sample->Solubility Report Certificate of Analysis & Batch Comparison HPLC->Report LCMS->Report qNMR->Report Solubility->Report

Analytical Workflow for T-OCA Characterization

References

Validation & Comparative

A Head-to-Head Comparison of FXR Agonist Potency: Obeticholic Acid vs. Tauro-obeticholic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Farnesoid X Receptor (FXR) agonist potency of Obeticholic acid (OCA) and its active metabolite, Tauro-obeticholic acid. This analysis is supported by experimental data and detailed methodologies to facilitate informed decisions in drug discovery and development.

Obeticholic acid is a potent and selective FXR agonist, a key regulator of bile acid, lipid, and glucose metabolism.[1] As a semi-synthetic analog of the primary human bile acid chenodeoxycholic acid (CDCA), OCA is approximately 100-fold more potent than its natural counterpart.[1][2] Upon administration, Obeticholic acid is conjugated in the liver with taurine (B1682933) to form this compound, which is then secreted into the bile.[3] This guide delves into the comparative FXR agonist activity of these two molecules.

Quantitative Comparison of FXR Agonist Potency

The following table summarizes the in vitro FXR agonist potency of Obeticholic acid and this compound, as determined by a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

CompoundEC50 (µM)Assay Type
Obeticholic Acid (INT-747)~0.23 - 0.29TR-FRET
This compound0.23TR-FRET

Data sourced from a study evaluating a series of bile acid derivatives as FXR agonists.

The data indicates that this compound exhibits a comparable in vitro potency to its parent compound, Obeticholic acid, in activating the Farnesoid X Receptor.

Experimental Methodologies

The determination of FXR agonist potency relies on robust in vitro assays. The two primary methods employed are the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay and the Luciferase Reporter Assay.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay measures the direct interaction between the FXR protein and a coactivator peptide upon agonist binding.

Principle: The TR-FRET assay is based on the transfer of energy between a donor fluorophore (e.g., terbium-labeled anti-GST antibody) and an acceptor fluorophore (e.g., a fluorescently labeled coactivator peptide). When an FXR agonist like Obeticholic acid or this compound binds to the GST-tagged FXR Ligand Binding Domain (LBD), it induces a conformational change that promotes the recruitment of the coactivator peptide. This brings the donor and acceptor fluorophores into close proximity, allowing for FRET to occur upon excitation of the donor. The resulting emission from the acceptor is measured, and the signal intensity is proportional to the extent of FXR activation.

Workflow:

  • Reagent Preparation: Prepare solutions of GST-tagged FXR-LBD, a biotinylated coactivator peptide (e.g., SRC-1), a terbium-labeled anti-GST antibody (donor), and a streptavidin-labeled fluorophore (acceptor).

  • Compound Addition: Add serial dilutions of the test compounds (Obeticholic acid, this compound) to a 384-well plate.

  • Incubation: Add the assay reagents to the wells and incubate at room temperature to allow for binding equilibrium to be reached.

  • Detection: Measure the time-resolved fluorescence signal using a plate reader capable of TR-FRET measurements.

  • Data Analysis: The ratio of the acceptor and donor emission signals is calculated to determine the level of FXR activation. EC50 values are then determined from the dose-response curves.

G TR-FRET Assay Workflow for FXR Agonism cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis reagents Prepare Assay Reagents (FXR-LBD, Coactivator, Donor, Acceptor) add_reagents Add Assay Reagents to Plate reagents->add_reagents compounds Prepare Serial Dilutions of Test Compounds add_compounds Add Compounds to 384-well Plate compounds->add_compounds add_compounds->add_reagents incubate Incubate at Room Temperature add_reagents->incubate read_plate Measure TR-FRET Signal with Plate Reader incubate->read_plate analyze Calculate Acceptor/Donor Ratio and Determine EC50 read_plate->analyze

TR-FRET Assay Workflow for FXR Agonism

Luciferase Reporter Assay

This cell-based assay measures the transcriptional activity of FXR in response to an agonist.

Principle: Cells (e.g., HEK293 or HepG2) are co-transfected with two plasmids: one expressing the human FXR and another containing a luciferase reporter gene under the control of an FXR-responsive promoter. When an agonist binds to FXR, the receptor forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to the FXR response elements in the reporter plasmid's promoter, initiating the transcription of the luciferase gene. The amount of light produced upon the addition of a luciferase substrate is proportional to the level of FXR activation.

Workflow:

  • Cell Culture and Transfection: Culture a suitable cell line and co-transfect with the FXR expression vector and the FXRE-luciferase reporter vector.

  • Cell Plating: Seed the transfected cells into a 96-well plate.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds.

  • Incubation: Incubate the cells for a period (e.g., 24 hours) to allow for gene expression.

  • Cell Lysis and Luciferase Assay: Lyse the cells and add a luciferase substrate.

  • Detection: Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control and plot the dose-response curve to determine the EC50 value.

G Luciferase Reporter Assay Workflow for FXR Agonism cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_detection Detection & Analysis culture Culture Mammalian Cells (e.g., HEK293) transfect Co-transfect with FXR and Luciferase Reporter Plasmids culture->transfect plate Plate Transfected Cells in 96-well Plate transfect->plate treat Add Serial Dilutions of Test Compounds plate->treat incubate Incubate for 24 hours treat->incubate lyse Lyse Cells and Add Luciferase Substrate incubate->lyse measure Measure Luminescence lyse->measure analyze Normalize Data and Determine EC50 measure->analyze G FXR Signaling Pathway cluster_cell Hepatocyte FXR_agonist FXR Agonist (OCA or Tauro-OCA) FXR FXR FXR_agonist->FXR binds FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR heterodimerizes with RXR RXR RXR->FXR_RXR FXRE FXR Response Element (in DNA) FXR_RXR->FXRE binds to SHP SHP Gene Transcription FXRE->SHP activates BSEP BSEP Gene Transcription FXRE->BSEP activates SHP_protein SHP Protein SHP->SHP_protein translates to BSEP_protein BSEP Protein (Bile Salt Export Pump) BSEP->BSEP_protein translates to CYP7A1 CYP7A1 Gene SHP_protein->CYP7A1 inhibits Bile_Acid_Export Bile Acid Export BSEP_protein->Bile_Acid_Export mediates Bile_Acid_Synthesis Bile Acid Synthesis CYP7A1->Bile_Acid_Synthesis drives

References

Validating FXR Target Engagement of Tauro-obeticholic Acid: A Comparison Guide Utilizing Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the farnesoid X receptor (FXR) agonist, Tauro-obeticholic acid (T-OCA), and its parent compound, obeticholic acid (OCA), with a focus on validating its target engagement using knockout mouse models. While direct experimental data on T-OCA in FXR knockout (FXR-/-) mice is limited, this guide leverages the extensive research on OCA to illustrate the principles of target validation. It is important to note that OCA is rapidly and extensively conjugated in vivo to its pharmacologically active forms, T-OCA and Glyco-obeticholic acid (G-OCA). Therefore, the biological effects observed following OCA administration are largely attributable to these conjugated metabolites.

Farnesoid X Receptor (FXR) Signaling Pathway

The farnesoid X receptor (FXR) is a nuclear receptor primarily expressed in the liver and intestine. It plays a pivotal role in regulating bile acid, lipid, and glucose homeostasis.[1] Natural bile acids are the endogenous ligands for FXR. Upon activation, FXR forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.[1][2]

FXR_Signaling_Pathway cluster_cell Hepatocyte TOCA This compound (T-OCA) FXR_inactive FXR (inactive) TOCA->FXR_inactive Binds and activates FXR_active FXR-RXR Heterodimer (active) FXR_inactive->FXR_active RXR RXR RXR->FXR_active FXRE FXR Response Element (FXRE) FXR_active->FXRE Binds to Target_Genes Target Gene Transcription FXRE->Target_Genes Regulates SHP SHP Target_Genes->SHP BSEP BSEP Target_Genes->BSEP CYP7A1 CYP7A1 SHP->CYP7A1 Inhibits Effects Biological Effects (↓ Bile Acid Synthesis, ↑ Bile Acid Efflux) BSEP->Effects CYP7A1->Effects

Caption: FXR Signaling Pathway Activation by T-OCA.

Experimental Validation of FXR Target Engagement Using Knockout Models

To unequivocally demonstrate that the pharmacological effects of a compound are mediated through a specific target, knockout animal models are an invaluable tool. In this context, FXR knockout (FXR-/-) mice, which lack a functional FXR gene, are used to confirm that the effects of T-OCA are indeed FXR-dependent. The experimental workflow typically involves comparing the responses of wild-type (WT) and FXR-/- mice to the compound in a relevant disease model, such as cholestatic liver injury.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_induction Disease Model Induction cluster_analysis Analysis WT_mice Wild-Type (WT) Mice WT_Vehicle WT + Vehicle WT_mice->WT_Vehicle WT_TOCA WT + T-OCA WT_mice->WT_TOCA FXR_KO_mice FXR Knockout (FXR-/-) Mice KO_Vehicle FXR-/- + Vehicle FXR_KO_mice->KO_Vehicle KO_TOCA FXR-/- + T-OCA FXR_KO_mice->KO_TOCA BDL Bile Duct Ligation (BDL) (Induces Cholestatic Liver Injury) WT_Vehicle->BDL WT_TOCA->BDL KO_Vehicle->BDL KO_TOCA->BDL Serum_Analysis Serum Analysis (ALT, AST, Bilirubin) BDL->Serum_Analysis Liver_Histology Liver Histology (Necrosis, Inflammation) BDL->Liver_Histology Gene_Expression Gene Expression Analysis (qPCR of FXR target genes) BDL->Gene_Expression

Caption: Experimental Workflow for FXR Target Validation.

Comparison of Obeticholic Acid Effects in Wild-Type vs. FXR Knockout Models

The following tables summarize the expected outcomes based on studies with OCA, which, as previously mentioned, is metabolized to T-OCA. These data illustrate how the absence of FXR abrogates the protective effects of the compound in a model of cholestatic liver injury.

Table 1: Effect of Obeticholic Acid on Liver Injury Markers in a Cholestasis Model
Parameter Wild-Type (WT) + Vehicle Wild-Type (WT) + OCA FXR-/- + Vehicle FXR-/- + OCA Reference
Serum ALT (U/L)Markedly ElevatedSignificantly ReducedMarkedly ElevatedNo Significant Reduction[3][4]
Serum AST (U/L)Markedly ElevatedSignificantly ReducedMarkedly ElevatedNo Significant Reduction[3][4]
Liver NecrosisSevereAttenuatedSevereNo Attenuation[3][4]
Table 2: Effect of Obeticholic Acid on FXR Target Gene Expression in the Liver
Gene Wild-Type (WT) + Vehicle Wild-Type (WT) + OCA FXR-/- + Vehicle FXR-/- + OCA Reference
Shp (Small Heterodimer Partner) Basal ExpressionSignificantly UpregulatedNo ExpressionNo Upregulation[5][6]
Bsep (Bile Salt Export Pump) Basal ExpressionSignificantly UpregulatedBasal ExpressionNo Upregulation[7]
Cyp7a1 (Cholesterol 7α-hydroxylase) Basal ExpressionSignificantly DownregulatedBasal ExpressionNo Downregulation[5][8]

Detailed Experimental Protocols

Induction of Cholestatic Liver Injury: Bile Duct Ligation (BDL) Model

The BDL model is a widely used surgical procedure to induce obstructive cholestasis and subsequent liver injury and fibrosis.

  • Animals: Male C57BL/6J wild-type and FXR-/- mice (8-12 weeks old).

  • Anesthesia: Mice are anesthetized using isoflurane (B1672236) (1.5-2.0% for induction, 0.8-1.0% for maintenance) delivered in oxygen (1 L/min).

  • Surgical Procedure:

    • A midline abdominal incision is made to expose the peritoneal cavity.

    • The common bile duct is carefully isolated from the surrounding tissue.

    • A double ligation is performed on the common bile duct using a 5-0 silk suture. The duct is then transected between the two ligatures.

    • For sham-operated controls, the bile duct is isolated but not ligated or transected.

    • The abdominal wall and skin are closed in two layers.

  • Post-operative Care: Animals are provided with appropriate post-operative analgesia and monitored for recovery. The studies are typically conducted for a period of 3 to 7 days post-surgery.

Measurement of Serum Liver Injury Markers

Serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) are key indicators of hepatocellular injury.

  • Sample Collection: Blood is collected from the mice at the time of sacrifice, typically via cardiac puncture.

  • Serum Separation: The blood is allowed to clot at room temperature and then centrifuged to separate the serum.

  • Assay: Serum ALT and AST levels are measured using commercially available enzymatic assay kits according to the manufacturer's instructions.[9] The absorbance is read using a microplate reader.

Liver Tissue Gene Expression Analysis by qPCR

Quantitative real-time polymerase chain reaction (qPCR) is used to measure the mRNA expression levels of FXR target genes in the liver.

  • Tissue Harvesting: A portion of the liver is collected at sacrifice, snap-frozen in liquid nitrogen, and stored at -80°C until analysis.

  • RNA Extraction: Total RNA is isolated from the liver tissue using a suitable RNA extraction kit.

  • cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcription kit.

  • qPCR: The qPCR is performed using a real-time PCR system with SYBR Green or TaqMan probes for the target genes (Shp, Bsep, Cyp7a1) and a housekeeping gene (e.g., Gapdh) for normalization. The relative gene expression is calculated using the 2-ΔΔCt method.

Alternative Approaches for Target Validation

While knockout models provide the most definitive evidence for on-target drug effects, other methods can also be employed:

  • FXR Antagonists: Co-administration of a specific FXR antagonist with T-OCA in wild-type animals. If the effects of T-OCA are blocked by the antagonist, it provides evidence for FXR-mediated action.

  • In Vitro Reporter Assays: Using cell lines that are engineered to express a reporter gene (e.g., luciferase) under the control of an FXR response element. The ability of T-OCA to induce reporter gene expression in these cells confirms its FXR agonist activity.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of T-OCA with modifications expected to reduce FXR binding. A correlation between reduced binding affinity and diminished biological activity supports an FXR-dependent mechanism.

Conclusion

The use of FXR knockout models provides unequivocal evidence for the FXR-dependent mechanism of action of obeticholic acid, and by extension, its active metabolite this compound. The absence of pharmacological effects in FXR-/- mice, in stark contrast to the significant therapeutic benefits observed in wild-type animals, is a cornerstone of its target validation. This comparative approach, combining in vivo disease models with molecular analysis, is essential for the preclinical development and characterization of FXR-targeted therapies.

References

A Comparative Analysis of Tauro-obeticholic Acid and Tauroursodeoxycholic Acid in Liver Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two prominent bile acid derivatives, Tauro-obeticholic acid (T-OCA) and Tauroursodeoxycholic acid (TUDCA), which are under investigation for various liver pathologies. This document synthesizes preclinical and clinical data to objectively compare their mechanisms of action, efficacy, and safety profiles, supported by experimental data and detailed methodologies.

Executive Summary

This compound, a potent farnesoid X receptor (FXR) agonist, and Tauroursodeoxycholic acid, a chemical chaperone that alleviates endoplasmic reticulum (ER) stress, offer distinct therapeutic approaches for liver disease. T-OCA, a synthetic derivative of the primary human bile acid chenodeoxycholic acid (CDCA), is a powerful regulator of bile acid, lipid, and glucose metabolism. In contrast, TUDCA, the taurine (B1682933) conjugate of ursodeoxycholic acid (UDCA), exhibits a broader, more pleiotropic mechanism of action centered on cellular protection and the unfolded protein response (UPR). While T-OCA has demonstrated significant anti-fibrotic effects in clinical trials for non-alcoholic steatohepatitis (NASH), its use is associated with pruritus and unfavorable lipid changes. TUDCA has shown promise in a variety of preclinical models of liver injury and has a favorable safety profile, though it is considered a relatively poor substrate for FXR.

Comparative Data on Efficacy and Potency

The following tables summarize the available quantitative data for T-OCA and TUDCA from preclinical and clinical studies.

Table 1: In Vitro Receptor Activation and Potency

CompoundTargetAssay SystemPotency (EC50)Reference
This compound (as OCA)Farnesoid X Receptor (FXR)Human FXR HEK293 reporter cell assay8 nM - 130 nM[1]
Tauroursodeoxycholic acid (TUDCA)--Poor FXR agonist[2]

Table 2: Preclinical Efficacy in Animal Models of Liver Fibrosis

CompoundAnimal ModelKey FindingsReference
This compound (as OCA)High-Fat Diet + CCl4-induced NASH in miceSignificantly reduced fibrosis in the portal, septal, and central vein regions.[3]
Tauroursodeoxycholic acid (TUDCA)Carbon tetrachloride (CCl4)-induced liver fibrosis in ratsSignificantly reduced liver fibrosis.[4]

Table 3: Clinical Efficacy in Liver Disease

CompoundIndicationKey Clinical TrialPrimary Endpoint MetKey OutcomesReference
This compound (as OCA)Non-alcoholic steatohepatitis (NASH) with fibrosisREGENERATE (Phase 3)Yes22.4% of patients on 25 mg OCA achieved at least one stage of fibrosis improvement with no worsening of NASH at 18 months, compared to 9.6% on placebo (p<0.0001).[5][5][6][7][8]
Tauroursodeoxycholic acid (TUDCA)Liver CirrhosisDouble-blind, randomized controlled trial vs. UDCAN/ASignificantly reduced serum ALT, AST, and ALP. No significant effect on serum markers for liver fibrosis over 6 months.[9][9][10]

Signaling Pathways and Mechanisms of Action

This compound: FXR Agonism

T-OCA exerts its effects primarily through the potent activation of the Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver and intestine.[11][12] Activation of FXR initiates a complex signaling cascade that regulates bile acid homeostasis, lipid and glucose metabolism, and inflammation, ultimately leading to a reduction in liver fibrosis.[12][13]

TOCA_FXR_Pathway TOCA This compound (T-OCA) FXR FXR TOCA->FXR activates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR SHP SHP (Small Heterodimer Partner) FXR_RXR->SHP induces HSC Hepatic Stellate Cell (HSC) Activation FXR_RXR->HSC inhibits PPARg PPARγ FXR_RXR->PPARg induces CYP7A1 CYP7A1 SHP->CYP7A1 inhibits BileAcid Bile Acid Synthesis CYP7A1->BileAcid promotes Fibrosis Liver Fibrosis HSC->Fibrosis leads to PPARg->HSC inhibits

T-OCA's FXR Signaling Pathway
Tauroursodeoxycholic Acid: ER Stress and Unfolded Protein Response

TUDCA's primary mechanism of action is the alleviation of endoplasmic reticulum (ER) stress.[2][14] ER stress leads to the accumulation of unfolded or misfolded proteins, triggering the Unfolded Protein Response (UPR). The UPR is mediated by three main sensor proteins: IRE1α, PERK, and ATF6.[11][15][16] TUDCA acts as a chemical chaperone, helping to restore protein folding homeostasis and thereby reducing the downstream pathological consequences of ER stress, such as inflammation and apoptosis.[2][14]

TUDCA_UPR_Pathway ER_Stress Endoplasmic Reticulum (ER) Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR activates TUDCA Tauroursodeoxycholic Acid (TUDCA) TUDCA->ER_Stress alleviates TUDCA->UPR modulates Cell_Survival Cell Survival TUDCA->Cell_Survival promotes PERK PERK UPR->PERK IRE1a IRE1α UPR->IRE1a ATF6 ATF6 UPR->ATF6 Apoptosis Apoptosis PERK->Apoptosis can lead to Inflammation Inflammation PERK->Inflammation can lead to IRE1a->Apoptosis can lead to IRE1a->Inflammation can lead to ATF6->Apoptosis can lead to ATF6->Inflammation can lead to

TUDCA's Modulation of the UPR Pathway

Experimental Protocols

FXR Activation Assay for this compound (as OCA)
  • Cell Line: Human embryonic kidney (HEK293) cells.

  • Method: Cells are transiently co-transfected with a plasmid expressing the full-length human FXR and a reporter plasmid containing a luciferase gene under the control of an FXR-responsive element.

  • Treatment: Cells are treated with varying concentrations of OCA.

  • Measurement: Luciferase activity is measured to determine the extent of FXR activation. The EC50 value, the concentration at which 50% of the maximal response is observed, is calculated.[1]

ER Stress Assay for Tauroursodeoxycholic Acid (TUDCA)
  • Cell Line: Human liver-derived cell line (e.g., Huh7).

  • Induction of ER Stress: Cells are treated with an ER stress-inducing agent, such as thapsigargin (B1683126) or tunicamycin.

  • Treatment: Cells are pre-treated with or co-treated with TUDCA.

  • Measurement: The expression levels of key ER stress markers, such as the chaperone BiP (GRP78) and the transcription factor CHOP, are measured by Western blotting or RT-qPCR. A reduction in the expression of these markers in the presence of TUDCA indicates its ability to alleviate ER stress.[2][14][17]

REGENERATE Clinical Trial Design for Obeticholic Acid in NASH
  • Study Design: A pivotal, randomized, double-blind, placebo-controlled, phase 3 study.

  • Patient Population: Approximately 2,400 patients with biopsy-confirmed NASH and stage 2 or 3 liver fibrosis.

  • Intervention: Patients are randomized to receive placebo, 10 mg of OCA, or 25 mg of OCA once daily.

  • Primary Endpoints (Month 18 Interim Analysis):

    • Improvement in liver fibrosis by at least one stage with no worsening of NASH.

    • Resolution of NASH with no worsening of liver fibrosis.

  • Long-term Endpoints: The study will continue to assess the effect of OCA on mortality and liver-related clinical outcomes.[6][7][8][18]

Discussion and Conclusion

The comparative analysis of this compound and Tauroursodeoxycholic acid reveals two distinct yet potentially complementary approaches to the treatment of liver diseases.

T-OCA stands out as a potent, targeted therapy for liver fibrosis through its robust activation of the FXR pathway. The positive results from the REGENERATE trial in NASH patients underscore its clinical potential in reversing fibrosis, a key driver of disease progression.[5] However, the side-effect profile of T-OCA, particularly pruritus and adverse effects on lipid metabolism, necessitates careful patient selection and management.

TUDCA , on the other hand, offers a broader, cytoprotective mechanism by mitigating ER stress.[2][14] This pleiotropic action may be beneficial in a wider range of liver injuries characterized by cellular stress and apoptosis. Its favorable safety profile makes it an attractive therapeutic candidate.[9] However, the clinical evidence for TUDCA's anti-fibrotic efficacy is less established compared to T-OCA, and it is not a potent FXR agonist.[2][9]

References

A Comparative Guide to the Metabolism and Activity of Tauro-obeticholic Acid Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolism and pharmacological activity of Tauro-obeticholic acid (T-OCA), the primary active metabolite of the potent Farnesoid X Receptor (FXR) agonist, Obeticholic Acid (OCA). Understanding the species-specific differences in its metabolic fate and biological activity is critical for the preclinical evaluation and clinical development of OCA.

Introduction to this compound (T-OCA)

Obeticholic acid (OCA) is a semi-synthetic derivative of the primary human bile acid, chenodeoxycholic acid (CDCA).[1] It is a first-in-class selective FXR agonist approved for the treatment of primary biliary cholangitis (PBC) and under investigation for other liver diseases like nonalcoholic steatohepatitis (NASH).[1][2] Following administration, OCA is rapidly absorbed and undergoes conjugation in the liver, primarily with the amino acid taurine (B1682933), to form this compound (T-OCA).[3][4][5] T-OCA is a pharmacologically active metabolite that circulates systemically and contributes significantly to the overall efficacy of the parent drug.[3][4][6]

This document outlines the key differences in T-OCA metabolism and FXR activation across common preclinical species (mice, rats) and humans, supported by experimental data and detailed methodologies.

Cross-Species Comparison of Metabolism

The metabolism of OCA and the subsequent disposition of T-OCA are subject to significant species-specific variations, primarily concerning the type of amino acid conjugation and further hydroxylation pathways.

Key Metabolic Steps:

  • Amidation (Conjugation): In the liver, OCA is conjugated with either taurine or glycine (B1666218). T-OCA is the taurine-conjugated form.[3]

    • Humans: Conjugate bile acids with both glycine and taurine, typically in a 3:1 ratio.[7]

    • Rats & Mice: Almost exclusively use taurine for bile acid conjugation.[7][8][9] This leads to a higher proportion of T-OCA relative to Glyco-OCA in these species compared to humans.

  • Enterohepatic Recirculation: T-OCA is secreted into the bile and enters the intestine. Here, gut microflora can deconjugate T-OCA back to the parent OCA, which can be reabsorbed into circulation.[3][5]

  • Hydroxylation: Rodents, particularly mice, possess active hydroxylation pathways (e.g., 6-hydroxylation) for bile acids, which are largely absent or present at very low levels in humans.[8][9] This represents a major metabolic difference that can lead to the formation of more hydrophilic, and potentially less active, metabolites in mice.

Data Presentation: Metabolic Differences

Table 1: Major Species Differences in Bile Acid Metabolism Relevant to T-OCA

Metabolic Pathway Human Monkey Rat Mouse
Primary Conjugation Glycine & Taurine Glycine & Taurine Primarily Taurine[8][9] Primarily Taurine[7][8][9]
Key Metabolites Glyco-OCA, Tauro-OCA Glyco-OCA, Tauro-OCA Tauro-OCA[10] Tauro-OCA
6-Hydroxylation Minimal / Absent[8] N/A High[9] High[8][9]

| Gut Microbiota Action | Deconjugation | Deconjugation | Deconjugation | Deconjugation & 7α-dehydroxylation[8] |

Data compiled from multiple sources indicating general bile acid metabolism pathways.

Cross-Species Comparison of FXR Activity

T-OCA, like its parent compound, is a potent FXR agonist.[3][4] FXR is a nuclear receptor that acts as a master regulator of bile acid, lipid, and glucose homeostasis.[2] Activation of FXR by T-OCA initiates a cascade of transcriptional events that mediate its therapeutic effects.

Data Presentation: FXR Activation and Pharmacodynamic Effects

Table 2: Comparative Potency and In Vivo Effects of OCA/T-OCA

Parameter Human Rat Mouse
FXR Agonist Potency (OCA) EC50 ≈ 100 nM[11] N/A N/A
Primary Target Organ Liver, Intestine Liver, Intestine Liver, Intestine
Effect on Bile Acid Synthesis (↓ CYP7A1) Strong Suppression[2] Strong Suppression Strong Suppression[12]
Effect on Lipoprotein Profile ↑ LDL-C, ↓ HDL-C[1] N/A ↓ HDL-C (human-like changes in chimeric mouse models)[13]

| Key Downstream Genes Induced | SHP, FGF19, BSEP, OSTα/β[2][14] | SHP, BSEP | Shp, Fgf15, Bsep, Ostα/β[12] |

Experimental Protocols

Protocol 1: Full-Length FXR Transactivation Assay

This cell-based reporter assay quantitatively measures the ability of a compound like T-OCA to activate the FXR signaling pathway.

  • Principle: A host cell line (e.g., HepG2) is co-transfected with two plasmids: one expressing the full-length FXR protein and its partner RXR, and a second reporter plasmid containing multiple copies of an FXR response element (FXRE) upstream of a reporter gene (e.g., luciferase). When an agonist like T-OCA binds to and activates the FXR/RXR heterodimer, the complex binds to the FXRE, driving the expression of the luciferase gene. The resulting luminescence is proportional to the level of FXR activation.[15][16]

  • Methodology:

    • Cell Culture: Plate HepG2 cells in 96-well plates and allow them to adhere.

    • Transfection: Transfect cells with FXR, RXR, and FXRE-luciferase reporter plasmids using a suitable transfection reagent. A plasmid expressing Renilla luciferase can be co-transfected for normalization.

    • Compound Treatment: After 24 hours, replace the medium with a serum-free medium containing increasing concentrations of T-OCA (e.g., 10 nM to 100 µM) or a vehicle control (DMSO).[17]

    • Incubation: Incubate the cells for an additional 24 hours.[16]

    • Lysis and Luminescence Reading: Lyse the cells and measure both Firefly and Renilla luciferase activities using a luminometer.

    • Data Analysis: Normalize Firefly luciferase activity to Renilla luciferase activity. Plot the fold induction over vehicle control against the compound concentration to determine the EC50 value.

Protocol 2: In Vitro Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolic degradation by liver enzymes, providing an estimate of its intrinsic clearance.

  • Principle: The test compound (T-OCA) is incubated with a liver-derived test system (e.g., liver microsomes or hepatocytes) that contains metabolic enzymes. The disappearance of the parent compound is monitored over time using LC-MS/MS.[18][19]

  • Methodology (using Liver Microsomes):

    • Test System Preparation: Prepare an incubation mixture containing pooled liver microsomes (from human, rat, or mouse) in a phosphate (B84403) buffer.[20]

    • Cofactor Addition: The reaction is typically initiated by adding a cofactor solution. For Phase I metabolism (CYP450-mediated), an NADPH-regenerating system is used. For Phase II metabolism (e.g., glucuronidation), UDPGA is added.[18][20]

    • Incubation: Add T-OCA to the pre-warmed (37°C) microsome mixture to start the reaction.

    • Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), an aliquot of the reaction mixture is transferred to a stop solution (e.g., cold acetonitrile (B52724) containing an internal standard) to quench the reaction.[20]

    • Sample Processing: Centrifuge the samples to pellet the protein and transfer the supernatant for analysis.

    • LC-MS/MS Analysis: Quantify the remaining concentration of T-OCA at each time point.

    • Data Analysis: Plot the natural log of the percentage of T-OCA remaining versus time. The slope of the linear portion of the curve is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[21]

Mandatory Visualizations

FXR_Signaling_Pathway cluster_genes Target Gene Regulation TOCA T-OCA (Ligand) FXR FXR TOCA->FXR binds Complex FXR/RXR Heterodimer FXR->Complex RXR RXR RXR->Complex FXRE FXRE (DNA) Complex->FXRE binds to Nucleus Nucleus SHP SHP ↑ FXRE->SHP induces BSEP BSEP ↑ FXRE->BSEP induces FGF19 FGF19 ↑ (Human) FXRE->FGF19 induces CYP7A1 CYP7A1 ↓ SHP->CYP7A1 inhibits

Caption: FXR signaling pathway activated by T-OCA.

Metabolic_Stability_Workflow cluster_incubation Time Course Incubation start Start: Prepare Incubation Mix (Microsomes/Hepatocytes + Buffer) pre_warm Pre-warm to 37°C start->pre_warm add_compound Add T-OCA (Test Compound) pre_warm->add_compound add_cofactor Initiate Reaction: Add Cofactor (e.g., NADPH) add_compound->add_cofactor t0 Time = 0 min add_cofactor->t0 t1 Time = 5 min quench Quench Reaction (Add Cold Acetonitrile + Internal Std) t0->quench t2 Time = 15 min t1->quench t3 Time = 30 min t2->quench t3->quench process Centrifuge to Pellet Protein quench->process analyze Analyze Supernatant by LC-MS/MS process->analyze end End: Calculate t½ and CLint analyze->end

Caption: Experimental workflow for an in vitro metabolic stability assay.

Cross_Species_Comparison_Logic cluster_invitro cluster_invivo cluster_clinical invitro In Vitro Assays invivo In Vivo Animal Models invitro->invivo informs clinical Human / Clinical Relevance invivo->clinical predicts fxr_assay FXR Activation Assay (EC50) met_stab Metabolic Stability (t½, CLint) pk Pharmacokinetics (AUC, Cmax) pd Pharmacodynamics (Target Gene Expression) efficacy Efficacy Models (e.g., NASH mice) pkpd_human Human PK/PD safety Safety & Tolerability human Human human->fxr_assay human->met_stab human->pkpd_human human->safety rat Rat rat->met_stab rat->pk mouse Mouse mouse->met_stab mouse->pk mouse->pd mouse->efficacy

Caption: Logical flow for cross-species comparison of T-OCA.

References

Tauro-obeticholic Acid vs. Glyco-obeticholic Acid: A Comparative Guide to their Differential Effects on FXR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Tauro-obeticholic acid (T-OCA) and Glyco-obeticholic acid (G-OCA), the two major active metabolites of the potent Farnesoid X Receptor (FXR) agonist, Obeticholic Acid (OCA). While both conjugates are known to be biologically active, this document synthesizes the available experimental data to elucidate their differential effects on FXR, a key regulator of bile acid, lipid, and glucose metabolism.

Quantitative Comparison of FXR Agonist Potency

Obeticholic acid is a synthetic analog of the primary bile acid chenodeoxycholic acid (CDCA) and is approximately 100-fold more potent as an FXR agonist.[1] Upon administration, OCA is rapidly conjugated in the liver to form G-OCA and T-OCA.[2] While direct comparative studies quantifying the FXR agonistic activity of T-OCA and G-OCA are limited in publicly available literature, the following table summarizes the known potencies of OCA and its glyco-conjugate.

CompoundEC50 (FXR Activation)Cell-Based AssayNotes
Obeticholic Acid (OCA) ~100 - 600 nM[3]HepG2 cells, Cell-free assaysPotent and selective FXR agonist.[3]
Glyco-obeticholic acid (G-OCA) Data not availableCaco-2 cellsDemonstrated to be an active metabolite that induces FXR target genes in a concentration-dependent manner.
This compound (T-OCA) Data not available-Acknowledged as an active metabolite of OCA.[4]

Note: The lack of a reported EC50 value for G-OCA and T-OCA in the current literature prevents a direct quantitative comparison of their potencies. However, the demonstrated activity of G-OCA on FXR target genes confirms its role as a functional agonist.

Experimental Protocols

To assess the differential effects of T-OCA and G-OCA on FXR, a combination of in vitro assays would be employed. Below are detailed methodologies for key experiments.

FXR Reporter Gene Assay

This assay quantifies the ability of a compound to activate FXR and drive the expression of a reporter gene.

1. Cell Culture and Transfection:

  • Cell Line: Human embryonic kidney cells (HEK293T) or human hepatoma cells (HepG2) are commonly used.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.

  • Transfection: Cells are seeded in 96-well plates and co-transfected with a plasmid encoding the full-length human FXR and a reporter plasmid containing a luciferase gene under the control of an FXR response element (FXRE). A plasmid encoding Renilla luciferase is often co-transfected as an internal control for normalization of transfection efficiency.

2. Compound Treatment:

  • 24 hours post-transfection, the medium is replaced with a medium containing various concentrations of T-OCA, G-OCA, or a positive control (e.g., OCA or GW4064).

  • Cells are incubated with the compounds for an additional 24 hours.

3. Luciferase Activity Measurement:

  • Cells are lysed, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system according to the manufacturer's protocol.

  • The firefly luciferase activity is normalized to the Renilla luciferase activity.

4. Data Analysis:

  • The fold induction of luciferase activity is calculated relative to vehicle-treated cells.

  • EC50 values are determined by plotting the fold induction against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Competitive Binding Assay (TR-FRET)

This assay measures the ability of a test compound to displace a fluorescently labeled FXR ligand from the FXR ligand-binding domain (LBD), providing information on binding affinity.

1. Reagents:

  • GST-tagged human FXR-LBD.

  • Terbium-labeled anti-GST antibody (donor fluorophore).

  • Fluorescently labeled FXR agonist (tracer/acceptor fluorophore).

  • Test compounds (T-OCA and G-OCA).

2. Assay Procedure:

  • The assay is performed in a low-volume 384-well plate.

  • A pre-mixed solution of FXR-LBD and the terbium-labeled anti-GST antibody is incubated with the fluorescent tracer in the presence of varying concentrations of the test compounds.

  • The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.

3. Signal Detection:

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is measured using a plate reader capable of excitation at ~340 nm and detection of emissions at ~495 nm (terbium) and ~520 nm (tracer).

  • The ratio of the acceptor to donor emission is calculated.

4. Data Analysis:

  • A decrease in the TR-FRET ratio indicates displacement of the fluorescent tracer by the test compound.

  • IC50 values are determined from the dose-response curves, and these can be converted to binding affinities (Ki) using the Cheng-Prusoff equation.[5]

Signaling Pathways and Visualization

Activation of FXR by its agonists, including OCA and its metabolites, initiates a signaling cascade that regulates the expression of numerous target genes involved in bile acid homeostasis and metabolic pathways.[6][7][8]

FXR Signaling Pathway

FXR_Signaling_Pathway cluster_cell Hepatocyte / Enterocyte cluster_nucleus Nucleus cluster_targets Target Gene Expression cluster_effects Physiological Effects TOCA T-OCA FXR FXR TOCA->FXR binds GOCA G-OCA GOCA->FXR binds RXR RXR FXR->RXR heterodimerizes with FXRE FXR Response Element (FXRE) on Target Gene Promoters RXR->FXRE binds to SHP SHP (Small Heterodimer Partner) FXRE->SHP upregulates BSEP BSEP (Bile Salt Export Pump) FXRE->BSEP upregulates FGF19 FGF19 (Fibroblast Growth Factor 19) FXRE->FGF19 upregulates (in enterocytes) CYP7A1 CYP7A1 (Cholesterol 7α-hydroxylase) SHP->CYP7A1 downregulates BA_export Increased Bile Acid Export BSEP->BA_export FGF19->CYP7A1 downregulates (in hepatocytes) BA_synthesis Decreased Bile Acid Synthesis CYP7A1->BA_synthesis BA_homeostasis Improved Bile Acid Homeostasis BA_synthesis->BA_homeostasis BA_export->BA_homeostasis

Caption: FXR signaling pathway activated by T-OCA and G-OCA.

Experimental Workflow for FXR Reporter Gene Assay

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., HEK293T) transfection 2. Co-transfection - FXR expression vector - FXRE-luciferase reporter - Renilla control vector cell_culture->transfection compound_addition 3. Compound Addition - T-OCA - G-OCA - Positive Control (OCA) - Vehicle transfection->compound_addition incubation 4. Incubation (24 hours) compound_addition->incubation lysis 5. Cell Lysis incubation->lysis luciferase_assay 6. Dual-Luciferase Assay - Measure Firefly Luciferase - Measure Renilla Luciferase lysis->luciferase_assay normalization 7. Normalization (Firefly / Renilla) luciferase_assay->normalization fold_induction 8. Calculate Fold Induction (vs. Vehicle) normalization->fold_induction dose_response 9. Dose-Response Curve & EC50 Determination fold_induction->dose_response

Caption: Workflow for an FXR reporter gene assay.

Conclusion

This compound and Glyco-obeticholic acid are the primary active metabolites of Obeticholic Acid, a potent FXR agonist. While both are understood to contribute to the overall therapeutic effect of OCA by activating FXR, a direct quantitative comparison of their potencies is not well-documented in the current scientific literature. G-OCA has been experimentally confirmed to induce FXR target gene expression, indicating its functionality as an agonist. Further studies employing rigorous comparative assays, such as those detailed in this guide, are necessary to fully elucidate the differential effects of T-OCA and G-OCA on FXR activation and the subsequent downstream physiological consequences. Such data would be invaluable for a more complete understanding of OCA's pharmacology and for the development of future FXR-targeted therapeutics.

References

Evaluating the Therapeutic Potential of Tauro-obeticholic Acid: A Comparative Guide to Bile Acid Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the therapeutic index of Tauro-obeticholic acid (T-OCA) and other key bile acids. It includes a detailed analysis of their efficacy and toxicity, supported by experimental data, alongside protocols for key assays and visualizations of relevant biological pathways.

This compound is the taurine-conjugated form of Obeticholic acid (OCA), a potent and selective agonist of the Farnesoid X Receptor (FXR). FXR is a nuclear receptor primarily expressed in the liver and intestine and plays a crucial role in regulating bile acid, lipid, and glucose metabolism. OCA itself is a semi-synthetic derivative of the primary human bile acid, chenodeoxycholic acid (CDCA). In the body, OCA is metabolized in the liver into its active conjugates, including this compound and Glyco-obeticholic acid (G-OCA), which are the predominant forms found in circulation. This guide focuses on comparing the therapeutic potential of these compounds by examining their efficacy in activating FXR against their cellular toxicity.

Comparative Analysis of In Vitro Efficacy and Cytotoxicity

The therapeutic index (TI) of a drug is a quantitative measure of its safety, representing the ratio between the toxic dose and the therapeutic dose. In an in vitro context, this can be estimated by comparing the concentration of a compound that produces a toxic effect (e.g., 50% inhibition of cell viability, IC50) to the concentration that produces the desired therapeutic effect (e.g., 50% of the maximal effective concentration for receptor activation, EC50). A higher TI value indicates a more favorable safety profile.

CompoundEfficacy (FXR Activation EC50)Cytotoxicity (IC50)Cell LineTherapeutic Index (IC50/EC50)Citations
Obeticholic Acid (OCA) 0.3 - 0.6 µM> 100 µMHepG2> 167 - 333[1][2]
Glyco-obeticholic acid Not AvailableNot AvailableHepG2Not Available
This compound Not AvailableNot AvailableHepG2Not Available
Chenodeoxycholic Acid (CDCA) ~10 µM100 µM - 1 mMHepG210 - 100[1][3]
Ursodeoxycholic Acid (UDCA) No significant activation0.86 - 0.92 mMHepG2Not Applicable[4][5]

Note: The therapeutic index is calculated as IC50/EC50. A higher value suggests a wider therapeutic window. Data for this compound and Glyco-obeticholic acid were not explicitly available in the reviewed literature.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms of action and the methods used for evaluation, the following diagrams illustrate the Farnesoid X Receptor (FXR) signaling pathway and the workflows for key experimental assays.

FXR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Hepatocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Downstream Effects Bile_Acids Bile Acids (e.g., T-OCA, OCA, CDCA) FXR_inactive FXR Bile_Acids->FXR_inactive Binds to FXR_RXR_active FXR-RXR Heterodimer FXR_inactive->FXR_RXR_active Heterodimerizes with RXR RXR_inactive RXR RXR_inactive->FXR_RXR_active FXRE FXR Response Element (FXRE) on Target Genes FXR_RXR_active->FXRE Binds to Transcription_Modulation Modulation of Gene Transcription FXRE->Transcription_Modulation Bile_Acid_Homeostasis Regulation of Bile Acid Synthesis and Transport Transcription_Modulation->Bile_Acid_Homeostasis Lipid_Metabolism Regulation of Lipid Metabolism Transcription_Modulation->Lipid_Metabolism Glucose_Homeostasis Regulation of Glucose Homeostasis Transcription_Modulation->Glucose_Homeostasis

Figure 1: Farnesoid X Receptor (FXR) Signaling Pathway.

Experimental_Workflows cluster_fxr_assay FXR Transactivation Assay Workflow cluster_cytotoxicity_assay Cytotoxicity Assay Workflow (MTT/LDH) FXR_Start Seed HepG2 cells in 96-well plates FXR_Transfect Co-transfect with FXR expression vector and FXRE-luciferase reporter FXR_Start->FXR_Transfect FXR_Treat Treat cells with different concentrations of bile acids FXR_Transfect->FXR_Treat FXR_Incubate Incubate for 24-48 hours FXR_Treat->FXR_Incubate FXR_Lyse Lyse cells and add luciferase substrate FXR_Incubate->FXR_Lyse FXR_Measure Measure luminescence FXR_Lyse->FXR_Measure FXR_End Calculate EC50 values FXR_Measure->FXR_End Cyto_Start Seed HepG2 cells in 96-well plates Cyto_Treat Treat cells with different concentrations of bile acids Cyto_Start->Cyto_Treat Cyto_Incubate Incubate for 24-72 hours Cyto_Treat->Cyto_Incubate Cyto_Assay Perform MTT or LDH assay Cyto_Incubate->Cyto_Assay Cyto_Measure Measure absorbance Cyto_Assay->Cyto_Measure Cyto_End Calculate IC50 values Cyto_Measure->Cyto_End

Figure 2: Experimental workflows for FXR activation and cytotoxicity assays.

Detailed Experimental Protocols

Farnesoid X Receptor (FXR) Transactivation Luciferase Reporter Assay

This assay is designed to measure the ability of a compound to activate the Farnesoid X Receptor, leading to the expression of a reporter gene (luciferase).

Materials:

  • HepG2 cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • FXR expression vector (e.g., pCMV-hFXR)

  • FXR-responsive luciferase reporter vector (e.g., pGL4.23[luc2/minP/FXRE])

  • Control vector for transfection normalization (e.g., pRL-TK expressing Renilla luciferase)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Test compounds (this compound, Obeticholic acid, etc.) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well white, clear-bottom tissue culture plates

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding: Seed HepG2 cells into 96-well plates at a density of 2 x 10^4 cells/well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Transfection: On the following day, transfect the cells with the FXR expression vector, the FXRE-luciferase reporter vector, and the Renilla luciferase control vector using a suitable transfection reagent according to the manufacturer's instructions.

  • Compound Treatment: After 24 hours of transfection, replace the medium with a fresh serum-free medium containing serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for another 24 hours at 37°C.

  • Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to correct for transfection efficiency. Plot the normalized luciferase activity against the compound concentration and determine the EC50 value using a suitable non-linear regression model.

MTT Cytotoxicity Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

Materials:

  • HepG2 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Test compounds

  • 96-well clear tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells into 96-well plates at a density of 1 x 10^4 cells/well and incubate overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control.

  • Incubation: Incubate the plates for 24 to 72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

LDH Cytotoxicity Assay

This assay quantifies the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium.

Materials:

  • HepG2 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Test compounds

  • 96-well clear tissue culture plates

  • LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Incubation: Incubate the plates for the desired exposure time.

  • Supernatant Collection: Centrifuge the plates at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol, protected from light.

  • Absorbance Measurement: Add the stop solution (if required by the kit) and measure the absorbance at the recommended wavelength (usually around 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH release relative to the controls and determine the IC50 value.

References

Side-by-side analysis of the gene regulatory networks affected by T-OCA and other FXR modulators

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of different Farnesoid X Receptor (FXR) modulators on gene regulatory networks is paramount for advancing therapeutic strategies for metabolic and liver diseases. This guide provides a detailed comparative analysis of the gene regulatory networks affected by Tauro-obeticholic acid (T-OCA), the active metabolite of Obeticholic Acid (OCA), and other prominent FXR modulators, supported by experimental data and detailed methodologies.

The Farnesoid X Receptor is a nuclear receptor that plays a pivotal role in regulating the transcription of genes involved in bile acid, lipid, and glucose metabolism.[1][2] Its activation by agonists has emerged as a promising therapeutic avenue for conditions such as non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC).[3][4] Obeticholic acid (OCA) is a potent synthetic FXR agonist, which upon administration, is conjugated with taurine (B1682933) in the liver to form its active metabolite, this compound (T-OCA).[1][5] This guide will focus on the effects of OCA (acting through T-OCA) and compare them with other well-characterized experimental and clinical FXR modulators.

Comparative Analysis of Gene Regulation

The activation of FXR by different modulators leads to a cascade of gene expression changes, primarily in the liver and intestine. While the core set of target genes is largely conserved, the magnitude and spectrum of regulation can differ between compounds. The following tables summarize the quantitative effects of OCA and another widely studied synthetic FXR agonist, GW4064, on key target genes as determined by RNA-sequencing (RNA-seq) and Chromatin Immunoprecipitation sequencing (ChIP-seq) studies.

Table 1: Comparative Effects of OCA and GW4064 on Hepatic FXR Target Gene Expression

GeneFunctionOCA (Human Hepatocytes) Fold Change[3]GW4064 (Mouse Liver) Fold Change[6]
Upregulated Genes
NR0B2 (SHP)Transcriptional corepressor, key regulator of bile acid synthesis↑ (Significant induction)↑ (Significant induction)
ABCB11 (BSEP)Bile salt export pump↑ (Significant induction)↑ (Significant induction)
SLC51A (OSTα)Organic solute transporter, bile acid efflux↑ (Significant induction)↑ (Significant induction)
SLC51B (OSTβ)Organic solute transporter, bile acid efflux↑ (Significant induction)↑ (Significant induction)
FGF19Fibroblast Growth Factor 19 (human), regulates bile acid synthesis↑ (Top up-regulated gene)Not applicable (mouse homolog is Fgf15)
Downregulated Genes
CYP7A1Rate-limiting enzyme in bile acid synthesis↓ (Top down-regulated gene)↓ (Significant repression)
CYP8B1Enzyme in cholic acid synthesis pathway↓ (Significant repression)↓ (Significant repression)

Table 2: Genome-Wide FXR Binding Sites Identified by ChIP-seq

TreatmentSpecies/Cell TypeNumber of FXR Binding SitesKey Genomic Distribution[7][8]
GW4064Mouse Liver (Normal)15,263Intergenic (44%), Introns (32%), Promoters (10%)
GW4064Mouse Liver (Obese)5,272Similar distribution to normal mice
GW4064Primary Human HepatocytesSimilar profiles to mouse liverMotif analysis revealed canonical IR-1 sites

Signaling Pathways and Experimental Workflows

To visualize the molecular interactions and experimental processes discussed, the following diagrams have been generated using the DOT language.

FXR_Signaling_Pathway FXR_Modulator FXR Modulator (e.g., T-OCA, GW4064) FXR FXR FXR_Modulator->FXR binds & activates FXR_RXR_Complex FXR-RXRα Heterodimer FXR->FXR_RXR_Complex RXR RXRα RXR->FXR_RXR_Complex FXRE FXR Response Element (FXRE) (e.g., IR-1) FXR_RXR_Complex->FXRE binds to CYP7A1 CYP7A1 Gene FXR_RXR_Complex->CYP7A1 indirect repression via SHP Target_Genes_Up Target Gene Upregulation (e.g., SHP, BSEP, OSTα/β) FXRE->Target_Genes_Up activates transcription SHP SHP Target_Genes_Up->SHP LRH1 LRH-1 SHP->LRH1 inhibits LRH1->CYP7A1 activates Bile_Acid_Synthesis Bile Acid Synthesis CYP7A1->Bile_Acid_Synthesis leads to

FXR signaling pathway upon agonist binding.

ChIP_Seq_Workflow Cell_Culture 1. Hepatocyte Culture Treatment 2. Treatment with FXR Modulator Cell_Culture->Treatment Crosslinking 3. Formaldehyde (B43269) Crosslinking Treatment->Crosslinking Chromatin_Shearing 4. Chromatin Shearing (Sonication) Crosslinking->Chromatin_Shearing Immunoprecipitation 5. Immunoprecipitation with FXR Antibody Chromatin_Shearing->Immunoprecipitation DNA_Purification 6. DNA Purification Immunoprecipitation->DNA_Purification Library_Prep 7. Sequencing Library Preparation DNA_Purification->Library_Prep Sequencing 8. High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis 9. Data Analysis (Peak Calling, Motif Analysis) Sequencing->Data_Analysis

General workflow for a ChIP-seq experiment.

Detailed Experimental Protocols

The following are generalized protocols for key experiments cited in the analysis of FXR modulator effects. Specific parameters may vary between studies.

Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol
  • Cell Culture and Treatment:

    • Culture primary human hepatocytes or cell lines (e.g., HepG2) in appropriate media to ~80-90% confluency.[9]

    • Treat cells with the FXR modulator (e.g., 1-10 µM Nidufexor, a non-bile acid FXR agonist, or 5 µM GW4064) or vehicle control (DMSO) for a specified duration (e.g., 1-4 hours).[6][9]

  • Crosslinking and Chromatin Preparation:

    • Crosslink protein-DNA complexes by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.

    • Quench the crosslinking reaction by adding glycine.

    • Harvest cells, lyse them, and isolate nuclei.

    • Shear chromatin to an average size of 200-600 bp using sonication.

  • Immunoprecipitation:

    • Pre-clear the chromatin with protein A/G agarose/magnetic beads.

    • Incubate the sheared chromatin overnight at 4°C with an antibody specific to FXR (e.g., Santa Cruz Biotechnology, sc-13063) or a control IgG.[8]

    • Capture the antibody-protein-DNA complexes using protein A/G beads.

    • Wash the beads extensively to remove non-specifically bound chromatin.

  • DNA Purification and Library Preparation:

    • Elute the chromatin from the beads and reverse the crosslinks by heating at 65°C.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

    • Purify the DNA using phenol-chloroform extraction or a commercial kit.

    • Prepare sequencing libraries from the purified ChIP DNA and input control DNA according to the manufacturer's instructions (e.g., Illumina TruSeq ChIP Library Preparation Kit).

  • Sequencing and Data Analysis:

    • Perform high-throughput sequencing on a platform such as the Illumina NovaSeq.[9]

    • Align sequenced reads to the appropriate reference genome.

    • Identify regions of significant FXR enrichment (peaks) using a peak-calling algorithm like MACS2, comparing the FXR modulator-treated sample to the input control.[8][9]

    • Perform downstream analyses, including motif discovery and pathway analysis of genes near the identified binding sites.

RNA-Sequencing (RNA-seq) Protocol
  • Cell Culture and Treatment:

    • Culture and treat hepatocytes with the FXR modulator as described in the ChIP-seq protocol, typically for a longer duration (e.g., 24 hours) to allow for transcriptional changes.[6]

  • RNA Isolation:

    • Harvest cells and isolate total RNA using a suitable method, such as TRIzol reagent or a commercial RNA isolation kit.[6]

    • Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer.

  • Library Preparation and Sequencing:

    • Deplete ribosomal RNA (rRNA) from the total RNA.

    • Fragment the rRNA-depleted RNA and synthesize first-strand cDNA using reverse transcriptase and random primers.

    • Synthesize the second strand of cDNA.

    • Perform end-repair, A-tailing, and ligate sequencing adapters.

    • Amplify the library by PCR.

    • Sequence the prepared libraries on a high-throughput sequencing platform.

  • Data Analysis:

    • Perform quality control on the raw sequencing reads.

    • Align the reads to the reference genome using a splice-aware aligner.

    • Quantify gene expression levels.

    • Identify differentially expressed genes between the FXR modulator-treated and vehicle control groups.

    • Perform functional enrichment analysis (e.g., Gene Ontology, pathway analysis) on the differentially expressed genes.

This comprehensive guide provides a foundational understanding of the comparative effects of T-OCA and other FXR modulators on gene regulatory networks. The provided data, diagrams, and protocols serve as a valuable resource for researchers designing and interpreting experiments in the field of FXR biology and drug discovery.

References

Benchmarking the Anti-Fibrotic Efficacy of Tauro-obeticholic Acid Against Established Compounds: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-fibrotic efficacy of Tauro-obeticholic acid against the established anti-fibrotic compounds, Nintedanib and Pirfenidone. This document summarizes key preclinical data, details experimental methodologies for assessing anti-fibrotic activity, and visualizes the underlying signaling pathways.

A note on this compound: Direct preclinical anti-fibrotic efficacy data for this compound is limited in the public domain. As this compound is the primary active taurine (B1682933) conjugate of Obeticholic Acid (OCA) following administration, this guide will utilize preclinical data for OCA as a proxy to represent the therapeutic potential of this compound. This assumption is based on this compound being an active metabolite and a potent agonist of the Farnesoid X receptor (FXR).

Comparative Efficacy in Preclinical Fibrosis Models

The following tables summarize the quantitative data from preclinical studies, providing a comparative overview of the anti-fibrotic effects of Obeticholic Acid (as a proxy for this compound), Nintedanib, and Pirfenidone in rodent models of liver and pulmonary fibrosis.

Table 1: Efficacy in a Rat Model of Thioacetamide (TAA)-Induced Liver Fibrosis

CompoundDosageKey Efficacy EndpointResult vs. TAA Control
Obeticholic Acid (OCA) 10 mg/kg/day (prophylactic)Fibrosis Area (%)↓ 26% reduction in fibrosis area[1]
Obeticholic Acid (OCA) 10 mg/kg/day (therapeutic)Fibrosis Area (%)↓ 40% reduction in fibrosis area[1]
Obeticholic Acid (OCA) 10 mg/kg/day (therapeutic)Hepatic Hydroxyproline (µg/g)↓ 33% reduction in collagen content[1]

Table 2: Efficacy in a Mouse Model of Bleomycin-Induced Pulmonary Fibrosis

CompoundDosageKey Efficacy EndpointResult vs. Bleomycin (B88199) Control
Nintedanib 30, 60, 120 mg/kg/dayCollagen ContentDose-dependent reduction in collagen accumulation[2]
Nintedanib 60 mg/kg/dayAshcroft Fibrosis ScoreSignificant reduction in fibrosis score
Pirfenidone 400 mg/kg/dayHydroxyproline Content~50% reduction in collagen content
Pirfenidone Not specifiedAshcroft Fibrosis ScoreSignificant reduction in fibrosis score

Mechanisms of Action and Signaling Pathways

The anti-fibrotic effects of these compounds are mediated through distinct molecular pathways.

This compound (via Obeticholic Acid) is a potent agonist of the Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver and intestine.[3] Activation of FXR by OCA has anti-inflammatory and anti-fibrotic effects.[4][5] It is understood to suppress the activation of hepatic stellate cells, which are key drivers of liver fibrosis.

Nintedanib is a multi-tyrosine kinase inhibitor that targets the receptors for platelet-derived growth factor (PDGF), fibroblast growth factor (FGF), and vascular endothelial growth factor (VEGF).[1] By inhibiting these signaling pathways, Nintedanib interferes with the proliferation, migration, and differentiation of fibroblasts, key processes in the development of fibrosis.[2]

Pirfenidone exhibits anti-fibrotic, anti-inflammatory, and antioxidant properties.[6][7][8] Its mechanism of action is not fully elucidated but is known to involve the downregulation of the pro-fibrotic cytokine transforming growth factor-beta (TGF-β) and tumor necrosis factor-alpha (TNF-α).[6][8]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by these compounds.

TGF_beta_signaling TGF_beta TGF-β TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R SMAD2_3 SMAD2/3 TGF_beta_R->SMAD2_3 phosphorylates p_SMAD2_3 p-SMAD2/3 SMAD2_3->p_SMAD2_3 SMAD_complex SMAD Complex p_SMAD2_3->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Gene_transcription Gene Transcription (Collagen, α-SMA) Nucleus->Gene_transcription Fibrosis Fibrosis Gene_transcription->Fibrosis Pirfenidone Pirfenidone Pirfenidone->TGF_beta inhibits production Pirfenidone->p_SMAD2_3 inhibits phosphorylation

Caption: Pirfenidone's inhibition of the TGF-β signaling pathway.

Nintedanib_signaling PDGF PDGF PDGFR PDGFR PDGF->PDGFR FGF FGF FGFR FGFR FGF->FGFR VEGF VEGF VEGFR VEGFR VEGF->VEGFR Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) PDGFR->Downstream FGFR->Downstream VEGFR->Downstream Proliferation Fibroblast Proliferation Downstream->Proliferation Migration Fibroblast Migration Downstream->Migration Differentiation Myofibroblast Differentiation Downstream->Differentiation Fibrosis Fibrosis Proliferation->Fibrosis Migration->Fibrosis Differentiation->Fibrosis Nintedanib Nintedanib Nintedanib->PDGFR inhibits Nintedanib->FGFR inhibits Nintedanib->VEGFR inhibits

Caption: Nintedanib's multi-targeted inhibition of fibrotic pathways.

OCA_signaling OCA Obeticholic Acid (Tauro-OCA) FXR FXR OCA->FXR activates HSC_activation HSC Activation FXR->HSC_activation inhibits HSC Hepatic Stellate Cell (HSC) HSC->HSC_activation ECM_production ECM Production (Collagen) HSC_activation->ECM_production Fibrosis Liver Fibrosis ECM_production->Fibrosis

Caption: Mechanism of action for Obeticholic Acid in liver fibrosis.

Experimental Protocols

Detailed methodologies for key experiments cited in preclinical anti-fibrotic studies are provided below.

Animal Models of Fibrosis

1. Bleomycin-Induced Pulmonary Fibrosis in Mice [9][10]

This is a widely used model to replicate key features of idiopathic pulmonary fibrosis.

  • Animals: C57BL/6 mice are commonly used due to their susceptibility to bleomycin-induced fibrosis.[10]

  • Induction: A single intratracheal instillation of bleomycin sulfate (B86663) (e.g., 1.5-3.0 U/kg) is administered to anesthetized mice. Control animals receive sterile saline.

  • Compound Administration: Test compounds are typically administered daily via oral gavage, starting at a specified time point post-bleomycin instillation (e.g., day 7 for therapeutic intervention).

  • Endpoint Analysis: Lungs are harvested at a predetermined time point (e.g., day 14 or 21) for histological and biochemical analysis.

2. Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Rats [11][12]

This model is frequently used to study the pathogenesis of liver fibrosis and evaluate potential therapies.

  • Animals: Sprague-Dawley or Wistar rats are commonly used.

  • Induction: CCl4, diluted in a vehicle such as corn or olive oil, is administered via intraperitoneal injection or oral gavage (e.g., 1-2 mL/kg) twice weekly for a duration of 4-12 weeks to induce chronic liver injury and fibrosis.[11][12]

  • Compound Administration: The test compound is administered, often daily by oral gavage, either concurrently with CCl4 (prophylactic model) or after a period of CCl4 induction to model a therapeutic intervention.

  • Endpoint Analysis: At the end of the study period, blood and liver tissue are collected for biochemical and histological assessment.

Assessment of Fibrosis

1. Histological Staining

  • Masson's Trichrome Staining: This technique is used to visualize collagen fibers, which stain blue, allowing for the qualitative and semi-quantitative assessment of fibrosis.[13] Nuclei are stained black, and cytoplasm and muscle fibers are stained red.

  • Sirius Red Staining: This method specifically stains collagen fibers red.[14] When viewed under polarized light, thicker type I collagen fibers appear yellow-orange, while thinner type III collagen fibers appear green, allowing for a more detailed analysis of collagen deposition.

2. Collagen Quantification

  • Hydroxyproline Assay: This is a biochemical method to quantify the total collagen content in a tissue sample.[15] Hydroxyproline is an amino acid that is almost exclusively found in collagen. The assay involves hydrolyzing the tissue to release free hydroxyproline, which is then measured colorimetrically.

3. Immunohistochemistry for α-Smooth Muscle Actin (α-SMA)

  • α-SMA is a marker for activated myofibroblasts, which are the primary cells responsible for excessive extracellular matrix deposition in fibrosis. Immunohistochemical staining for α-SMA allows for the visualization and quantification of myofibroblast accumulation in fibrotic tissue.

Experimental Workflow Diagram

experimental_workflow start Start animal_model Induce Fibrosis in Animal Model (e.g., Bleomycin in Mice) start->animal_model randomization Randomize into Treatment Groups (Vehicle, Test Compounds) animal_model->randomization treatment Daily Compound Administration randomization->treatment endpoint Endpoint (e.g., Day 21) treatment->endpoint harvest Harvest Tissues (Lungs or Liver) endpoint->harvest histology Histological Analysis (Masson's Trichrome, Sirius Red) harvest->histology biochemistry Biochemical Analysis (Hydroxyproline Assay) harvest->biochemistry ihc Immunohistochemistry (α-SMA) harvest->ihc data_analysis Data Analysis and Comparison histology->data_analysis biochemistry->data_analysis ihc->data_analysis end End data_analysis->end

Caption: A representative experimental workflow for in vivo anti-fibrotic compound testing.

References

Confirmation of Tauro-obeticholic acid's mechanism of action using specific FXR antagonists

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

Tauro-obeticholic acid (T-OCA), the taurine (B1682933) conjugate of obeticholic acid (OCA), is a potent and selective agonist for the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose homeostasis.[1][2] Understanding and confirming its mechanism of action is paramount for its therapeutic application. This guide provides a comparative analysis of experimental approaches used to confirm T-OCA's FXR-dependent activity, with a focus on the use of specific FXR antagonists.

Demonstrating Specificity: The Role of FXR Antagonists

To definitively attribute the effects of an agonist to a specific receptor, antagonist-based inhibition studies are the gold standard. In the context of T-OCA, this involves demonstrating that its cellular and molecular effects are blocked or reversed by a known FXR antagonist.

One key study demonstrated that the FXR antagonist 7-ethylidene-lithocholic acid (7-ELCA) significantly suppressed the effects of obeticholic acid (OCA) on the regulation of downstream target genes, namely the Bile Salt Export Pump (BSEP) and the Small Heterodimer Partner (SHP), in human hepatocytes.[3][4][5] This provides strong evidence that the observed effects of OCA, and by extension its taurine conjugate T-OCA, are indeed mediated through FXR activation.

Another well-characterized FXR antagonist, guggulsterone, has also been shown to hamper the cytotoxic effects of OCA in various hepatocellular carcinoma (HCC) cell lines.[6] This further supports the FXR-dependency of OCA's actions.

Comparative Efficacy of FXR Agonists

The potency of T-OCA and its parent compound OCA as FXR agonists has been compared to other natural and synthetic ligands. OCA is approximately 100-fold more potent than the endogenous bile acid chenodeoxycholic acid (CDCA) in activating FXR.[7][8] The taurine conjugation of OCA to form T-OCA is a critical step in its metabolism and is expected to have comparable FXR agonist activity.[9]

Below is a summary of the comparative potency of various FXR agonists.

CompoundTypeRelative Potency (vs. CDCA)Reference
This compound (T-OCA) Synthetic Bile Acid AnalogHigh (Comparable to OCA)[9]
Obeticholic Acid (OCA)Synthetic Bile Acid Analog~100x[7][8]
Chenodeoxycholic Acid (CDCA)Primary Bile Acid1x (Baseline)[7]
INT-787Synthetic Bile Acid AnalogEquipotent to OCA[9]
CilofexorNon-steroidal AgonistHigh[10]
TropifexorNon-steroidal AgonistHigh[10]

Experimental Protocols

Confirmation of T-OCA's mechanism of action using FXR antagonists typically involves cell-based assays that measure the transcriptional activity of FXR. A widely used method is the luciferase reporter assay.

FXR Antagonist Luciferase Reporter Assay in HepG2 Cells

This protocol outlines the steps to assess the ability of an FXR antagonist to inhibit T-OCA-induced FXR activation in a human liver cell line.

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052)

  • FXR expression plasmid

  • FXR-responsive element (FXRE)-luciferase reporter plasmid

  • Renilla luciferase control plasmid

  • Transfection reagent

  • This compound (T-OCA)

  • FXR antagonist (e.g., 7-ELCA, Guggulsterone)

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Procedure:

  • Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Transfection:

    • Seed HepG2 cells in a 96-well plate.

    • Co-transfect the cells with the FXR expression plasmid, FXRE-luciferase reporter plasmid, and Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Treatment:

    • After 24 hours of transfection, replace the medium with a fresh medium containing T-OCA at a concentration known to induce a submaximal response.

    • Simultaneously, treat the cells with increasing concentrations of the FXR antagonist. Include appropriate vehicle controls.

  • Luciferase Assay:

    • After 24-48 hours of treatment, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

    • Plot the normalized luciferase activity against the antagonist concentration to determine the IC50 value (the concentration of antagonist that inhibits 50% of the T-OCA-induced FXR activation).

Visualizing the Mechanism

The following diagrams illustrate the key signaling pathways and experimental workflows involved in confirming the mechanism of action of this compound.

FXR_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Hepatocyte TOCA Tauro-obeticholic acid (T-OCA) FXR FXR TOCA->FXR Binds and Activates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXR Response Element (FXRE) FXR_RXR->FXRE Binds to DNA Target_Genes Target Gene Transcription (e.g., SHP, BSEP) FXRE->Target_Genes Regulates Antagonist FXR Antagonist Antagonist->FXR Blocks Binding

T-OCA binds to and activates FXR, leading to the regulation of target gene transcription.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Culture HepG2 cells Transfection 2. Transfect with FXR and Luciferase Reporter Plasmids Cell_Culture->Transfection Add_TOCA 3. Add this compound (T-OCA) Transfection->Add_TOCA Add_Antagonist 4. Add FXR Antagonist Add_TOCA->Add_Antagonist Luciferase_Assay 5. Perform Luciferase Assay Add_Antagonist->Luciferase_Assay Data_Analysis 6. Analyze Data (IC50) Luciferase_Assay->Data_Analysis

Workflow for confirming T-OCA's mechanism using an FXR antagonist in a luciferase reporter assay.

References

Investigating the Synergistic Potential of Tauro-obeticholic Acid in Combination Therapies for Liver Disease

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Tauro-obeticholic acid (T-OCA), the active taurine-conjugated metabolite of the potent farnesoid X receptor (FXR) agonist obeticholic acid (OCA), is at the forefront of research into novel therapeutic strategies for chronic liver diseases. The activation of FXR by T-OCA plays a pivotal role in regulating bile acid homeostasis, inflammation, and fibrosis. Emerging evidence suggests that combining T-OCA with other therapeutic agents can lead to synergistic effects, offering enhanced efficacy and potentially mitigating side effects. This guide provides a comprehensive comparison of T-OCA/OCA in combination with other liver disease therapeutics, supported by experimental data, detailed methodologies, and visual representations of the underlying mechanisms.

I. Combination Therapies Targeting Cholestasis and Fibrosis in Primary Biliary Cholangitis (PBC)

Primary Biliary Cholangitis is a chronic autoimmune disease characterized by progressive destruction of the small bile ducts, leading to cholestasis, fibrosis, and eventual liver failure. The standard of care, ursodeoxycholic acid (UDCA), is not effective for all patients, necessitating the exploration of add-on therapies.

A. This compound and Ursodeoxycholic Acid (UDCA)

The combination of OCA and UDCA has been a significant advancement in the management of PBC for patients with an inadequate response to UDCA monotherapy.

Quantitative Data Summary:

Outcome MeasureUDCA Monotherapy (Control)OCA + UDCA Combination TherapyReference
Change in Alanine Aminotransferase (ALT) Baseline-15.63 IU/L (mean difference)[1][2]
Change in Aspartate Aminotransferase (AST) Baseline-6.63 IU/L (mean difference)[1][2]
Change in Gamma-Glutamyl Transferase (GGT) Baseline-131.30 IU/L (mean difference)[1][2]
Patients Achieving Primary Composite Endpoint *Varies46-47%[3]

*Primary composite endpoint in the POISE trial was an alkaline phosphatase (ALP) level of less than 1.67 times the upper limit of normal, with a reduction of at least 15% from baseline, and a normal total bilirubin (B190676) level.[3]

Experimental Protocol: POISE Trial (Phase 3)

The pivotal POISE trial evaluated the efficacy and safety of OCA in patients with PBC who had an inadequate response to UDCA.

  • Study Design: Randomized, double-blind, placebo-controlled.[3]

  • Participants: 216 patients with PBC on a stable dose of UDCA for at least 12 months or intolerant to UDCA.[3]

  • Treatment Arms:

    • Placebo + UDCA

    • OCA (5 mg or 10 mg) + UDCA[3]

  • Duration: 12 months.[3]

  • Primary Endpoint: The proportion of patients achieving a composite biochemical endpoint of ALP < 1.67 × upper limit of normal (ULN), total bilirubin ≤ ULN, and ALP decrease ≥ 15% from baseline.[3]

Signaling Pathway: Synergistic Regulation of Bile Acid Homeostasis

cluster_Hepatocyte Hepatocyte FXR FXR SHP SHP FXR->SHP Induces BSEP BSEP FXR->BSEP Induces CYP7A1 CYP7A1 SHP->CYP7A1 Inhibits Bile_Acid_Synthesis Bile Acid Synthesis CYP7A1->Bile_Acid_Synthesis Catalyzes Bile_Acid_Export Bile Acid Export BSEP->Bile_Acid_Export Mediates UDCA_effect UDCA (Choleretic Effect) UDCA_effect->Bile_Acid_Export Enhances T_OCA T-OCA T_OCA->FXR Activates caption T-OCA (via FXR) and UDCA Synergistic Action in Hepatocytes

Caption: T-OCA (via FXR) and UDCA Synergistic Action in Hepatocytes.

B. Triple Therapy: this compound, UDCA, and Fibrates

For patients who do not achieve an adequate response to dual therapy with OCA and UDCA, the addition of a fibrate (e.g., bezafibrate, fenofibrate) has shown promise in further improving biochemical markers.

Quantitative Data Summary:

Outcome MeasureDual Therapy (UDCA + OCA)Triple Therapy (UDCA + OCA + Fibrate)Reference
Biochemical Response Rate 47.2% (at 1 year)68.6% (at 3 years)[4]
Alkaline Phosphatase (ALP) Reduction BaselineAdditional 22% reduction per year[5]
Odds Ratio for Normal ALP Baseline3.4 (95% CI 1.4-8.2)[5]
Improvement in Pruritus VariesSignificant improvement[5]

Experimental Protocol: Retrospective Cohort Study

  • Study Design: Multicenter, uncontrolled retrospective cohort study.[5]

  • Participants: 58 patients with PBC treated for ≥3 months with UDCA, OCA, and a fibrate due to failure of dual therapy.[5]

  • Treatment: UDCA (13-15 mg/day), OCA (5-10 mg/day), and fibrates (bezafibrate 400 mg/day or fenofibrate (B1672516) 200 mg/day).[6]

  • Duration: Mean of 11 months.[5]

  • Endpoints: Changes in biochemical liver tests and pruritus.[5]

Signaling Pathway: Converging on Bile Acid and Lipid Metabolism

cluster_Hepatocyte Hepatocyte T_OCA T-OCA FXR FXR T_OCA->FXR Activates Fibrates Fibrates PPARa PPARα Fibrates->PPARa Activates Bile_Acid_Metabolism Bile Acid Metabolism FXR->Bile_Acid_Metabolism Regulates Inflammation Inflammation FXR->Inflammation Inhibits Lipid_Metabolism Lipid Metabolism PPARa->Lipid_Metabolism Regulates PPARa->Inflammation Inhibits caption Convergent pathways of T-OCA and Fibrates in the liver.

Caption: Convergent pathways of T-OCA and Fibrates in the liver.

II. Addressing Metabolic Dysregulation in Nonalcoholic Steatohepatitis (NASH)

NASH is a progressive form of non-alcoholic fatty liver disease (NAFLD) characterized by steatosis, inflammation, and fibrosis. OCA has shown efficacy in improving fibrosis in NASH patients.

A. This compound and Statins

A common side effect of OCA is an increase in low-density lipoprotein cholesterol (LDL-C). Co-administration with a statin, such as atorvastatin, can effectively manage this lipid alteration.

Quantitative Data Summary:

Outcome MeasureOCA Monotherapy (at Week 4)OCA + Atorvastatin (at Week 8)Reference
Mean LDL-C Change from Baseline IncreaseBelow baseline levels[7][8]
Mean LDL Particle Concentration Change IncreaseBelow baseline levels[7][8]

Experimental Protocol: CONTROL Trial (Phase 2)

  • Study Design: Randomized, double-blind, placebo-controlled.[7][9]

  • Participants: 84 patients with biopsy-confirmed NASH.[7]

  • Treatment Arms:

    • Placebo

    • OCA (5 mg, 10 mg, or 25 mg) once daily *Atorvastatin (10 mg/day) was initiated at Week 4 in all groups.[7]

  • Duration: 16 weeks.[7]

  • Endpoints: Changes in lipoprotein parameters.[7]

Logical Relationship: Managing OCA-Induced Hyperlipidemia

T_OCA T-OCA Treatment for NASH LDL_Increase Increased LDL-C (Side Effect) T_OCA->LDL_Increase NASH_Improvement Improved NASH Fibrosis T_OCA->NASH_Improvement Atorvastatin Atorvastatin Co-administration LDL_Increase->Atorvastatin Necessitates LDL_Decrease Decreased LDL-C Atorvastatin->LDL_Decrease LDL_Decrease->NASH_Improvement Enables Safe Continuation of caption Management of OCA-related LDL-C elevation with atorvastatin.

Caption: Management of OCA-related LDL-C elevation with atorvastatin.

III. Preclinical Investigations into Novel Synergistic Combinations

Preclinical studies in animal models are crucial for identifying and validating new combination therapies for liver diseases.

A. This compound and Apoptosis Inhibitors for Liver Fibrosis

Hepatocyte apoptosis is a key driver of liver fibrosis. Combining OCA with an apoptosis inhibitor has shown enhanced anti-fibrotic effects in a preclinical model.

Experimental Protocol: CCl4-Induced Liver Fibrosis in Mice

  • Animal Model: Carbon tetrachloride (CCl4)-injured mice.[10]

  • Treatment Groups:

    • Vehicle control

    • OCA alone

    • Apoptosis inhibitor (IDN-6556) alone

    • OCA + IDN-6556[10]

  • Key Endpoints: Serum levels of ALT and AST, liver histology (H&E and Sirius Red staining), and markers of hepatic stellate cell (HSC) activation.[10]

Experimental Workflow

Induction Induce Liver Fibrosis (CCl4 Injection in Mice) Treatment Administer Treatments: - Vehicle - OCA - IDN-6556 - OCA + IDN-6556 Induction->Treatment Sacrifice Sacrifice Animals Treatment->Sacrifice Analysis Analyze Samples: - Serum (ALT, AST) - Liver Tissue (Histology, HSC markers) Sacrifice->Analysis caption Workflow for preclinical evaluation of OCA and an apoptosis inhibitor.

Caption: Workflow for preclinical evaluation of OCA and an apoptosis inhibitor.

Conclusion

The synergistic application of this compound with other therapeutics represents a promising frontier in the management of chronic liver diseases. The combination of T-OCA/OCA with UDCA and fibrates in PBC demonstrates a clear benefit in improving biochemical markers of disease activity. In NASH, the co-administration of statins effectively manages the lipid-related side effects of OCA, enabling its continued use for its anti-fibrotic benefits. Preclinical evidence further supports the exploration of novel combinations, such as with apoptosis inhibitors, to target multiple pathogenic pathways in liver fibrosis. Further well-designed clinical trials are warranted to fully elucidate the long-term clinical benefits and safety profiles of these combination therapies, ultimately paving the way for more effective and personalized treatment strategies for patients with liver disease.

References

Safety Operating Guide

Essential Safety and Operational Guidance for Handling Tauro-obeticholic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling novel chemical compounds like Tauro-obeticholic acid. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), safe handling procedures, and proper disposal methods to minimize risk and ensure a safe laboratory environment. While this compound is not classified as a hazardous substance according to some Safety Data Sheets (SDS), it is prudent to handle it with care, as all chemicals may pose unknown hazards.[1]

Personal Protective Equipment (PPE)

The consistent recommendation across safety data sheets is to adhere to standard laboratory safety protocols, which include the use of appropriate PPE.[2] The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommendationSpecifications
Hand Protection Compatible chemical-resistant glovesDue to a lack of specific testing data for this compound, the selection of glove material should be based on a risk assessment of the procedures to be performed and the solvents being used.[1] Consider consulting glove manufacturer data for resistance to similar compounds.
Eye Protection Safety glasses with side shields or gogglesEssential to protect against splashes or airborne particles.[2][3]
Skin and Body Protection Laboratory coatTo be worn at all times to protect skin and personal clothing from contamination.[2]
Respiratory Protection Generally not required for small quantities in well-ventilated areas.A NIOSH-approved respirator should be used if dust or aerosols are generated and ventilation is inadequate.[2][3]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound will minimize exposure and maintain a safe working environment.

  • Preparation :

    • Ensure a well-ventilated work area, preferably a chemical fume hood, is available and operational.[4]

    • Assemble all necessary equipment and materials before starting work.

    • Verify that an eyewash station and safety shower are accessible.[2]

  • Donning PPE :

    • Put on a laboratory coat and fasten it completely.

    • Don safety glasses with side shields or goggles.

    • Wash and dry hands thoroughly before putting on the appropriate chemical-resistant gloves.

  • Handling the Compound :

    • Avoid direct contact with the skin, eyes, and clothing.[5]

    • Handle the solid form carefully to avoid generating dust.[2]

    • If preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • Post-Handling :

    • After handling, remove gloves using the proper technique to avoid contaminating your hands.

    • Wash hands thoroughly with soap and water.

    • Clean the work area and any contaminated equipment.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation : All waste containing this compound, including unused product, solutions, and contaminated consumables (e.g., pipette tips, gloves, wipes), should be collected separately from other waste streams.[6]

  • Containerization : Use a designated, chemically compatible, and leak-proof container for all this compound waste.[6][7] The container should be clearly labeled as "Hazardous Waste" and include the full chemical name.[6]

  • Disposal Route : Dispose of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[4][6] Do not dispose of this compound down the drain.[6]

Experimental Workflow for Safe Handling

The following diagram outlines the logical workflow for ensuring safety when working with this compound.

cluster_prep Preparation cluster_ppe PPE Selection & Use cluster_handling Handling Procedures cluster_cleanup Cleanup & Disposal A Assess Risks & Review SDS B Prepare Work Area (Fume Hood) A->B C Assemble Materials B->C D Select & Don Appropriate PPE (Gloves, Goggles, Lab Coat) C->D E Handle Compound with Care (Avoid Dust/Aerosols) D->E F Perform Experiment E->F G Decontaminate Work Area F->G H Segregate & Label Waste G->H I Dispose via EHS H->I

Workflow for Safe Handling of this compound

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tauro-obeticholic acid
Reactant of Route 2
Reactant of Route 2
Tauro-obeticholic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.